Neutrophil elastase inhibitor 3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(2-bromophenyl)-5-chloro-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO2/c15-9-5-2-1-4-8(9)13-17-11-7-3-6-10(16)12(11)14(18)19-13/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWVDINGZQKMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=CC=C3)Cl)C(=O)O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Chemical Profile of Neutrophil Elastase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of a specific benzoxazinone (B8607429) analog identified as Neutrophil Elastase Inhibitor 3. The document details experimental protocols for its synthesis and evaluation, presents quantitative data in a structured format, and visualizes key pathways and workflows to support further research and development in the field of neutrophil elastase inhibition.
Chemical Structure and Identification
This compound, a compound available through MedChemExpress, is chemically identified as 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one. Its chemical structure and key identifiers are provided below.
| Identifier | Value |
| Chemical Name | 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one |
| CAS Number | 1234707-32-4[1][2][3] |
| Molecular Formula | C₁₄H₈BrClNO₂ |
| Molecular Weight | 336.57 g/mol |
Synthesis of Benzoxazinone Analogs
Representative Experimental Protocol: Synthesis of 2-phenyl-4H-benzo[d][5][6]oxazin-4-one
This protocol describes the synthesis of a closely related, unsubstituted analog and can be modified by using the appropriately substituted starting materials (e.g., 2-amino-5-chlorobenzoic acid and 2-bromobenzoyl chloride) to obtain this compound.
Reaction Scheme:
Caption: General synthesis of 2-phenyl-4H-benzo[d][4][5]oxazin-4-one.
Materials:
-
Anthranilic acid
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of anthranilic acid (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere, add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the desired 2-phenyl-4H-benzo[d][4][5]oxazin-4-one.[6]
Biological Activity and Quantitative Data
This compound has been evaluated for its ability to inhibit neutrophil elastase (NE) release and has shown efficacy in a preclinical model of acute lung injury.
| Assay | Description | Result |
| Neutrophil Elastase Release Inhibition | Inhibition of fMLP-induced neutrophil elastase release from human neutrophils. | IC₅₀ = 80.8 nM[1] |
| In Vivo Efficacy | Attenuation of myeloperoxidase (MPO) activity and edema in a rat model of trauma-hemorrhagic shock. | Significant attenuation at 1 mg/kg (intravenous)[1] |
Experimental Protocols for Biological Evaluation
In Vitro Neutrophil Elastase Release Assay
This protocol outlines a general procedure for assessing the inhibitory effect of a compound on neutrophil elastase release from stimulated human neutrophils.
Experimental Workflow:
Caption: Workflow for in vitro neutrophil elastase release assay.
Materials:
-
Isolated human neutrophils
-
This compound
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
A specific chromogenic or fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
96-well microplate
-
Microplate reader
Procedure:
-
Isolate human neutrophils from fresh, anticoagulated whole blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the purified neutrophils in assay buffer to the desired concentration.
-
In a 96-well plate, add the neutrophil suspension to each well.
-
Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate neutrophil degranulation by adding fMLP to a final concentration of, for example, 1 µM.
-
Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C to allow for elastase release.
-
Centrifuge the plate to pellet the neutrophils.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the neutrophil elastase substrate to each well.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of substrate cleavage, which is proportional to the amount of released elastase.
-
Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.[7][8][9]
In Vivo Hemorrhagic Shock Model and Myeloperoxidase (MPO) Assay
This protocol describes a general procedure for a rat model of hemorrhagic shock followed by resuscitation and subsequent measurement of lung MPO activity as an indicator of neutrophil infiltration.
Experimental Workflow:
Caption: In vivo hemorrhagic shock and MPO assay workflow.
Materials:
-
Sprague-Dawley rats
-
Anesthetic
-
Catheters
-
Syringes
-
This compound
-
Saline or other resuscitation fluids
-
MPO assay kit or reagents (e.g., o-dianisidine dihydrochloride, hydrogen peroxide)
-
Homogenizer
-
Spectrophotometer
Procedure:
-
Anesthetize the rats and cannulate the femoral artery and vein for blood pressure monitoring, blood withdrawal, and drug/fluid administration.
-
Induce hemorrhagic shock by withdrawing blood to maintain a mean arterial pressure of 30-40 mmHg for a specified period (e.g., 60 minutes).[10]
-
At the end of the shock period, begin resuscitation by reinfusing the shed blood and/or administering fluids.
-
At the start of resuscitation, administer this compound (1 mg/kg) or vehicle control intravenously.
-
After a set reperfusion period (e.g., 2-4 hours), euthanize the animals.
-
Harvest the lungs, weigh them, and homogenize a portion of the lung tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform the MPO assay on the supernatant. This typically involves measuring the H₂O₂-dependent oxidation of a substrate (e.g., o-dianisidine or tetramethylbenzidine) spectrophotometrically.
-
Calculate and compare the MPO activity between the treated and control groups to assess the effect of the inhibitor on neutrophil infiltration in the lungs.[11][12][13]
Neutrophil Elastase Signaling in Acute Lung Injury
Neutrophil elastase contributes to the pathogenesis of acute lung injury (ALI) through various mechanisms, including the degradation of extracellular matrix proteins and the activation of pro-inflammatory signaling pathways. Inhibition of neutrophil elastase is a therapeutic strategy to mitigate these effects.
Caption: Simplified signaling pathway of neutrophil elastase in acute lung injury.
This guide provides a foundational understanding of this compound, offering detailed protocols and data to aid researchers in their exploration of novel therapeutics for inflammatory diseases. The provided methodologies can be adapted and expanded upon for further preclinical development and investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil Elastase Contributes to Acute Lung Injury Induced by Bilateral Nephrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stimulation of neutrophil elastase and myeloperoxidase release by IgG fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloperoxidase evokes substantial vasomotor responses in isolated skeletal muscle arterioles of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sfrbm.org [sfrbm.org]
- 13. researchgate.net [researchgate.net]
The Discovery and Development of GW311616 (Neutrophil Elastase Inhibitor 3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE), a potent serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system, playing a key role in host defense against pathogens. However, excessive or unregulated NE activity is a major driver of tissue damage and inflammation in a variety of chronic respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and bronchiectasis.[1][2] This pathological role has established NE as a significant therapeutic target. The central hypothesis is that inhibiting excess NE can restore the protease-antiprotease balance in the lungs, thereby reducing inflammation, preventing further tissue degradation, and halting disease progression.[2][3]
This technical guide focuses on the discovery and development of GW311616 , a potent, orally bioavailable, and long-acting inhibitor of human neutrophil elastase, which has also been referenced in chemical databases as "Neutrophil elastase inhibitor 3".[4] We will explore its preclinical data, the experimental methodologies used for its evaluation, and the broader context of NE inhibitor development.
Discovery and Lead Optimization
The discovery of GW311616 emerged from efforts to identify potent, intracellularly active NE inhibitors with favorable pharmacokinetic profiles suitable for oral administration.[5] The development program focused on a trans-lactam chemical scaffold.
High-Throughput Screening (HTS) for Hit Identification
The initial phase of discovering novel NE inhibitors typically involves high-throughput screening of large compound libraries to identify "hits"—molecules that demonstrate inhibitory activity against the target enzyme. A common and robust method for this is a fluorometric assay.
View Detailed HTS Protocol
Objective: To identify compounds that inhibit human neutrophil elastase (HNE) activity from a large chemical library.
Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (Suc-AAPV-AMC). In its intact form, the substrate's fluorescence is quenched. Upon cleavage by HNE, the free 7-amino-4-methylcoumarin (B1665955) (AMC) is released, producing a fluorescent signal directly proportional to enzyme activity. Inhibitors will reduce the rate of this reaction.
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
Fluorogenic Substrate (e.g., Suc-AAPV-AMC)
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5
-
Dimethyl Sulfoxide (DMSO) for compound dissolution
-
Control Inhibitor (e.g., Sivelestat or SPCK)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Compound Plating:
-
Test compounds are typically dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Using an acoustic liquid handler, nanoliter volumes of compound stocks are dispensed into the 384-well assay plates to achieve a final screening concentration (e.g., 10 µM).
-
Control wells are prepared:
-
Negative Control (100% activity): DMSO only.
-
Positive Control (0% activity): A known potent inhibitor (e.g., Sivelestat) at a concentration sufficient for complete inhibition (e.g., 50 µM).
-
-
-
Enzyme Addition:
-
Prepare a working solution of HNE in Assay Buffer (e.g., at a final concentration of 25-50 ng/mL).
-
Dispense 20 µL of the HNE solution into each well of the assay plate containing the test compounds and controls.
-
Mix by gentle shaking and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition & Measurement:
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., at a final concentration of 100 µM).
-
Dispense 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 15-30 minutes, with readings taken every 60 seconds.
-
-
Data Analysis:
-
The rate of reaction (slope of fluorescence vs. time) is calculated for each well.
-
The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Positive_Control) / (Rate_Negative_Control - Rate_Positive_Control))
-
"Hits" are identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or a Z-score > 3).
-
Structure-Activity Relationship (SAR) and Lead Optimization
Following hit identification, a medicinal chemistry campaign is initiated to synthesize analogs and establish a structure-activity relationship (SAR). The goal is to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, oral bioavailability). For GW311616, this process led to a trans-lactam core structure that demonstrated high potency and the desired pharmacokinetic characteristics.[5]
Preclinical Characterization of GW311616
In Vitro Potency and Selectivity
GW311616 was characterized as a potent and selective inhibitor of human neutrophil elastase. Its inhibitory activity is quantified by its IC50 (the concentration required to inhibit 50% of enzyme activity) and Ki (the inhibition constant). Critically, its selectivity was assessed against other related serine proteases to ensure a targeted mechanism of action and reduce the potential for off-target effects.
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 22 nM | Human Neutrophil Elastase | Demonstrates high potency in a cell-free enzymatic assay.[4] |
| Ki | 0.31 nM | Human Neutrophil Elastase | Indicates very tight binding to the enzyme.[4] |
| Selectivity IC50 | >100 µM | Trypsin, Cathepsin G, Plasmin | Shows high selectivity against other key serine proteases.[6] |
| Selectivity IC50 | >3 µM | Chymotrypsin, tPA | Further demonstrates a favorable selectivity profile.[6] |
Table 1: In Vitro Inhibitory Profile of GW311616.
Cell-Based Activity
To confirm that the inhibitor could effectively target NE within a cellular environment, experiments were conducted using the human monocytic cell line U937, which expresses neutrophil elastase.
View Detailed Cell-Based Assay Protocol
Objective: To evaluate the ability of GW311616 to inhibit intracellular neutrophil elastase activity and affect cell proliferation and apoptosis in U937 cells.
Principle: U937 cells are treated with the inhibitor, and the effects on NE activity, cell viability (MTT assay), and apoptosis (Annexin V/PI staining) are measured.
Materials:
-
U937 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
GW311616 and Sivelestat (as a comparator)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
ELISA kit for NE quantification
-
Colorimetric NE activity assay kit
-
Flow cytometer, transmission electron microscope, and plate reader
Procedure:
-
Cell Culture:
-
Culture U937 cells in RPMI-1640 + 10% FBS at 37°C in a 5% CO2 incubator.
-
-
Cell Proliferation (MTT Assay):
-
Seed U937 cells in 96-well plates.
-
Treat cells with varying concentrations of GW311616 (e.g., 20-320 µM) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.
-
Calculate the IC50 for cell proliferation. For GW311616, the IC50 was found to be 150 µmol/L.[7]
-
-
Apoptosis Analysis (Flow Cytometry):
-
Treat U937 cells with GW311616 (e.g., 150 µmol/L) for 48 hours.
-
Harvest the cells, wash with PBS, and resuspend in binding buffer.
-
Stain the cells with Annexin V-FITC and PI according to the kit manufacturer's instructions.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis.
-
Results showed that 150 µmol/L GW311616 induced a significantly higher rate of apoptosis (13.60%) compared to a comparator, Sivelestat (3.69%).[7]
-
-
Intracellular NE Activity and Content:
-
Treat U937 cells with inhibitors as described above.
-
Lyse the cells to release intracellular contents.
-
Measure the total NE protein content using an ELISA kit.
-
Measure the NE enzymatic activity using a colorimetric or fluorometric assay.
-
Results indicated that GW311616 significantly reduced both the content and activity of NE in U937 cells.[7]
-
In Vivo Pharmacokinetics and Pharmacodynamics
The preclinical development of GW311616 included evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in animal models to assess its potential for clinical use.
| Species | Dose Route | Key Findings | Half-life (t½) |
| Rat | Oral | Moderate terminal elimination half-life. | 1.5 hours |
| Dog | Oral | At 2 mg/kg, rapidly abolishes circulating NE activity with >90% inhibition maintained for 4 days.[4] | 1.1 hours |
Table 2: Preclinical Pharmacokinetic Profile of GW311616.[4]
In Vivo Efficacy Models
The efficacy of NE inhibitors is tested in animal models that recapitulate key aspects of human respiratory diseases like COPD. A widely used model is the elastase-induced lung injury model.
View Detailed In Vivo Lung Injury Protocol
Objective: To evaluate the therapeutic efficacy of a neutrophil elastase inhibitor in a mouse model of elastase-induced lung injury, which mimics emphysema.
Principle: A single intratracheal or oropharyngeal instillation of elastase (typically porcine pancreatic elastase, PPE) into the lungs of mice induces an inflammatory response, neutrophil infiltration, and progressive destruction of alveolar walls, leading to an emphysematous phenotype. The test inhibitor is administered to determine if it can prevent or mitigate this damage.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Porcine Pancreatic Elastase (PPE)
-
Test inhibitor (GW311616) and vehicle control
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Intratracheal instillation device (e.g., MicroSprayer)
-
Equipment for bronchoalveolar lavage (BAL) and lung tissue harvesting/processing
Procedure:
-
Animal Acclimation:
-
House mice in a controlled environment for at least one week prior to the experiment.
-
-
Inhibitor Administration:
-
Administer GW311616 or its vehicle to the mice via the intended clinical route (e.g., oral gavage) at a predetermined time before the elastase challenge (e.g., 1 hour prior). Dosing may continue for the duration of the study.
-
-
Elastase Instillation:
-
Anesthetize the mice.
-
Visualize the trachea and deliver a single dose of PPE (e.g., 0.2-1.2 IU in 50 µL of saline) directly into the lungs using an intratracheal sprayer. Control animals receive saline only.
-
Allow the animals to recover from anesthesia.
-
-
Endpoint Analysis (e.g., at Day 21):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and cannulate the trachea. Lavage the lungs with sterile saline.
-
Cell Count: Perform total and differential cell counts on the BAL fluid to quantify inflammation (especially neutrophils).
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the BAL fluid by ELISA.
-
-
Lung Histology:
-
Perfuse the lungs and inflate them with 4% paraformaldehyde at a constant pressure (e.g., 25 cmH2O).
-
Embed the fixed lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Morphometry: Quantify the degree of emphysema by measuring the mean linear intercept (Lm), an indicator of airspace enlargement.
-
-
Lung Function: Assess changes in lung mechanics, such as compliance and elastance, using a specialized ventilator system (e.g., FlexiVent).
-
Expected Outcome: Effective inhibitors like GW311616 are expected to significantly reduce the influx of neutrophils into the BAL fluid, lower pro-inflammatory cytokine levels, and preserve normal lung architecture (i.e., prevent the increase in mean linear intercept) compared to vehicle-treated, elastase-challenged animals.
Mechanism of Action and Signaling Pathways
Neutrophil elastase contributes to the pathology of inflammatory lung diseases through several mechanisms. Understanding these pathways is crucial for appreciating the therapeutic rationale for inhibitors like GW311616.
Key Pathogenic Roles of Neutrophil Elastase:
-
Extracellular Matrix Degradation: NE directly degrades elastin, a critical component of the lung's extracellular matrix, leading to the loss of lung elasticity and the development of emphysema.
-
Inflammation Amplification: NE can cleave and activate pro-inflammatory cytokines and chemokines, creating a vicious cycle of neutrophil recruitment and activation.[8]
-
Mucus Hypersecretion: NE is a potent secretagogue, stimulating goblet cells to produce excess mucus, which contributes to airway obstruction.
-
Receptor Activation: NE can cleave and activate Protease-Activated Receptor-2 (PAR-2) on epithelial cells, triggering intracellular signaling cascades (e.g., via ERK) that result in the production of neutrophil chemoattractants like IL-8.[8]
The development of an NE inhibitor like GW311616 follows a logical progression from initial concept to preclinical validation, as illustrated in the workflow below.
References
- 1. Neutrophil elastase inhibitors as treatment for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting COPD: advances on low-molecular-weight inhibitors of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The discovery of a potent, intracellular, orally bioavailable, long duration inhibitor of human neutrophil elastase--GW311616A a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. [Neutrophil elastase inhibitor on proliferation and apoptosis of U937 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutrophil elastase activates the release of extracellular traps from COPD blood monocyte‐derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of a Novel Benzoxazinone-Based Neutrophil Elastase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound designated "Neutrophil elastase inhibitor 3" is a benzoxazinone (B8607429) analog, also referred to as compound 13 in some commercial contexts.[1] Publicly available data on this specific molecule is limited. This guide provides a comprehensive pharmacological profile by integrating the available information on "this compound (compound 13)" with data from well-characterized neutrophil elastase (NE) inhibitors to present a representative profile for this class of compounds. This approach is intended to offer a valuable framework for research and development professionals.
Introduction
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[2] While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its dysregulated activity in the extracellular space contributes to the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[2][3][4] NE can degrade a wide range of extracellular matrix proteins, such as elastin, leading to tissue damage.[3] Consequently, the development of potent and selective NE inhibitors is a significant therapeutic strategy. This document outlines the pharmacological profile of a benzoxazinone-based neutrophil elastase inhibitor, referred to as "this compound."
Mechanism of Action
Neutrophil elastase inhibitors, including benzoxazinone analogs, function by binding to the active site of the NE enzyme, thereby preventing its proteolytic activity.[5] This inhibition mitigates the downstream pathological effects of excessive NE activity, such as tissue degradation and amplification of the inflammatory response.
In Vitro Pharmacology
The in vitro activity of "this compound" has been characterized, demonstrating its potency in inhibiting NE activity.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 (NE Release) | 80.8 nM | The half-maximal inhibitory concentration against neutrophil elastase release.[1] |
Note: Further characterization, such as determination of the inhibition constant (Ki) and selectivity against other proteases, would be necessary for a complete in vitro profile.
In Vivo Pharmacology
Preclinical studies in a rat model of trauma-hemorrhagic shock have demonstrated the in vivo efficacy of "this compound."
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Key Findings |
| Rat Trauma-Hemorrhagic Shock | 1 mg/kg, intravenous | Significantly attenuated the increase in myeloperoxidase (MPO) activity and edema in the lung.[1] |
Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity in tissue is a widely used biochemical marker for neutrophil infiltration and inflammation.[6]
Pharmacokinetics
A comprehensive pharmacokinetic profile for "this compound" is not publicly available. The following table presents typical pharmacokinetic parameters for a well-characterized, orally available NE inhibitor, AZD9668, to provide a representative profile.[7]
Table 3: Representative Pharmacokinetic Profile of an Oral Neutrophil Elastase Inhibitor (AZD9668)
| Parameter | Value | Description |
| Bioavailability (F%) | Not reported | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Tmax (hours) | 0.5 - 1.5 | Time to reach maximum plasma concentration.[7] |
| t1/2 (hours) | Short | The time required for the plasma concentration to decrease by half. A short half-life is consistent with twice-daily dosing.[7] |
| Metabolism | Not fully detailed | Information on the metabolic pathways and major metabolites. |
| Excretion | ~40% renal elimination as unchanged compound | The route of elimination of the drug and its metabolites from the body.[7] |
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against human neutrophil elastase (HNE).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human neutrophil elastase (HNE) in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a stock solution of a fluorogenic or chromogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) in a suitable solvent.[8]
-
Prepare serial dilutions of the test inhibitor ("this compound") and a positive control inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test inhibitor or vehicle control, and the HNE solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance at appropriate wavelengths kinetically over a set period or at a single endpoint.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Rat Model of Trauma-Hemorrhagic Shock
This protocol describes a general method for inducing trauma-hemorrhagic shock in rats to evaluate the in vivo efficacy of therapeutic agents.
Protocol:
-
Animal Preparation:
-
Anesthetize male Wistar or Sprague-Dawley rats.
-
Surgically place catheters in the femoral artery for blood withdrawal and blood pressure monitoring, and in the femoral vein for resuscitation and drug administration.[9]
-
-
Induction of Trauma and Shock:
-
Induce soft tissue trauma, for example, through a midline laparotomy.[9]
-
Initiate hemorrhage by withdrawing blood via the arterial catheter until the mean arterial pressure (MAP) reaches a target range (e.g., 30-40 mmHg).[9]
-
Maintain the hypotensive state for a specified duration (e.g., 60-90 minutes).
-
-
Resuscitation and Treatment:
-
Resuscitate the animals by reinfusing the shed blood, often supplemented with crystalloid solutions (e.g., Ringer's lactate).
-
Administer "this compound" (1 mg/kg) or vehicle control intravenously at the onset of resuscitation.
-
-
Post-operative Care and Tissue Collection:
-
Monitor the animals for a defined period post-resuscitation.
-
At the end of the experiment, euthanize the animals and collect lung tissue for analysis.
-
Measurement of Myeloperoxidase (MPO) Activity in Lung Tissue
This protocol details the quantification of MPO activity in lung homogenates as an index of neutrophil infiltration.
Protocol:
-
Tissue Homogenization:
-
Excise and weigh a portion of the lung tissue.
-
Homogenize the tissue in an appropriate buffer (e.g., potassium phosphate (B84403) buffer containing a detergent like hexadecyltrimethylammonium bromide).
-
Centrifuge the homogenate to pellet cellular debris.
-
-
MPO Assay:
-
In a 96-well plate, add the supernatant from the tissue homogenate.
-
Prepare a reaction mixture containing a substrate for MPO (e.g., o-dianisidine dihydrochloride (B599025) or 3,3',5,5'-tetramethylbenzidine) and hydrogen peroxide (H2O2).
-
Add the reaction mixture to the wells containing the supernatant.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance over time at the appropriate wavelength.
-
Calculate MPO activity, typically expressed as units per gram of tissue, based on the rate of change in absorbance.
-
Conclusion
The benzoxazinone-based "this compound" demonstrates potent in vitro inhibition of neutrophil elastase and in vivo efficacy in a relevant animal model of inflammatory lung injury. While a complete pharmacological profile requires further investigation, the available data, supplemented with representative information for this class of inhibitors, highlights its potential as a therapeutic agent for NE-driven diseases. The experimental protocols provided herein offer a framework for the continued evaluation and characterization of this and other novel neutrophil elastase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Measurement of neutrophil content in brain and lung tissue by a modified myeloperoxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A Combination Treatment Strategy for Hemorrhagic Shock in a Rat Model Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Binding Affinity and Kinetics of Neutrophyl Elastase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of Neutrophil Elastase Inhibitor 3, a benzoxazinone (B8607429) analog identified as a potent inhibitor of neutrophil elastase (NE). This document is intended to serve as a valuable resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics targeting neutrophil elastase.
Quantitative Binding Data
This compound, also referred to as compound 13 in the primary literature, has been evaluated for its inhibitory activity on neutrophil elastase. The available quantitative data is summarized in the table below.
| Parameter | Value | Compound | Assay Type | Source |
| IC50 | 80.8 nM | This compound (compound 13) | Inhibition of NE release from fMLP-activated human neutrophils | [1] |
No publicly available data on the direct binding affinity (Kd, Ki) or kinetic parameters (kon, koff) for this compound (compound 13) has been identified in the reviewed literature. The provided IC50 value represents the concentration at which the inhibitor reduces the release of neutrophil elastase from activated neutrophils by 50%.
Experimental Protocols
The following section details the experimental methodology for the determination of the inhibitory activity of this compound on neutrophil elastase release.
Inhibition of Neutrophil Elastase (NE) Release from Activated Human Neutrophils
This protocol is based on the methodology described in the primary literature for a series of benzoxazinone analogs, including this compound[1].
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the release of neutrophil elastase from human neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP).
Materials:
-
Human neutrophils isolated from venous blood of healthy donors
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP)
-
Cytochalasin B
-
This compound (or other test compounds)
-
Hank's Balanced Salt Solution (HBSS)
-
Neutrophil elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA)
-
Phosphate Buffered Saline (PBS)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh, heparinized venous blood using standard methods such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation and hypotonic lysis of residual red blood cells.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 106 cells/mL.
-
Pre-incubation with Inhibitor: In a 96-well plate, add the desired concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO, with final solvent concentration kept below 0.1%) to the neutrophil suspension. Incubate for 15 minutes at 37°C.
-
Priming and Stimulation:
-
Add cytochalasin B (final concentration, e.g., 5 µg/mL) to each well and incubate for 5 minutes at 37°C.
-
Induce neutrophil degranulation by adding fMLP (final concentration, e.g., 100 nM) to the wells.
-
-
Incubation: Incubate the plate for a further 15-30 minutes at 37°C to allow for elastase release.
-
Termination of Release: Stop the reaction by centrifuging the plate at 4°C to pellet the cells.
-
Elastase Activity Measurement:
-
Transfer the supernatant from each well to a new 96-well plate.
-
Add the neutrophil elastase substrate to each well.
-
Measure the change in absorbance over time at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroanilide substrates) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each condition.
-
Determine the percentage of inhibition of elastase release for each concentration of the inhibitor compared to the vehicle control (fMLP-stimulated cells without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Workflow Diagram:
Signaling Pathways
Neutrophil elastase is a serine protease that, when released, can cleave a wide range of extracellular matrix proteins and other substrates, contributing to tissue damage in inflammatory conditions. The signaling pathways leading to neutrophil degranulation and elastase release are complex and involve the activation of various cell surface receptors and downstream signaling cascades.
fMLP-Induced Neutrophil Activation Pathway
The experimental protocol for determining the IC50 of this compound utilizes fMLP as a stimulant. fMLP is a bacterial-derived peptide that activates the formyl peptide receptor (FPR), a G protein-coupled receptor (GPCR) on the surface of neutrophils. This activation triggers a signaling cascade leading to degranulation and the release of primary granule contents, including neutrophil elastase.
While this compound has been shown to inhibit the release of neutrophil elastase, the precise mechanism by which it does so is not fully elucidated in the public domain. It is possible that the inhibitor acts intracellularly to prevent degranulation or extracellularly to inhibit the activity of released elastase, which might have feedback effects on further degranulation.
Conclusion
This compound is a potent inhibitor of neutrophil elastase release with a reported IC50 of 80.8 nM. While detailed binding affinity and kinetic data are not yet available, the provided experimental protocol for assessing NE release offers a solid foundation for further investigation of this and similar compounds. The fMLP-induced signaling pathway provides a framework for understanding the cellular mechanisms targeted by this class of inhibitors. Further research is warranted to fully characterize the binding kinetics and the precise molecular mechanism of action of this compound, which will be crucial for its potential development as a therapeutic agent for inflammatory diseases.
References
In Vitro Characterization of a Novel Neutrophil Elastase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a potent and selective neutrophil elastase (NE) inhibitor, designated here as Neutrophil Elastase Inhibitor 3. This document details the experimental protocols, presents key quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound were assessed against human neutrophil elastase (hNE) and other related serine proteases. The key quantitative metrics are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Target Enzyme | Assay Type | IC50 (nM) |
| Human Neutrophil Elastase (hNE) | Purified Enzyme (Fluorogenic Substrate) | 0.4[1] |
| Human Neutrophil Elastase (hNE) | Zymosan-Stimulated Human Whole Blood | 1.0[1] |
| Human Neutrophil Elastase (hNE) | NE Release from Human Neutrophils | 80.8[2] |
Table 2: Selectivity Profile of this compound
| Protease | IC50 (nM) | Selectivity (Fold vs. hNE) |
| Cathepsin G | >16000 | >4000[1] |
| Proteinase 3 (PR3) | >16000 | >4000[1] |
| Thrombin | 1900 | 4750 |
| Urokinase | 6600 | 16500 |
Note: Data for Thrombin and Urokinase are based on a representative N-benzoylindazole derivative NE inhibitor.[3]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Human Neutrophil Elastase (hNE) Inhibition Assay (Purified Enzyme)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified hNE.
Materials:
-
Human Neutrophil Elastase (hNE), purified
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
Test Compound (this compound)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in Assay Buffer.
-
Add 2 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of a pre-diluted hNE solution to each well to initiate the reaction.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Zymosan-Stimulated Human Whole Blood Assay
Objective: To assess the inhibitory activity of the compound on NE released from activated neutrophils in a physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood (with anticoagulant)
-
Zymosan A
-
Test Compound
-
Phosphate Buffered Saline (PBS)
-
Fluorogenic NE substrate
Procedure:
-
Pre-warm the human whole blood to 37°C.
-
Incubate the whole blood with various concentrations of the test compound or vehicle for 30 minutes at 37°C.
-
Add zymosan A to a final concentration of 1 mg/mL to stimulate the neutrophils.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.
-
Add the plasma supernatant to a 96-well plate containing the fluorogenic NE substrate.
-
Measure the fluorescence intensity as described in the purified enzyme assay.
-
Determine the IC50 value by plotting the NE activity against the inhibitor concentration.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro characterization of a neutrophil elastase inhibitor.
Neutrophil Elastase Signaling and Inhibition
References
The Role of Sivelestat (Neutrophil Elastase Inhibitor) in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil elastase (NE), a potent serine protease released by activated neutrophils, is a key driver of tissue damage and inflammation in a range of pathological conditions, most notably acute respiratory distress syndrome (ARDS) and sepsis. Sivelestat (B1662846) (formerly known as ONO-5046 or LY544349), a specific, competitive inhibitor of neutrophil elastase, has emerged as a significant therapeutic agent for mitigating the destructive consequences of unchecked NE activity. This technical guide provides an in-depth analysis of Sivelestat's mechanism of action, its multifaceted role in modulating critical inflammatory signaling pathways, a compilation of its quantitative efficacy from preclinical and clinical studies, and detailed experimental protocols for its investigation.
Introduction: The Double-Edged Sword of Neutrophil Elastase
Neutrophils form the vanguard of the innate immune system, and their granules are rich with potent enzymes, including neutrophil elastase (NE).[1][2] Under physiological conditions, NE is crucial for degrading bacterial proteins within phagolysosomes and breaking down extracellular matrix (ECM) to facilitate neutrophil migration to sites of infection.[1][2]
However, in states of excessive or dysregulated inflammation, such as sepsis and ARDS, massive neutrophil infiltration and activation lead to the extracellular release of NE.[1][3][4] This unregulated enzymatic activity contributes directly to pathology through several mechanisms:
-
Direct Tissue Damage: Degradation of critical ECM proteins like elastin, collagen, and fibronectin, leading to loss of tissue integrity, particularly in the lung's alveolar-capillary barrier.[1][2]
-
Amplification of Inflammation: NE can process and activate pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-8), creating a vicious cycle of inflammation and neutrophil recruitment.[5][6]
-
Inactivation of Endogenous Inhibitors: NE can degrade natural protease inhibitors, such as α1-proteinase inhibitor, further tipping the balance towards proteolysis.[7]
Given its central role in inflammatory pathology, targeted inhibition of NE represents a compelling therapeutic strategy.
Sivelestat: A Specific Inhibitor of Neutrophil Elastase
Sivelestat sodium hydrate (B1144303) is a synthetic, small-molecule, competitive inhibitor designed for high specificity towards neutrophil elastase.[8] It binds reversibly to the active site of the enzyme, effectively blocking its proteolytic function.[1] This targeted action prevents the degradation of ECM proteins and helps to quell the inflammatory cascade, thereby protecting tissues from enzyme-mediated damage.[1]
Quantitative Efficacy and Specificity of Sivelestat
Sivelestat's potency and selectivity have been characterized across numerous studies. It demonstrates potent inhibition of neutrophil elastase from various species while showing minimal activity against other serine proteases.
Table 1: In Vitro Inhibition Constants for Sivelestat
| Parameter | Species/Enzyme | Value | Reference(s) |
| IC₅₀ | Human Neutrophil Elastase | 19-49 nM | [9] |
| Rabbit Neutrophil Elastase | 36 nM | [9] | |
| Rat Neutrophil Elastase | 19 nM | [9] | |
| Hamster Neutrophil Elastase | 37 nM | [9] | |
| Mouse Neutrophil Elastase | 49 nM | [9] | |
| Pancreatic Elastase | 5.6 µM | ||
| Ki | Human Neutrophil Elastase | 200 nM | [9][10] |
| No Inhibition | Trypsin, Thrombin, Plasmin, Chymotrypsin, Cathepsin G | >100 µM | [9] |
Modulation of Key Inflammatory Signaling Pathways
Sivelestat exerts its anti-inflammatory effects not only by direct enzyme inhibition but also by interfering with critical intracellular signaling pathways that are aberrantly activated by NE.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
-
Mechanism: In lipopolysaccharide (LPS)-stimulated macrophages and endothelial cells, Sivelestat has been shown to decrease the activation of NF-κB.[8][11][12] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[8] By preventing IκB degradation, Sivelestat blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of its target genes like TNF-α, IL-6, and iNOS.[8][12]
Modulation of MAP Kinase (JNK) and PI3K/AKT/mTOR Pathways
Recent studies have elucidated Sivelestat's influence on other crucial signaling networks involved in inflammation, cell survival, and apoptosis.
-
JNK/NF-κB Crosstalk: Sivelestat has been found to inhibit the activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[13][14] By limiting JNK phosphorylation, Sivelestat further suppresses the downstream activation of NF-κB, indicating a broader modulatory effect on the inflammatory kinase network.[13][15]
-
Nrf2/HO-1 Activation: Concurrently, Sivelestat promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor for antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[13][14]
-
PI3K/AKT/mTOR Inhibition: In models of sepsis-induced ALI, Sivelestat has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[16][17] This pathway is critical for cell growth and survival, and its inhibition by Sivelestat leads to a decrease in pro-apoptotic factors (like Bax) and an increase in anti-apoptotic factors (like Bcl-2), suggesting a role in regulating cell fate during severe inflammation.[16][17]
Preclinical and Clinical Efficacy
Sivelestat has demonstrated efficacy in a wide range of preclinical animal models and human clinical trials, particularly in the context of ARDS and sepsis.
Table 2: Summary of Preclinical and Clinical Outcomes with Sivelestat Treatment
| Study Type | Model / Population | Key Outcomes | Reference(s) |
| Preclinical | Rat model of severe burns | Improved ALI symptoms; Decreased serum and lung NE and IL-8 levels. | [18] |
| Rat model of LPS-induced ALI | Ameliorated lung injury; Reduced pulmonary edema, MPO-positive cells, and ICAM-1 expression. | [11] | |
| Rat model of sepsis (CLP) | Improved survival; Reduced serum IL-1β, TNF-α, and IL-6. | [6] | |
| Rat model of hemorrhagic shock | Ameliorated lung injury. | [9] | |
| Clinical | Sepsis-induced ARDS | Improved oxygenation (PaO₂/FiO₂) within 5 days; May be associated with decreased 28-day mortality. | [19][20] |
| Meta-analysis (septic ARDS) | Significantly reduced risk of mortality (OR = 0.63); Reduced ICU length of stay and duration of mechanical ventilation. | ||
| Meta-analysis (ALI/ARDS) | Improved PaO₂/FiO₂ on day 3; Shortened mechanical ventilation time and ICU stays; Increased ventilator-free days. | ||
| Major surgery patients | Reduced serum IL-6 levels post-surgery; Preserved antitumor immunity. | [21] |
Key Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay
This protocol is designed to determine the IC₅₀ of an inhibitor against purified human neutrophil elastase.
-
Objective: To measure the concentration of Sivelestat required to inhibit 50% of NE activity.
-
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
Fluorogenic substrate: MeOSuc-Ala-Ala-Pro-Val-AMC
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5
-
Sivelestat (or test compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of Sivelestat in Assay Buffer.
-
In each well of the microplate, add 50 µL of Assay Buffer.
-
Add 25 µL of the Sivelestat dilutions (or DMSO for control).
-
Add 25 µL of diluted HNE solution to all wells.
-
Incubate at room temperature for 15 minutes to allow inhibitor binding.
-
Initiate the reaction by adding 100 µL of the pre-warmed fluorogenic substrate solution.
-
Immediately begin kinetic reading on the plate reader at 37°C for 30-60 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration.
-
Plot the percentage of inhibition against the logarithm of Sivelestat concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vivo Model: LPS-Induced Acute Lung Injury in Rats
This protocol describes a common animal model to evaluate the efficacy of Sivelestat in vivo.
-
Objective: To assess the protective effect of Sivelestat on lipopolysaccharide (LPS)-induced lung injury.
-
Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
Groups:
-
Procedure:
-
Anesthetize rats (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Intratracheally instill LPS (e.g., 5 mg/kg in 50 µL saline) or saline.
-
Administer Sivelestat or vehicle via i.p. injection at a specified time point (e.g., 1 hour before or after LPS challenge).
-
At a predetermined endpoint (e.g., 6, 12, or 24 hours), euthanize the animals.
-
Collect samples for analysis.
-
-
Endpoints for Analysis:
-
Bronchoalveolar Lavage Fluid (BALF): Measure total cell count, neutrophil differential, and protein concentration (as a marker of permeability). Measure cytokine levels (TNF-α, IL-6, IL-1β) by ELISA.[18]
-
Lung Tissue:
-
Histology: Fix one lung lobe in formalin for H&E staining to assess edema, inflammation, and structural damage.[12][13]
-
Wet/Dry Ratio: Weigh the other lung lobe before and after drying in an oven to quantify pulmonary edema.[12][13]
-
Myeloperoxidase (MPO) Assay: Homogenize lung tissue to measure MPO activity as an index of neutrophil infiltration.
-
Western Blot/RT-PCR: Analyze lung homogenates for expression and activation of proteins in signaling pathways (e.g., p-p65, p-JNK, ICAM-1).[11][13]
-
-
Conclusion and Future Directions
Sivelestat is a potent and selective inhibitor of neutrophil elastase that mitigates inflammation and tissue injury through both direct enzymatic blockade and the modulation of key intracellular signaling pathways, including NF-κB, JNK, and PI3K/AKT. Preclinical and clinical data strongly support its therapeutic utility in conditions characterized by excessive neutrophil activity, such as ARDS and sepsis.
Future research should continue to explore the full spectrum of Sivelestat's molecular mechanisms, particularly its crosstalk with pathways like Nrf2/HO-1. Furthermore, large-scale, well-designed clinical trials are warranted to confirm its efficacy in specific patient populations and to optimize dosing and treatment duration for maximal therapeutic benefit.[22][23] The development of next-generation NE inhibitors with improved pharmacokinetic profiles and bioavailability also remains a key objective in the field.
References
- 1. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 2. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of intravenous sivelestat sodium on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of intravenous sivelestat sodium on prevention of acute respiratory distress syndrome in patients with sepsis: study protocol for a double-blind multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressive effects of the neutrophil elastase inhibitor sivelestat sodium hydrate on interleukin-1β production in lipopolysaccharide-stimulated porcine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase and acute lung injury: prospects for sivelestat and other neutrophil elastase inhibitors as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neutrophil elastase inhibitor (sivelestat) reduces the levels of inflammatory mediators by inhibiting NF-kB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A neutrophil elastase inhibitor, sivelestat, reduces lung injury following endotoxin-induced shock in rats by inhibiting HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway (2024) | Yaqing Zhou [scispace.com]
- 17. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sivelestat sodium hydrate attenuates acute lung injury by decreasing systemic inflammation in a rat model of severe burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of Neutrophil Elastase Inhibitor (Sivelestat Sodium) on Oxygenation in Patients with Sepsis-Induced Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Neutrophil elastase inhibitor (sivelestat) preserves antitumor immunity and reduces the inflammatory mediators associated with major surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. [PDF] Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of acute respiratory distress syndrome | Semantic Scholar [semanticscholar.org]
Sivelestat (Neutrophil Elastase Inhibitor 3): A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
December 10, 2025
This technical guide provides a comprehensive overview of the target specificity and selectivity of Sivelestat (also known as ONO-5046), a potent and selective inhibitor of neutrophil elastase. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.
Executive Summary
Sivelestat is a synthetic, competitive, and reversible inhibitor of human neutrophil elastase, a serine protease implicated in the pathophysiology of various inflammatory conditions, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2] Its therapeutic efficacy is intrinsically linked to its high specificity and selectivity for neutrophil elastase over other structurally related serine proteases. This targeted action minimizes off-target effects, a critical attribute for any therapeutic agent. This guide delves into the quantitative measures of Sivelestat's inhibitory activity, the methodologies used for its characterization, and the molecular pathways it modulates.
Target Specificity and Selectivity: Quantitative Analysis
The inhibitory potency and selectivity of Sivelestat have been extensively characterized through in vitro enzymatic assays. The data consistently demonstrate a high affinity for neutrophil elastase with significantly lower or no activity against other serine proteases.
Table 1: Inhibitory Activity of Sivelestat against Human Neutrophil Elastase
| Parameter | Value | Species | Notes |
| IC₅₀ | 44 nM | Human | Competitive inhibitor.[3][4][5][6][7][8][9][10] |
| Kᵢ | 200 nM | Human | Competitive inhibitor.[3][4][8][9][10] |
Table 2: Cross-reactivity Profile of Sivelestat against Other Serine Proteases
| Serine Protease | IC₅₀ of Sivelestat | Fold Selectivity vs. Neutrophil Elastase |
| Porcine Pancreatic Elastase | 5.6 µM | ~127 |
| Cathepsin G | > 100 µM | > 2272 |
| Chymotrypsin | > 100 µM | > 2272 |
| Thrombin | > 100 µM | > 2272 |
| Trypsin | > 100 µM | > 2272 |
| Plasmin | > 100 µM | > 2272 |
| Plasma Kallikrein | > 100 µM | > 2272 |
| Pancreas Kallikrein | > 100 µM | > 2272 |
Data compiled from multiple sources.[2][8][9][10] The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Fold selectivity is calculated relative to the IC₅₀ for human neutrophil elastase (44 nM).
Table 3: Inhibitory Activity of Sivelestat against Neutrophil Elastase from Various Species
| Species | IC₅₀ of Sivelestat |
| Human | 44 nM |
| Rabbit | 36 nM |
| Rat | 19 nM |
| Hamster | 37 nM |
| Mouse | 49 nM |
Data from MedChemExpress.[8][9]
Experimental Protocols
The determination of inhibitory constants such as IC₅₀ and Kᵢ is fundamental to characterizing the potency and selectivity of an enzyme inhibitor. Below is a detailed methodology for a typical in vitro fluorometric assay used to measure the inhibitory activity of Sivelestat against neutrophil elastase.
In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Sivelestat for human neutrophil elastase.
Materials:
-
Purified human neutrophil elastase (NE)
-
Sivelestat (or other test inhibitor)
-
Fluorogenic NE substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% Tween-20)[11]
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~380-400 nm and emission at ~505 nm[12][13]
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Sivelestat in DMSO.
-
Perform serial dilutions of the Sivelestat stock solution in Assay Buffer to achieve a range of desired final concentrations (e.g., from 1 nM to 100 µM).
-
Dilute the human neutrophil elastase to a working concentration in Assay Buffer. The optimal concentration should be determined empirically but should result in a linear reaction rate over the course of the assay.
-
Prepare the fluorogenic substrate at a concentration that is 2x the final desired concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add 25 µL of the Sivelestat dilutions or vehicle control (Assay Buffer with the same final concentration of DMSO) to the appropriate wells.
-
Add 50 µL of the diluted neutrophil elastase solution to each well, except for the blank (no enzyme) wells.
-
Mix gently and incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.[11]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the 2x substrate solution to all wells.
-
Immediately place the microplate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 10-30 minutes, with readings taken every 1-2 minutes.[12][13]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each Sivelestat concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each Sivelestat concentration using the following formula: % Inhibition = 100 * (1 - (Vinhibitor / Vcontrol)) where Vinhibitor is the reaction rate in the presence of Sivelestat and Vcontrol is the reaction rate in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the Sivelestat concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
Sivelestat's therapeutic effects extend beyond the direct inhibition of elastase-mediated tissue degradation. By blocking neutrophil elastase activity, Sivelestat modulates several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Signaling Pathways Modulated by Sivelestat
The following diagrams illustrate the signaling pathways influenced by the inhibition of neutrophil elastase by Sivelestat.
Figure 1: Sivelestat's Inhibition of the JNK/NF-κB Signaling Pathway.
Sivelestat attenuates the inflammatory response by inhibiting neutrophil elastase, which can activate the JNK and NF-κB signaling pathways.[14][15][16] This leads to a reduction in the phosphorylation of JNK and IκBα, preventing the nuclear translocation of NF-κB (p65) and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-8.[14][15][16]
Figure 2: Sivelestat's Activation of the Nrf2/HO-1 Antioxidant Pathway.
Sivelestat has been shown to activate the Nrf2/HO-1 signaling pathway, a key cellular defense mechanism against oxidative stress.[14][15][17] By promoting the nuclear translocation of Nrf2, Sivelestat upregulates the expression of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[14][15][17]
Figure 3: Sivelestat's Inhibition of the PI3K/AKT/mTOR Signaling Pathway.
In models of acute lung injury, Sivelestat has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway.[3][18][19][20][21] This inhibition leads to a reduction in apoptosis and inflammation, contributing to its protective effects on lung tissue.[3][18][19][20]
Figure 4: Neutrophil Elastase-Mediated PAR2 Activation and its Inhibition.
Neutrophil elastase can act as a biased agonist for Proteinase-Activated Receptor-2 (PAR2), leading to the activation of Gαs-mediated cAMP formation and subsequent sensitization of TRPV4 channels, which contributes to inflammation and pain.[1][2][4][22] By inhibiting neutrophil elastase, Sivelestat can prevent the activation of this pathway.[1][2][4][22]
Experimental Workflow for Inhibitor Selectivity Profiling
A systematic approach is crucial for determining the selectivity of a protease inhibitor. The following diagram outlines a typical workflow for assessing the cross-reactivity of a compound like Sivelestat against a panel of related enzymes.
Figure 5: Workflow for Assessing Protease Inhibitor Selectivity.
This workflow begins with the determination of the inhibitor's potency against its primary target. Subsequently, the inhibitor is screened against a panel of related proteases to identify any off-target activity. For any significant off-target interactions, a full IC₅₀ determination is performed. The final step involves calculating the fold selectivity to provide a quantitative measure of the inhibitor's specificity.
Conclusion
Sivelestat (Neutrophil Elastase Inhibitor 3) is a highly specific and selective inhibitor of human neutrophil elastase. Its potent and targeted inhibitory activity, coupled with its ability to modulate key inflammatory and antioxidant signaling pathways, underscores its therapeutic potential in conditions characterized by excessive neutrophil elastase activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic benefits of targeted neutrophil elastase inhibition.
References
- 1. Neutrophil Elastase Activates Protease-activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) to Cause Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uni-regensburg.de [uni-regensburg.de]
- 3. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. abcam.com [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemscene.com [chemscene.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways | Biomolecules and Biomedicine [bjbms.org]
- 16. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway (2024) | Yaqing Zhou [scispace.com]
- 19. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.plos.org [journals.plos.org]
- 21. Frontiers | HMGB1/PI3K/Akt/mTOR Signaling Participates in the Pathological Process of Acute Lung Injury by Regulating the Maturation and Function of Dendritic Cells [frontiersin.org]
- 22. Neutrophil elastase acts as a biased agonist for proteinase-activated receptor-2 (PAR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Off-Target Effects of Neutrophil Elastase Inhibitor 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neutrophil elastase (NE) is a serine protease implicated in the pathology of various inflammatory diseases, making it a prime target for therapeutic intervention. "Neutrophil elastase inhibitor 3" (also known as compound 13), a benzoxazinone (B8607429) analog, has been identified as a potent inhibitor of neutrophil elastase release. This technical guide provides a comprehensive overview of the known activities of this compound, delves into potential off-target effects characteristic of this inhibitor class, and furnishes detailed experimental protocols for its evaluation. The document is intended to serve as a resource for researchers engaged in the development and characterization of neutrophil elastase inhibitors.
Introduction to this compound
This compound is a synthetic, small-molecule compound belonging to the benzoxazinone class of serine protease inhibitors. It has demonstrated significant potency in inhibiting the release of neutrophil elastase from activated human neutrophils. The primary known activities of this compound are its anti-inflammatory effects, attributed to the reduction of active neutrophil elastase at sites of inflammation, and its influence on superoxide (B77818) anion generation.
On-Target Activity
The principal therapeutic target of this compound is neutrophil elastase, a key mediator of tissue damage in inflammatory conditions.
Inhibition of Neutrophil Elastase Release
This compound has been shown to be a potent inhibitor of NE release from fMLP-activated human neutrophils, with a reported IC50 of 80.8 nM.[1] This activity is crucial for its potential therapeutic effects in mitigating the destructive consequences of excessive neutrophil activation.
Effects on Superoxide Anion Generation
In addition to its effects on NE release, studies on a series of benzoxazinone analogs, including compound 13, have investigated their impact on superoxide anion generation in activated neutrophils.[1] While some analogs in the series displayed dual inhibitory effects on both NE release and superoxide generation, compounds 11-15, which includes this compound, were found to be highly selective for inhibiting NE release.[1] This suggests that at therapeutic concentrations, this compound is less likely to interfere with the respiratory burst pathway directly.
Off-Target Considerations
While specific off-target screening data for this compound is not extensively published, an analysis of its chemical class and the broader field of serine protease inhibitors allows for the prediction of potential off-target interactions. A thorough assessment of selectivity is a critical step in the preclinical development of any drug candidate to minimize unintended biological effects and toxicity.
Other Serine Proteases
The most probable off-targets for a serine protease inhibitor are other members of the serine protease family due to structural similarities in their active sites. Key proteases to consider for a selectivity panel include:
-
Cathepsin G: Another protease released from neutrophil azurophilic granules.
-
Proteinase 3 (PR3): Structurally similar to neutrophil elastase and also found in neutrophil granules.
-
Thrombin and other coagulation factors: To assess the potential for effects on blood clotting.
-
Trypsin and Chymotrypsin: To determine general protease selectivity.
-
Plasmin: To evaluate potential interference with fibrinolysis.
Kinase Panels
Broader screening against a panel of kinases is also advisable, as ATP-binding sites and other regulatory domains can sometimes be inadvertently targeted by small molecules. Comprehensive kinase screening can reveal unexpected off-target activities that could lead to adverse effects or provide opportunities for drug repurposing.
Other Potential Off-Targets
Depending on the chemical scaffold, other potential off-targets could include ion channels, G-protein coupled receptors (GPCRs), and nuclear receptors. A broad liability panel is recommended to de-risk the compound at later stages of development.
Data Presentation
Table 1: On-Target Activity of this compound
| Target/Activity | Assay System | IC50 | Reference |
| Neutrophil Elastase Release | fMLP-activated human neutrophils | 80.8 nM | [1] |
| Superoxide Anion Generation | fMLP-activated human neutrophils | Selective for NE release | [1] |
Note: "Selective for NE release" indicates that in the study by Tu et al. (2010), this compound did not show significant inhibition of superoxide anion generation compared to its potent inhibition of NE release.
Experimental Protocols
Neutrophil Elastase Inhibition Assay (In Vitro)
This protocol describes a general method for assessing the inhibitory activity of a compound against purified human neutrophil elastase.
-
Materials:
-
Human Neutrophil Elastase (commercially available)
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO
-
Test compound (this compound)
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in Assay Buffer.
-
Add 50 µL of the diluted test compound to the wells of the microplate.
-
Add 25 µL of human neutrophil elastase solution (at a pre-determined optimal concentration) to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Superoxide Anion Generation Assay in Human Neutrophils
This protocol outlines a method to measure the effect of an inhibitor on superoxide anion production by activated neutrophils.
-
Materials:
-
Freshly isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cytochrome c
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine) or PMA (Phorbol 12-myristate 13-acetate) as a stimulant
-
Test compound (this compound)
-
Superoxide dismutase (SOD) as a control
-
96-well plate
-
Spectrophotometer
-
-
Procedure:
-
Isolate human neutrophils from fresh human blood using a density gradient centrifugation method.
-
Resuspend the neutrophils in HBSS.
-
Pre-incubate the neutrophils with various concentrations of the test compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Add cytochrome c to each well.
-
Add the stimulant (fMLP or PMA) to initiate the respiratory burst.
-
Immediately measure the change in absorbance at 550 nm over time. The reduction of cytochrome c by superoxide anions leads to an increase in absorbance.
-
In parallel wells, include SOD to confirm that the measured signal is specific to superoxide.
-
Calculate the rate of superoxide production and determine the inhibitory effect of the compound.
-
In Vivo Model of Neutrophil-Mediated Lung Injury
This protocol provides a general framework for evaluating the efficacy of this compound in a rat model of trauma-hemorrhagic shock-induced lung injury.
-
Animals:
-
Male Sprague-Dawley rats (250-300 g)
-
-
Procedure:
-
Anesthetize the rats.
-
Induce trauma-hemorrhagic shock by a combination of laparotomy and controlled bleeding to a mean arterial pressure of 40 mmHg for a specified duration.
-
Resuscitate the animals with shed blood and saline.
-
Administer this compound (e.g., 1 mg/kg, intravenously) or vehicle at a designated time point (e.g., before resuscitation).
-
After a set period (e.g., 2 hours post-resuscitation), euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Assess Lung Injury:
-
Myeloperoxidase (MPO) Activity: Homogenize lung tissue and measure MPO activity as an index of neutrophil infiltration.
-
Lung Wet-to-Dry Weight Ratio: Determine the ratio to assess pulmonary edema.
-
Protein Concentration in BALF: Measure protein levels as an indicator of alveolar-capillary barrier permeability.
-
Histopathology: Perform histological examination of lung tissue sections to evaluate inflammation and tissue damage.
-
-
-
Data Analysis:
-
Compare the measured parameters between the vehicle-treated group and the group treated with this compound using appropriate statistical tests.
-
Visualizations
Conclusion
This compound is a potent inhibitor of neutrophil elastase release with demonstrated efficacy in a preclinical model of lung injury. While its on-target activity is well-defined, a comprehensive understanding of its off-target profile is essential for its continued development as a therapeutic agent. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to further characterize this and other novel neutrophil elastase inhibitors. A systematic evaluation of selectivity against other proteases and kinases will be crucial in building a robust safety and efficacy profile for this promising compound.
References
An In-depth Technical Guide on the Interaction of Sivelestat (Neutrophil Elastase Inhibitor 3) with Proteinase 3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Sivelestat (also known as Neutrophil Elastase Inhibitor 3) and proteinase 3 (PR3), two key players in inflammatory processes. This document details the inhibitory activity of Sivelestat, relevant experimental methodologies, and the associated signaling pathways.
Executive Summary
Neutrophil elastase and proteinase 3 are serine proteases released by neutrophils during inflammation. While crucial for host defense, their unregulated activity contributes to tissue damage in various inflammatory diseases. Sivelestat is a specific, competitive inhibitor of neutrophil elastase.[1] This guide explores its interaction with the closely related protease, proteinase 3, providing valuable insights for research and drug development in inflammatory and autoimmune disorders.
Quantitative Inhibition Data
Sivelestat exhibits inhibitory activity against both human neutrophil elastase and proteinase 3. The following table summarizes the key quantitative data for these interactions.
| Enzyme | Inhibitor | IC50 | Ki | Inhibition Type |
| Human Neutrophil Elastase | Sivelestat | 44 nM[1][2] | 200 nM[1] | Competitive[1] |
| Human Proteinase 3 (PR3) | Sivelestat | 700 nM[3] | Not Reported | Not Reported |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.[3] The Ki value (inhibition constant) is a more specific measure of inhibitor potency.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the interaction between Sivelestat and proteinase 3. Below are representative protocols for key experimental techniques.
Fluorescence-Based Enzymatic Assay for Proteinase 3 Inhibition
This assay quantifies the inhibitory effect of Sivelestat on PR3 activity by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Human Proteinase 3 (PR3)
-
Sivelestat
-
Fluorogenic PR3 substrate (e.g., a FRET peptide like Abz-VADnVADYQ-EDDnp)[4][5]
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Sivelestat in the assay buffer. Dilute the PR3 enzyme to a working concentration in the assay buffer. Prepare the fluorogenic substrate solution according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the Sivelestat dilutions or a vehicle control.
-
Enzyme Addition: Add the diluted PR3 to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[4]
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition for each Sivelestat concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.[4]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between Sivelestat and PR3.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Human Proteinase 3 (ligand)
-
Sivelestat (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the PR3 solution over the activated surface to allow for covalent immobilization via amine coupling. Deactivate any remaining active esters with an injection of ethanolamine.
-
Analyte Injection: Prepare a series of Sivelestat dilutions in the running buffer. Inject the Sivelestat solutions sequentially over the immobilized PR3 surface, starting with the lowest concentration.
-
Association and Dissociation: Monitor the change in the SPR signal (measured in response units, RU) in real-time. The association phase occurs during the injection of Sivelestat, and the dissociation phase begins when the injection is switched back to running buffer.
-
Regeneration: After each Sivelestat injection, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the immobilized PR3 (e.g., a low pH buffer).
-
Data Analysis: Analyze the resulting sensorgrams by fitting the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathways and Mechanisms of Action
Neutrophil elastase and proteinase 3 are implicated in several inflammatory signaling pathways. Sivelestat, by inhibiting these proteases, can modulate these downstream effects.
NF-κB and MAPK Signaling
Both neutrophil elastase and PR3 can enter endothelial cells and directly cleave the p65 subunit of NF-κB, leading to diminished transcriptional activity.[6] They also activate pro-apoptotic signaling through the JNK, ERK, and p38 MAPK pathways.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. [PDF] Novel effects of neutrophil-derived proteinase 3 and elastase on the vascular endothelium involve in vivo cleavage of NF-kappaB and proapoptotic changes in JNK, ERK, and p38 MAPK signaling pathways. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Neutrophil Elastase Inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro assessment of Neutrophil Elastase Inhibitor 3 (NEI3). The described assays are fundamental for characterizing the inhibitory potency and cellular activity of NEI3, crucial steps in the drug discovery and development pipeline for inflammatory and respiratory diseases where neutrophil elastase (NE) is implicated.[1]
Introduction to Neutrophil Elastase
Neutrophil elastase is a potent serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of engulfed pathogens.[1] However, excessive or unregulated NE activity can lead to the pathological degradation of host extracellular matrix proteins, including elastin, collagen, and fibronectin.[1] This destructive activity is a key factor in the pathogenesis of several inflammatory diseases such as chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[1][2] Consequently, the inhibition of neutrophil elastase is a promising therapeutic strategy for these conditions.[1]
Data Presentation
The inhibitory activity of NEI3 and other reference compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data obtained from in vitro assays.
| Compound | Assay Type | Target | Substrate | IC50 | Reference |
| This compound (NEI3) | Biochemical | Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-AMC | User-defined | |
| Sivelestat | Biochemical | Human Neutrophil Elastase | Fluorogenic Peptide Substrate | Variable | [3] |
| SPCK | Biochemical | Human Leukocyte Elastase | Fluorogenic Substrate | Ki = 10 µM | [4] |
| BI 1323495 | Biochemical | Human Neutrophil Elastase | Not Specified | 0.4 nM | [5] |
| BI 1323495 | Cell-Based (human neutrophils) | Human Neutrophil Elastase | Not Specified | 1 nM | [5] |
Experimental Protocols
Two primary in vitro methods are employed to evaluate the efficacy of neutrophil elastase inhibitors: a direct biochemical assay using purified enzyme and a more physiologically relevant cell-based assay.
Biochemical Assay: Fluorometric Neutrophil Elastase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the activity of purified human neutrophil elastase (HNE) on a fluorogenic substrate.
Principle: The assay utilizes a specific peptide substrate for neutrophil elastase, such as MeOSuc-Ala-Ala-Pro-Val-AMC or (Z-Ala-Ala-Ala-Ala)2Rh110, which is conjugated to a fluorescent molecule (e.g., AMC or R110).[1][6] In its conjugated form, the fluorescence is quenched.[3] When cleaved by active NE, the fluorophore is released, resulting in a measurable increase in fluorescence.[3] The inhibitory effect of a compound is determined by the reduction in the rate of fluorescence generation.[1]
Materials:
-
Purified Human Neutrophil Elastase (HNE)[2]
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)[1][7]
-
Assay Buffer (e.g., Tris-HCl or HEPES based buffer, pH 7.4)[2]
-
This compound (NEI3)
-
96-well black microplate[3]
-
Fluorescence microplate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 400/505 nm or 380/500 nm)[2][4]
-
DMSO for compound dilution
Procedure:
-
Compound Preparation: Prepare a stock solution of NEI3 in DMSO. Create a serial dilution of NEI3 in Assay Buffer to achieve a range of desired final concentrations. Also, prepare dilutions of a reference inhibitor.
-
Enzyme Preparation: Reconstitute and dilute the purified HNE in Assay Buffer to a working concentration.[2] The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 25 µL of diluted NEI3, reference inhibitor, or Assay Buffer (for enzyme control and no enzyme control wells) to the wells of a 96-well black microplate.[2]
-
Add 50 µL of the diluted HNE solution to all wells except the no enzyme control wells.[2] For the no enzyme control, add 50 µL of Assay Buffer.
-
Mix gently and incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]
-
-
Reaction Initiation:
-
Prepare a reaction mix containing the fluorogenic substrate diluted in Assay Buffer.
-
Add 25 µL of the substrate reaction mix to all wells to initiate the reaction.[2]
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.[1][2]
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence versus time) for each well from the linear portion of the curve.[1]
-
Subtract the rate of the no enzyme control from all other wells.
-
Calculate the percent inhibition for each concentration of NEI3 using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] * 100
-
Plot the percent inhibition against the logarithm of the NEI3 concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Biochemical Assay Workflow
Caption: Workflow for the biochemical inhibition assay.
Cell-Based Assay: Inhibition of NE Release from Differentiated HL-60 Cells
This assay provides a more physiologically relevant model by measuring the inhibition of NE activity from stimulated neutrophil-like cells.[1] Human promyelocytic leukemia (HL-60) cells can be differentiated into a neutrophil-like phenotype, providing a reliable and readily available alternative to primary neutrophils.[1]
Principle: Differentiated HL-60 cells are stimulated to degranulate and release neutrophil elastase. The released enzyme cleaves a fluorogenic substrate present in the cell culture medium, leading to an increase in fluorescence.[1] Pre-incubation of the cells with an inhibitor allows for the determination of its ability to block the activity of the released NE.[1]
Materials:
-
HL-60 human promyelocytic leukemia cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (B87167) (DMSO) for differentiation
-
Phorbol 12-myristate 13-acetate (PMA) or other stimulant
-
Fluorogenic NE substrate (cell-permeable or extracellular)
-
This compound (NEI3)
-
96-well cell culture plate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
Part A: Differentiation of HL-60 Cells
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
To induce differentiation into a neutrophil-like phenotype, treat the cells with 1.3% DMSO for 5-7 days.
-
Confirm differentiation by morphological changes and functional assays (e.g., nitroblue tetrazolium reduction).
Part B: Inhibition Assay
-
Seed the differentiated HL-60 cells into a 96-well black, clear-bottom plate at a suitable density.
-
Prepare serial dilutions of NEI3 in the cell culture medium.
-
Add the diluted NEI3 or vehicle control to the cells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the fluorogenic NE substrate to all wells.
-
Stimulate the cells by adding a stimulant such as PMA to induce degranulation and NE release. Include unstimulated control wells.[6]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetically for 30-90 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Subtract the rate of the unstimulated control from the stimulated wells.
-
Calculate the percent inhibition for each NEI3 concentration relative to the stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the NEI3 concentration to determine the IC50 value.[1]
-
Cell-Based Assay Workflow
Caption: Workflow for the cell-based NE inhibition assay.
Signaling Pathway and Mechanism of Action
Neutrophil elastase is released from activated neutrophils and contributes to tissue remodeling and inflammation. An imbalance between NE and its endogenous inhibitors leads to excessive proteolytic activity, a hallmark of several inflammatory lung diseases.[8] NEI3 is designed to directly inhibit the enzymatic activity of neutrophil elastase, thereby preventing the degradation of extracellular matrix components and mitigating the inflammatory cascade.
Caption: Mechanism of NE-mediated tissue damage and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. abcam.com [abcam.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Neutrophil Elastase Inhibitor 3 (Sivelestat) in Cell-Based Neutrophil Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are key players in the innate immune system, forming the first line of defense against pathogens. However, their excessive activation can lead to tissue damage and contribute to the pathology of various inflammatory diseases.[1][2] Neutrophil elastase (NE), a serine protease released from the azurophilic granules of activated neutrophils, is a major mediator of this damage.[3] It can degrade components of the extracellular matrix, such as elastin, and has been implicated in conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[3][4]
Neutrophil elastase inhibitor 3, also known as Sivelestat (B1662846), is a selective and competitive inhibitor of neutrophil elastase.[3][5] Its specific inhibitory action makes it a valuable tool for studying the role of neutrophil elastase in various inflammatory processes and for evaluating its therapeutic potential.[3][4] Sivelestat has been shown to attenuate lung injury in various models by reducing inflammation and protecting tissues from enzyme-mediated damage.[3][4][5]
These application notes provide detailed protocols for employing Sivelestat in key cell-based neutrophil activation assays, including chemotaxis, degranulation (elastase release), NETosis, and reactive oxygen species (ROS) production.
Mechanism of Action of Sivelestat
Sivelestat functions as a specific and reversible inhibitor of neutrophil elastase.[3] It binds to the active site of the enzyme, preventing it from degrading its natural substrates.[3] This targeted inhibition helps to mitigate the inflammatory response and protect tissues from damage caused by excessive elastase activity.[3] Studies have shown that Sivelestat can suppress the growth of certain cancer cells by inhibiting the release of growth factors stimulated by NE.[6] Furthermore, it has been demonstrated to attenuate acute lung injury by inhibiting signaling pathways such as PI3K/AKT/mTOR and JNK/NF-κB, as well as activating the Nrf2/HO-1 pathway.[7][8]
Data Presentation: Quantitative Effects of Sivelestat
The following tables summarize the quantitative data on the efficacy of Sivelestat and other relevant inhibitors in various neutrophil-related assays.
Table 1: Inhibitory Concentrations of Sivelestat in In Vitro Assays
| Assay/Effect | Cell Type/System | Inhibitor | IC50 / Effective Concentration | Reference |
| Neutrophil Elastase Release | Human Neutrophils | This compound | 80.8 nM | [9] |
| Cell Proliferation | Human Pancreatic Carcinoma Cells | Sivelestat | > 50-100 µg/ml | [10] |
| Cell Motility | Human Pancreatic Carcinoma Cells | Sivelestat | < 1-10 µg/ml | [10] |
| Chemotaxis | Human Pancreatic Carcinoma Cells | Sivelestat | 20 µg/ml | [10] |
| Chemoinvasion | Human Pancreatic Carcinoma Cells | Sivelestat | 20 µg/ml | [10] |
| Gastric Cancer Cell Growth | TMK-1 Gastric Cancer Cells | Sivelestat | 100-1000 µg/mL | [6] |
Table 2: General Neutrophil Elastase Inhibitor Screening Kit Parameters
| Parameter | Value | Reference |
| Excitation Wavelength | 400 nm | [11] |
| Emission Wavelength | 505 nm | [11] |
| Control Inhibitor | SPCK | [11] |
| Ki of SPCK for Human Leukocyte Elastase | 10 µM |
Experimental Protocols
Neutrophil Chemotaxis Assay
This assay evaluates the effect of Sivelestat on the directed migration of neutrophils towards a chemoattractant. A common method is the Boyden chamber or Transwell assay.[12]
Materials:
-
Sivelestat
-
Isolated human neutrophils
-
Chemoattractant (e.g., fMLP, IL-8, CXCL1)[13]
-
Assay Buffer (e.g., RPMI 1640 with 2% FBS)[12]
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope for cell quantification
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human whole blood using a standard method like density gradient centrifugation.[12][14]
-
Compound Preparation: Prepare a stock solution of Sivelestat in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in assay buffer to achieve the desired final concentrations.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the plate.[12]
-
Place the Transwell inserts into the wells.[12]
-
In a separate tube, pre-incubate the neutrophil suspension with different concentrations of Sivelestat or vehicle control for 15-30 minutes at room temperature.[12]
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.[12]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.[12]
-
Cell Quantification:
-
After incubation, carefully remove the Transwell inserts.[12]
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measuring fluorescence, lysing the cells and measuring myeloperoxidase activity, or by direct cell counting under a microscope.[12]
-
References
- 1. scbt.com [scbt.com]
- 2. Proteinase 3 and neutrophil elastase enhance inflammation in mice by inactivating antiinflammatory progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 4. Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Possible pharmacological targets and mechanisms of sivelestat in protecting acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 12. benchchem.com [benchchem.com]
- 13. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Neutrophil Elastase Inhibitor 3 Dosage for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE) is a serine protease implicated in the pathology of numerous inflammatory diseases. Its inhibition is a key therapeutic strategy. While specific public data on "Neutrophil Elastase Inhibitor 3" is limited, this document provides available information and presents a broader framework for its application in in vivo animal models by drawing parallels with other well-characterized NE inhibitors. This guide offers detailed protocols and dosage information to aid in the design of preclinical studies.
Quantitative Data Summary
The following table summarizes in vivo dosage and administration details for this compound and other relevant NE inhibitors.
| Inhibitor Name | Animal Model | Disease/Condition Modelled | Dosage | Administration Route | Reference |
| This compound (compound 13) | Rat | Trauma-hemorrhagic shock | 1 mg/kg | Intravenous (IV) | [1] |
| Sivelestat (B1662846) (ONO-5046) | Mouse | Osteoarthritis (MIA-induced) | 50 mg/kg | Intraperitoneal (IP) | [2][3] |
| Sivelestat (ONO-5046) | Mouse | Psoriasis (Imiquimod-induced) | 1% in ointment or cream | Topical | [4][5] |
| Sivelestat (ONO-5046) | Mouse | Acute Lung Injury (LPS/fMLP) | Not specified (used for inhibition) | Intranasal (i.n.) | [6][7] |
| NEI (Neutrophil Elastase Inhibitor) | Mouse | Liver Ischemia/Reperfusion Injury | 2 mg/kg | Oral (p.o.) | [8] |
| AZD9668 | Mouse/Rat | Acute Lung Injury (hNE-induced) | Not specified (oral administration) | Oral | [9] |
| AZD9668 | Guinea Pig | Chronic Smoke Exposure | Not specified (prophylactic/therapeutic) | Not specified | [9] |
| BI 1323495 | Mouse | Acute Lung Injury (hNE-induced) | ED50 of 1.9 mg/kg | Oral | [10] |
| Elafin | Mouse | Pulmonary Artery Neointimal Lesions | 2 mg/kg bolus followed by 2 mg/kg/day | Intravenous (IV) | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Neutrophil Elastase-Mediated Inflammatory Pathway
Caption: Simplified signaling pathway of neutrophil elastase-mediated inflammation and its inhibition.
General In Vivo Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prophylactic inhibition of neutrophil elastase prevents the development of chronic neuropathic pain in osteoarthritic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Inhibition of Neutrophil Elastase Ameliorates Mouse Liver Damage Due to Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Neutrophil Elastase Is Produced by Pulmonary Artery Smooth Muscle Cells and Is Linked to Neointimal Lesions - PMC [pmc.ncbi.nlm.nih.gov]
"Neutrophil elastase inhibitor 3 solubility and preparation for experiments"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and preparation of Neutrophil Elastase Inhibitor 3 (also known as compound 13), a potent benzoxazinone (B8607429) analog inhibitor of human neutrophil elastase.
Compound Information:
-
Name: this compound (compound 13)
-
Chemical Name: 2-(2-bromophenyl)-5-chloro-4H-3,1-benzoxazin-4-one
-
CAS Number: 1234707-32-4
-
Molecular Formula: C₁₄H₇BrClNO₂
-
Molecular Weight: 336.57 g/mol
Solubility Data
This compound is a hydrophobic compound with limited solubility in aqueous solutions. Organic solvents are required to prepare stock solutions. The following table summarizes the known solubility data.
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM (≥ 3.37 mg/mL)[1][2] | Sonication is recommended to aid dissolution[2]. |
| DMSO/Corn Oil (1:9 v/v) | ≥ 2.5 mg/mL[3] | Forms a clear solution suitable for in vivo studies. |
Note: It is recommended to use freshly opened, anhydrous DMSO to avoid solubility issues due to the hygroscopic nature of DMSO.
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results.
Preparation of Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Equilibrate the vial containing the powdered inhibitor to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.37 mg of the compound.
-
Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Preparation of Working Solutions for In Vitro Experiments
For in vitro assays, the DMSO stock solution is typically diluted with cell culture medium or assay buffer to the final desired concentration.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.
-
Prepare a vehicle control using the same final concentration of DMSO as in the experimental samples.
-
It is recommended to prepare working solutions fresh for each experiment.
Protocol:
-
Thaw a vial of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Gently mix the working solution before adding it to the experimental setup.
Preparation of Working Solution for In Vivo Experiments
For in vivo administration, a formulation with good bioavailability and low toxicity is required. A common formulation for this compound is a suspension in a DMSO and corn oil mixture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile corn oil
-
Sterile tubes
Protocol:
-
Prepare a fresh working solution on the day of the experiment.
-
To prepare a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil.[3] Adjust volumes as needed based on your stock concentration.
-
Mix the solution thoroughly by vortexing to ensure a homogenous suspension.
-
The final solution will contain 10% DMSO and 90% corn oil.
Experimental Protocols
The following are general protocols for using this compound in common experimental setups. Researchers should optimize these protocols for their specific experimental conditions.
Neutrophil Elastase Activity Assay (In Vitro)
This protocol describes a general method to assess the inhibitory activity of the compound on purified human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE)
-
HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Triton X-100)
-
This compound working solutions
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of the this compound in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add HNE to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HNE substrate to all wells.
-
Immediately measure the absorbance at 405 nm (for pNA-based substrates) at regular intervals for 15-30 minutes using a microplate reader.
-
Calculate the rate of substrate hydrolysis (enzyme activity) for each condition.
-
Determine the IC₅₀ value of the inhibitor by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Inhibition of Neutrophil Elastase Release from Activated Neutrophils (Ex Vivo)
This protocol is based on the methods described in the initial characterization of this class of compounds and measures the inhibitor's ability to prevent NE release from stimulated human neutrophils.
Materials:
-
Freshly isolated human neutrophils
-
Neutrophil stimulant (e.g., fMLP - N-formyl-methionyl-leucyl-phenylalanine)
-
This compound working solutions
-
Buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
HNE substrate
-
Microplate reader
Protocol:
-
Isolate human neutrophils from the whole blood of healthy donors using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation).
-
Resuspend the neutrophils in the buffer.
-
Pre-treat the neutrophils with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Stimulate the neutrophils with fMLP for a defined period (e.g., 10 minutes) at 37°C to induce degranulation and NE release.
-
Pellet the neutrophils by centrifugation.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the elastase activity in the supernatant by adding the HNE substrate and monitoring the change in absorbance as described in the previous protocol.
-
Calculate the percentage of inhibition of NE release for each inhibitor concentration.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Neutrophil Elastase Signaling and Point of Inhibition
Neutrophil elastase, upon release, can cleave a variety of extracellular matrix proteins and also activate pro-inflammatory signaling pathways. One such pathway involves the activation of Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and subsequent expression of pro-inflammatory cytokines like IL-8. This compound directly inhibits the enzymatic activity of neutrophil elastase, thereby preventing these downstream effects.
Caption: Simplified signaling pathway of Neutrophil Elastase and the point of action for its inhibitor.
References
Application Notes and Protocols for Measuring Neutrophil Elastase Inhibitor 3 (Sivelestat) Activity Using Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, NE is released into the extracellular space where it plays a critical role in the degradation of extracellular matrix proteins, including elastin.[1] Dysregulation of NE activity is implicated in the pathogenesis of various inflammatory diseases such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2] Consequently, the inhibition of neutrophil elastase is a key therapeutic strategy for these conditions.
Sivelestat (also known as ONO-5046), is a potent and selective inhibitor of neutrophil elastase.[2] It functions as a competitive inhibitor, binding to the active site of the enzyme to block its proteolytic activity.[3] This document provides detailed application notes and protocols for measuring the inhibitory activity of Sivelestat on neutrophil elastase using fluorescent assays. These assays are based on the principle that neutrophil elastase cleaves a specific synthetic substrate, leading to the release of a fluorescent reporter molecule. The inhibitory effect of Sivelestat is quantified by measuring the reduction in the rate of fluorescence generation.
Data Presentation: Inhibitory Potency of Sivelestat
The following table summarizes the reported inhibitory potency of Sivelestat against human neutrophil elastase (HNE) determined by various substrate-based assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 44 nM | Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide | [2] |
| IC50 | 19-49 nM | For leukocyte elastase | |
| IC50 | 30 nM | Substrate: NE680 (a near-infrared fluorescent agent) | [4] |
| IC50 | 46 ± 2 nM | Synthetic substrate, serum-free conditions | [5] |
| IC50 | 22.8 ± 3.3 µM | In the presence of human serum | [5] |
| Ki | 0.2 µM | Competitive inhibition | [3] |
Signaling Pathways and Experimental Workflows
Mechanism of Sivelestat Inhibition
The following diagram illustrates the competitive inhibition of neutrophil elastase by Sivelestat.
Experimental Workflow for Inhibitor Screening
The diagram below outlines the general workflow for screening neutrophil elastase inhibitors using a fluorescent assay.
Experimental Protocols
Materials and Reagents
-
Human Neutrophil Elastase (HNE)
-
Fluorescent Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC or (Z-Ala-Ala-Ala-Ala)2Rhodamine110)
-
Sivelestat (Neutrophil Elastase Inhibitor 3)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
-
DMSO (for dissolving inhibitor)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol 1: Measuring Neutrophil Elastase Activity
This protocol is for determining the baseline activity of the neutrophil elastase enzyme.
-
Prepare Reagents:
-
Assay Buffer: Prepare 0.1 M Tris-HCl buffer at pH 7.5.
-
Neutrophil Elastase Stock Solution: Reconstitute lyophilized HNE in assay buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C.
-
Working Enzyme Solution: On the day of the experiment, dilute the HNE stock solution in assay buffer to the desired working concentration (e.g., 0.5 nM). Keep on ice.
-
Substrate Stock Solution: Dissolve the fluorescent substrate in DMSO to a stock concentration of 10 mM.
-
Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the final desired concentration (e.g., 100 µM).
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the "Blank" wells of a 96-well plate.
-
Add 50 µL of the working enzyme solution to the "Enzyme Control" wells.
-
Bring the plate to the desired reaction temperature (e.g., 37°C).
-
To initiate the reaction, add 50 µL of the working substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement:
-
Measure the fluorescence intensity in kinetic mode for at least 30 minutes at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm for AMC substrates or Ex/Em = 490/520 nm for Rhodamine 110 substrates).
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from the enzyme control wells.
-
Determine the rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Protocol 2: Determining the IC50 of Sivelestat
This protocol is for determining the concentration of Sivelestat that inhibits 50% of the neutrophil elastase activity.
-
Prepare Reagents:
-
Prepare assay buffer, working enzyme solution, and working substrate solution as described in Protocol 1.
-
Sivelestat Stock Solution: Dissolve Sivelestat in DMSO to a stock concentration of 10 mM.
-
Sivelestat Dilutions: Prepare a serial dilution of the Sivelestat stock solution in assay buffer to achieve a range of concentrations to be tested.
-
-
Assay Procedure:
-
Set up the 96-well plate with "Enzyme Control," "Inhibitor," and "Blank" wells.
-
Add 25 µL of assay buffer to the "Enzyme Control" wells.
-
Add 25 µL of the various Sivelestat dilutions to the "Inhibitor" wells.
-
Add 50 µL of the working enzyme solution to the "Enzyme Control" and "Inhibitor" wells.
-
Add 75 µL of assay buffer to the "Blank" wells.
-
Mix gently and pre-incubate the plate at room temperature for 30 minutes.[4]
-
To initiate the reaction, add 25 µL of the working substrate solution to the "Enzyme Control" and "Inhibitor" wells. Add 25 µL of assay buffer to the "Blank" wells.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the reaction rates for the enzyme control and for each concentration of Sivelestat.
-
Calculate the percentage of inhibition for each Sivelestat concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] x 100
-
Plot the % inhibition versus the logarithm of the Sivelestat concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
The fluorescent assays described provide a robust and sensitive method for characterizing the inhibitory activity of Sivelestat on neutrophil elastase. By following these detailed protocols, researchers can obtain reliable and reproducible data on the potency of this and other potential inhibitors, which is crucial for the development of new therapeutics for inflammatory diseases.
References
- 1. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ONO-5046, a novel inhibitor of human neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neutrophil Elastase Inhibitor 3 (Sivelestat) Administration in Rodent Models of Lung Injury
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neutrophil elastase (NE) is a powerful serine protease released by activated neutrophils during inflammatory responses.[1] While crucial for host defense, excessive or unregulated NE activity can lead to severe tissue damage, particularly in the lungs.[1][2] In conditions like Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS), high levels of NE contribute to the breakdown of the alveolar-capillary barrier, promoting edema, and amplifying inflammation.[1][2]
Sivelestat (also known as GW311616A or ONO-5046) is a specific, synthetic inhibitor of neutrophil elastase.[3] It has been investigated extensively in preclinical rodent models of lung injury and is used clinically in some regions for treating ALI/ARDS associated with Systemic Inflammatory Response Syndrome (SIRS).[4][5][6] These application notes provide a summary of quantitative data and detailed protocols for the administration of Sivelestat in common rodent models of lung injury.
Quantitative Data Summary
The following tables summarize the effects of Sivelestat administration across various rodent models of lung injury.
Table 1: Effect of Sivelestat on Lung Edema and Injury Score
| Model Type | Animal Model | Sivelestat Dose & Route | Outcome Measure | Control Group | VILI/LPS Group | Sivelestat-Treated | Reference(s) |
| Ventilator-Induced | Sprague-Dawley Rat | 100 mg/kg, i.p. (Pre-treatment) | Lung W/D Ratio | 3.85 ± 0.32 | 9.05 ± 1.02 | 6.76 ± 2.01 | [7][8] |
| Ventilator-Induced | Sprague-Dawley Rat | 100 mg/kg, i.p. | Lung Injury Score | 3.78 ± 0.67 | 7.00 ± 1.41 | 5.00 ± 0.50 (Pre-treatment) | [8][9] |
| Klebsiella Pneumoniae | Rat | 50-100 mg/kg, i.p. | Lung W/D Ratio | Significantly Lower | Markedly Increased | Significantly Decreased | [10] |
| LPS-Induced | Sprague-Dawley Rat | 15 mg/kg, i.p. | Lung W/D Ratio | Significantly Lower | Significantly Higher | Significantly Reduced | [11] |
| LPS-Induced | Sprague-Dawley Rat | 15 mg/kg, i.p. | Lung Injury Score | Significantly Lower | Significantly Higher | Significantly Reduced | [11] |
W/D Ratio: Wet-to-Dry Weight Ratio; i.p.: Intraperitoneal; VILI: Ventilator-Induced Lung Injury; LPS: Lipopolysaccharide.
Table 2: Effect of Sivelestat on Inflammatory Markers
| Model Type | Animal Model | Sivelestat Dose & Route | Outcome Measure | Control Group | VILI/LPS Group | Sivelestat-Treated | Reference(s) |
| Ventilator-Induced | Sprague-Dawley Rat | 100 mg/kg, i.p. | BALF Neutrophils (x10⁴ cells/mL) | 0.89 ± 0.93 | 7.67 ± 1.41 | 3.89 ± 1.05 (Pre-treatment) | [7] |
| Ventilator-Induced | Sprague-Dawley Rat | 100 mg/kg, i.p. | BALF Protein (mg/mL) | 2.34 ± 0.47 | 23.01 ± 3.96 | 15.57 ± 2.32 (Pre-treatment) | [7] |
| LPS-Induced | Sprague-Dawley Rat | N/A | Serum TNF-α | Significantly Lower | Markedly Increased | Significantly Decreased | [4] |
| LPS-Induced | Sprague-Dawley Rat | N/A | Serum IL-6 | Significantly Lower | Markedly Increased | Significantly Decreased | [4] |
| Klebsiella Pneumoniae | Rat | 50-100 mg/kg, i.p. | Serum TNF-α, IL-1β, IL-8 | Significantly Lower | Markedly Increased | Significantly Decreased | [10] |
| AE-PF (BLM+LPS) | C57BL/6J Mouse | 100 mg/kg, i.p. | BALF IL-6 & IL-1β | Significantly Lower | Markedly Increased | Significantly Decreased | [12] |
BALF: Bronchoalveolar Lavage Fluid; AE-PF: Acute Exacerbation of Pulmonary Fibrosis; BLM: Bleomycin.
Table 3: Effect of Sivelestat on Gas Exchange and Oxidative Stress
| Model Type | Animal Model | Sivelestat Dose & Route | Outcome Measure | Control Group | LPS Group | Sivelestat-Treated | Reference(s) |
| LPS-Induced | Sprague-Dawley Rat | 6, 10, 15 mg/kg, i.p. | PaO₂ & PaO₂/FiO₂ | Significantly Higher | Significantly Decreased | Significantly Increased | [5][11] |
| Klebsiella Pneumoniae | Rat | 50-100 mg/kg, i.p. | Lung MDA Levels | Significantly Lower | Markedly Increased | Significantly Decreased | [10] |
| Klebsiella Pneumoniae | Rat | 50-100 mg/kg, i.p. | Lung SOD & GSH-Px Levels | Significantly Higher | Markedly Decreased | Significantly Increased | [10] |
PaO₂: Partial Pressure of Arterial Oxygen; FiO₂: Fraction of Inspired Oxygen; MDA: Malondialdehyde; SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase.
Experimental Protocols
Protocol 1: Sivelestat in Lipopolysaccharide (LPS)-Induced Lung Injury in Rats
This protocol describes the induction of ALI using LPS, a component of the outer membrane of Gram-negative bacteria, which reliably elicits a strong inflammatory response in the lungs.[4]
1. Animals:
-
Weight: 200-300 g.[8]
-
Acclimatization: House animals for at least one week prior to the experiment with standard rodent diet and water ad libitum under a 12-hour light/dark cycle.[4]
2. Experimental Groups:
-
Sham Group: Receive intraperitoneal (i.p.) injection of sterile saline.[11]
-
LPS (Vehicle) Group: Receive i.p. injection of LPS followed by a saline injection.[11]
-
Sivelestat Treatment Group(s): Receive i.p. injection of LPS followed by i.p. injection of Sivelestat at various doses (e.g., 6, 10, or 15 mg/kg).[11]
3. ALI Induction:
-
Anesthetize rats lightly.
-
Induce lung injury via a single intraperitoneal injection of LPS from E. coli (e.g., serotype 0111:B4) at a dose of 4-5 mg/kg.[11][13] Alternatively, intratracheal instillation of LPS can be used.[13][14]
4. Sivelestat Administration:
-
Timing: Administer Sivelestat (dissolved in sterile saline) via i.p. injection 1 hour after the LPS challenge.[11]
-
Dosage: Doses can range from 6 to 100 mg/kg depending on the study design.[10][11]
5. Sample Collection and Analysis (e.g., at 24 hours post-LPS):
-
Anesthesia: Deeply anesthetize the animals.
-
Blood Gas Analysis: Collect arterial blood from the carotid artery or femoral artery to measure PaO₂ and PaO₂/FiO₂.[5][11]
-
Bronchoalveolar Lavage (BAL): Cannulate the trachea and lavage the lungs with sterile PBS to collect BAL fluid (BALF). Centrifuge the BALF to pellet cells for counting (total and differential) and use the supernatant for total protein analysis.[15]
-
Lung Tissue Collection:
-
Excise the right lung, weigh it (wet weight), then dry it in an oven at 60°C for 72 hours to obtain the dry weight for the W/D ratio calculation.[8]
-
Fix the left lung in 10% neutral buffered formalin for histological analysis (H&E staining) and lung injury scoring.[10]
-
Snap-freeze other lung tissue portions in liquid nitrogen for molecular analyses (e.g., Western blot, PCR, ELISA for cytokines).[4][5]
-
Protocol 2: Sivelestat in Ventilator-Induced Lung Injury (VILI) in Rats
This protocol details the induction of lung injury through mechanical ventilation with high tidal volumes, which causes mechanical stress and inflammation.[3][9]
1. Animals:
2. Experimental Groups:
-
Sham Group: Anesthetized and tracheostomized but breathe spontaneously without mechanical ventilation.[7][8]
-
VILI Group: Subjected to injurious mechanical ventilation.[7][8]
-
Sivelestat Group (Routine): Receive Sivelestat at the initiation of mechanical ventilation.[3][7]
-
Early Sivelestat Group (Prophylactic): Receive Sivelestat 30 minutes before the initiation of mechanical ventilation.[3][7]
3. VILI Induction:
-
Anesthesia & Tracheostomy: Anesthetize the rat (e.g., with ketamine) and perform a tracheostomy to insert a cannula.[3]
-
Mechanical Ventilation: Connect the animal to a rodent ventilator.
-
Ventilator Settings: Apply a high tidal volume (e.g., 20 mL/kg) for a duration of 3-4 hours to induce injury.[3] Use room air and no positive end-expiratory pressure (PEEP).
4. Sivelestat Administration:
-
Timing: Administer either 30 minutes before ventilation (prophylactic) or at the start of ventilation (routine).[3]
5. Sample Collection and Analysis (immediately following ventilation period):
-
Follow the same procedures for sample collection (BALF, blood, lung tissue) and analysis (W/D ratio, histology, inflammatory markers) as described in Protocol 1.
Visualization of Workflows and Pathways
Experimental Workflow
References
- 1. The role of neutrophil elastase in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between neutrophil elastase and acute lung injury in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats. | Semantic Scholar [semanticscholar.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - Kim - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. Sivelestat sodium: a novel therapeutic agent in a mouse model of acute exacerbation pulmonary fibrosis through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Sivelestat, a Neutrophil Elastase Inhibitor, in Primary Human Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation at sites of inflammation, NE is released into the extracellular space where it plays a critical role in host defense by degrading proteins of invading pathogens.[2] However, excessive or dysregulated NE activity can lead to the degradation of extracellular matrix components, such as elastin, contributing to tissue damage in various inflammatory diseases like chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis.[1][3] Consequently, the development of specific NE inhibitors is a key therapeutic strategy for these conditions.
This document provides a detailed protocol for testing the efficacy of Sivelestat, a specific and competitive inhibitor of human neutrophil elastase, in primary human neutrophils.[4] Sivelestat has been shown to inhibit NE activity and modulate downstream inflammatory signaling pathways.[5][6]
Data Summary
The following table summarizes key quantitative data for Sivelestat, a potent neutrophil elastase inhibitor.
| Parameter | Value | Reference |
| Inhibitor | Sivelestat (also known as ONO-5046) | [7] |
| Target | Human Neutrophil Elastase (HNE) | [4] |
| Mechanism of Action | Potent, specific, and competitive inhibitor | [4][8] |
| IC50 | 44 nM | [7] |
| Effective in vitro concentration | 10 - 100 µg/mL | [9] |
| Clinical Infusion Rate for ARDS | 0.2 mg/kg/h | [10] |
Experimental Protocols
Isolation of Primary Human Neutrophils from Whole Blood
This protocol describes the isolation of highly pure and viable neutrophils from fresh human whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Histopaque®-1077
-
Ficoll-Paque™ PLUS
-
RPMI 1640 medium
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+ free
-
Dextran T500
-
Red Blood Cell (RBC) Lysis Buffer
-
Fetal Bovine Serum (FBS)
-
Trypan Blue solution
-
Centrifuge
-
50 mL conical tubes
-
Pipettes
Procedure:
-
Blood Collection and Dilution: Collect whole blood from healthy donors. Dilute the blood 1:1 with HBSS.
-
Density Gradient Centrifugation: Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS in a 50 mL conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspiration of Layers: After centrifugation, four distinct layers will be visible. Carefully aspirate and discard the top layer (plasma) and the second layer (mononuclear cells).
-
Neutrophil and Erythrocyte Pellet: The third layer contains neutrophils, and the bottom layer consists of erythrocytes. Carefully collect the neutrophil layer along with the erythrocyte pellet.
-
Erythrocyte Sedimentation: Resuspend the collected pellet in HBSS and add 3% Dextran T500 solution. Mix gently and allow the erythrocytes to sediment for 30 minutes at room temperature.
-
Collection of Neutrophil-rich Supernatant: Carefully collect the upper neutrophil-rich supernatant.
-
RBC Lysis: Centrifuge the supernatant at 250 x g for 10 minutes. Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature to lyse any remaining red blood cells.
-
Washing: Add HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes. Wash the neutrophil pellet twice with HBSS.
-
Cell Counting and Viability: Resuspend the final neutrophil pellet in RPMI 1640 medium supplemented with 10% FBS. Determine the cell count and viability using a hemocytometer and Trypan Blue exclusion. A purity of >95% is expected.
Experimental Workflow for Neutrophil Isolation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. scbt.com [scbt.com]
- 5. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elastase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 9. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil elastase inhibitor (Sivelestat) in the treatment of acute respiratory distress syndrome induced by COVID-19: a multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neutrophil Extracellular Traps (NETs) using Neutrophil Elastase Inhibitor 3 (Sivelestat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils in a process termed NETosis.[1][2] These structures play a crucial role in the innate immune response by trapping and killing pathogens.[2][3] However, excessive NET formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases, thrombosis, and cancer.[3][4]
A key enzyme in the formation of NETs is neutrophil elastase (NE).[5] Upon neutrophil activation, NE translocates from azurophilic granules to the nucleus, where it partially degrades histones, facilitating chromatin decondensation—a critical step in NETosis.[5][6] Consequently, inhibiting NE activity presents a promising therapeutic strategy to modulate NET formation in pathological conditions.[3][4]
This document provides detailed application notes and protocols for the use of Neutrophil Elastase Inhibitor 3 (Sivelestat) in the study of NETs. Sivelestat is a potent and specific competitive inhibitor of human neutrophil elastase.[5][7]
Quantitative Data: Inhibitor Potency
The following table summarizes the inhibitory potency of Sivelestat and another commonly used neutrophil elastase inhibitor, GW311616A, against human neutrophil elastase (HNE). This data is crucial for determining appropriate experimental concentrations.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference |
| Sivelestat (ONO-5046) | Human Neutrophil Elastase | 44 | 200 | [5] |
| GW311616A | Human Neutrophil Elastase | 22 | 0.31 | [1] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Signaling Pathway of Neutrophil Elastase in NETosis
The following diagram illustrates the central role of neutrophil elastase in the signaling cascade leading to NET formation. Upon activation by stimuli such as phorbol (B1677699) 12-myristate 13-acetate (PMA), a signaling cascade is initiated, leading to the release of NE from azurophilic granules. NE then translocates to the nucleus to mediate chromatin decondensation.
Caption: NE-mediated signaling pathway in NETosis.
Experimental Protocols
Detailed protocols for the induction, quantification, and visualization of NETs, incorporating the use of Sivelestat, are provided below.
Experimental Workflow Overview
The following diagram outlines the general workflow for studying the effect of Sivelestat on NET formation.
Caption: General experimental workflow.
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+
-
Lymphocyte Separation Medium (LSM)
-
6% Dextran solution
-
Red Blood Cell (RBC) Lysis Buffer
-
RPMI 1640 medium
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood onto LSM in a conical tube.
-
Centrifuge at 800 x g for 30 minutes at room temperature without the brake.
-
Aspirate and discard the upper layers, collecting the erythrocyte and neutrophil pellet at the bottom.
-
Resuspend the pellet in PBS and add 6% Dextran solution. Allow RBCs to sediment for 30 minutes at room temperature.
-
Collect the neutrophil-rich supernatant and centrifuge at 450 x g for 5 minutes at 4°C.
-
Discard the supernatant and lyse remaining RBCs with RBC Lysis Buffer.
-
Wash the neutrophil pellet with PBS and centrifuge at 450 x g for 5 minutes at 4°C.
-
Resuspend the purified neutrophils in RPMI 1640 medium for subsequent experiments.
Protocol 2: Quantification of NET Formation using SYTOX Green Assay
This protocol quantifies extracellular DNA, a hallmark of NETosis, using the cell-impermeable DNA dye SYTOX Green.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
Sivelestat (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) or recombinant human NE
-
SYTOX Green nucleic acid stain (e.g., 5 mM in DMSO)
-
Black 96-well microplate
Procedure:
-
Seed 0.1 x 10^6 neutrophils per well in a black 96-well plate in RPMI 1640 medium.
-
Pre-treat the cells with desired concentrations of Sivelestat (e.g., 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.[3]
-
Induce NET formation by adding a stimulus such as 100 nM PMA or 5 µM recombinant human NE.[3] Include an untreated control group.
-
Add SYTOX Green to each well at a final concentration of 1 µM.[3]
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.[8][9]
-
Express the results as relative fluorescence units (RFU) or as a fold change relative to the untreated control.
Protocol 3: Visualization of NETs by Immunofluorescence Microscopy
This protocol allows for the direct visualization of NET structures and the localization of NE.
Materials:
-
Isolated human neutrophils
-
Poly-L-lysine coated coverslips in a 24-well plate
-
RPMI 1640 medium
-
Sivelestat
-
PMA
-
4% Paraformaldehyde (PFA) for fixation
-
0.5% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-human Neutrophil Elastase (NE)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)
-
DAPI or Hoechst 33342 for DNA counterstaining
-
Mounting medium
Procedure:
-
Seed approximately 200,000 neutrophils onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere for 1 hour at 37°C.
-
Pre-treat the cells with Sivelestat (e.g., 20 µM) or vehicle control for 30 minutes.
-
Induce NETosis with 100 nM PMA and incubate for 3.5-4 hours at 37°C.[3]
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the coverslips three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 1 minute at room temperature.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 30 minutes at 37°C.
-
Incubate with the primary antibody against NE diluted in blocking buffer for 1 hour at 37°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at 37°C in the dark.
-
Wash three times with PBS.
-
Counterstain the DNA with DAPI or Hoechst 33342 for 5 minutes in the dark.
-
Wash twice with distilled water.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the slides using a fluorescence or confocal microscope. NETs will appear as web-like structures of extracellular DNA (blue) decorated with neutrophil elastase (red).[3][10][11]
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for utilizing this compound (Sivelestat) to investigate the role of neutrophil elastase in NET formation. By employing these methods, researchers can effectively quantify and visualize the inhibitory effects of Sivelestat on NETosis, contributing to a deeper understanding of NET-related pathologies and the development of novel therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNase I and Sivelestat Ameliorate Experimental Hindlimb Ischemia-Reperfusion Injury by Eliminating Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sivelestat, a specific neutrophil elastase inhibitor, suppresses the growth of gastric carcinoma cells by preventing the release of transforming growth factor‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Oxidized Phospholipids and Neutrophil Elastase Coordinately Play Critical Roles in NET Formation [frontiersin.org]
- 7. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
"application of Neutrophil elastase inhibitor 3 in high-throughput screening"
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Human Neutrophil Elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Upon inflammation, neutrophils release NE, which plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens. However, excessive or unregulated NE activity can lead to the degradation of host extracellular matrix proteins, such as elastin, contributing to the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the inhibition of human neutrophil elastase is a key therapeutic strategy for these conditions.
Neutrophil elastase inhibitor 3 is a benzoxazinone (B8607429) analog that has been identified as a potent inhibitor of neutrophil elastase.[3] This application note describes the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize inhibitors of neutrophil elastase.
Principle of the Assay
The high-throughput screening assay for neutrophil elastase inhibitors is typically a fluorometric, cell-free enzymatic assay. The principle is based on the cleavage of a specific, fluorogenic peptide substrate by neutrophil elastase. This cleavage results in the release of a fluorescent group, leading to an increase in fluorescence intensity. In the presence of an inhibitor, the enzymatic activity of neutrophil elastase is reduced or completely blocked, resulting in a decrease or absence of the fluorescent signal. The change in fluorescence is directly proportional to the inhibitory activity of the compound being tested. Commercially available kits for this purpose typically provide the enzyme, substrate, and a control inhibitor.[1][2][4]
Quantitative Data Summary
While specific high-throughput screening performance metrics such as Z' factor and signal-to-background ratio for this compound are not publicly available, the following table summarizes its known inhibitory activity and provides a comparison with other known neutrophil elastase inhibitors. This comparative data is essential for interpreting HTS results and understanding the relative potency of new compounds.
| Inhibitor | IC50 (nM) | Target | Notes |
| This compound | 80.8 (for NE release) | Neutrophil Elastase | A benzoxazinone analog. [3] |
| Alvelestat (AZD9668) | 9.4 (Ki) | Neutrophil Elastase | Orally bioavailable and selective.[5] |
| Sivelestat | 44 | Human Neutrophil Elastase | Competitive inhibitor.[6] |
| ZD-0892 | 6.7 (Ki) | Human Neutrophil Elastase | Selective inhibitor.[5] |
| BAY-678 | 20 | Human Neutrophil Elastase | Orally bioavailable, potent, and selective.[7] |
| GW-311616 | 22 | Human Neutrophil Elastase | Potent, orally bioavailable, and selective.[7] |
| AE-3763 | 29 | Human Neutrophil Elastase | Peptide-based inhibitor.[5] |
| FK706 | 83 | Human Neutrophil Elastase | Slow-binding and competitive inhibitor.[6] |
| Lodelaben | 500 | Human Neutrophil Elastase |
Experimental Protocols
High-Throughput Screening Protocol for Neutrophil Elastase Inhibitors
This protocol is a generalized procedure for a fluorometric, 96-well plate-based high-throughput screening assay to identify inhibitors of neutrophil elastase. This protocol can be adapted for the use of this compound as a reference compound.
Materials:
-
Human Neutrophil Elastase (NE)
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
This compound (for use as a reference inhibitor)
-
Test compounds
-
96-well black, flat-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths of approximately 400/505 nm
-
Multichannel pipettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer.
-
Prepare a working solution of human neutrophil elastase in Assay Buffer.
-
Prepare a working solution of the fluorogenic NE substrate in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 20 µL of the serially diluted this compound, test compounds, or vehicle control (e.g., DMSO in Assay Buffer) to the wells of the 96-well plate.
-
Positive Control: Wells containing NE and substrate without any inhibitor.
-
Negative Control: Wells containing substrate and Assay Buffer without NE.
-
Reference Inhibitor: Wells containing NE, substrate, and serial dilutions of this compound.
-
-
Enzyme Addition:
-
Add 40 µL of the human neutrophil elastase working solution to all wells except the negative control wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Add 40 µL of the fluorogenic NE substrate working solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percentage of inhibition versus the concentration of the test compounds and this compound.
-
Determine the IC50 values for the active compounds by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathways
Caption: Neutrophil Elastase-induced pro-inflammatory signaling pathways.[8]
Experimental Workflow
Caption: High-throughput screening workflow for Neutrophil Elastase inhibitors.
Logical Relationships
Caption: Rationale for the therapeutic use of Neutrophil Elastase inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Neutrophil Elastase Inhibitor Screening Kit Sufficient for 100 Fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"troubleshooting Neutrophil elastase inhibitor 3 insolubility issues"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with Neutrophil elastase inhibitor 3 and related benzoxazinone (B8607429) analogs.
Troubleshooting Guide: Insolubility Issues
Researchers may encounter difficulties in dissolving this compound. The following guide provides a systematic approach to addressing these challenges.
Initial Steps & Observations:
-
Visual Inspection: Does the compound appear as a crystalline solid? Is it fully dissolved or is there visible precipitate?
-
Solvent Choice: What solvent was initially used? Have alternative solvents been attempted?
-
Concentration: What is the target concentration of your stock solution?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution is Dimethyl sulfoxide (B87167) (DMSO).[1] For a specific benzoxazinone analog (CAS 1234707-32-4), a high solubility of 100 mg/mL has been reported in DMSO.[1] Another related neutrophil elastase inhibitor (CAS 1448314-31-5) is soluble in DMSO at 10 mg/mL.[2]
Q2: I'm still seeing precipitate in my DMSO stock solution. What should I do?
A2: If you observe a precipitate in your DMSO stock solution, consider the following:
-
Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[1]
-
Apply sonication: Using an ultrasonic bath can help to break up solid particles and facilitate dissolution.[1]
-
Gentle warming: Gently warming the solution to around 37°C may improve solubility. Avoid excessive heat, which could degrade the compound.
Q3: Can I use other organic solvents to dissolve this compound?
A3: Yes, other solvents can be used, but with potentially lower solubility. For a related neutrophil elastase inhibitor (CAS 1448314-31-5), solubility has been reported in:
Q4: I need to make a working solution in an aqueous buffer for my in vitro assay. How can I do this without the compound precipitating?
A4: Due to the low aqueous solubility of many benzoxazinone analogs, preparing a working solution in a buffer requires careful dilution of a high-concentration stock solution (typically in DMSO). A common issue is precipitation upon dilution. To minimize this:
-
Serial Dilutions: Perform serial dilutions in your assay buffer.
-
Vortexing during Dilution: Add the aliquot of your DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <1%) to avoid solvent effects on your biological system.
-
Aqueous Solubility: Be aware that the solubility in aqueous buffers is significantly lower. For one related inhibitor, solubility in a 1:1 mixture of DMF:PBS (pH 7.2) was found to be 0.5 mg/mL.[2]
Q5: Are there any general strategies for improving the solubility of hydrophobic compounds like this compound?
A5: Yes, several general techniques can be employed to enhance the solubility of hydrophobic drugs and small molecules:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 300, propylene (B89431) glycol) can increase the solubility of poorly soluble compounds.
-
Excipients and Formulations: In drug development, various formulation strategies such as the use of surfactants, cyclodextrins, or creating nanoparticles can be used to improve solubility and bioavailability.
Quantitative Solubility Data
The following table summarizes the reported solubility data for two different neutrophil elastase inhibitors.
| CAS Number | Compound Name/Type | Solvent | Solubility | Reference |
| 1234707-32-4 | This compound (benzoxazinone analog) | DMSO | 100 mg/mL | [1] |
| 1448314-31-5 | Neutrophil Elastase Inhibitor (N-benzoylindazole derivative) | DMSO | 10 mg/mL | [2] |
| 1448314-31-5 | Neutrophil Elastase Inhibitor (N-benzoylindazole derivative) | DMF | 30 mg/mL | [2] |
| 1448314-31-5 | Neutrophil Elastase Inhibitor (N-benzoylindazole derivative) | Ethanol | 0.5 mg/mL | [2] |
| 1448314-31-5 | Neutrophil Elastase Inhibitor (N-benzoylindazole derivative) | DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound (CAS 1234707-32-4)
-
Materials:
-
This compound (MW: 336.57 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.37 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.[1]
-
Protocol 2: Preparation of a 100 µM Working Solution in Assay Buffer
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Assay buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes or multi-well plate
-
-
Procedure:
-
Perform a 1:100 dilution of the 10 mM stock solution into the assay buffer. For example, add 5 µL of the 10 mM stock solution to 495 µL of assay buffer.
-
It is crucial to add the DMSO stock to the buffer while the buffer is being vortexed to ensure rapid and complete mixing.
-
The final concentration of DMSO in this working solution will be 1%. Ensure this concentration is compatible with your experimental system. If a lower DMSO concentration is required, perform an intermediate dilution step.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Neutrophil Elastase in Inflammation
Caption: Role of Neutrophil Elastase in inflammation and its inhibition.
Experimental Workflow: Screening for Neutrophil Elastase Inhibitors
Caption: General workflow for a Neutrophil Elastase inhibitor screening assay.
References
Technical Support Center: Optimizing Neutrophril Elastase Inhibitor 3 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Neutrophil Elastase Inhibitor 3 (NEI 3) for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NEI 3)?
A1: this compound, also referred to as compound 13, is a benzoxazinone (B8607429) analog identified as a potent inhibitor of neutrophil elastase (NE).[1][2] It has a CAS Number of 1234707-32-4.[1] This compound has been shown to have an IC50 of 80.8 nM for inhibiting NE release in fMLP-activated human neutrophils.[1][2]
Q2: What is the primary mechanism of action of NEI 3?
A2: NEI 3 is a selective and potent inhibitor of neutrophil elastase.[2] Neutrophil elastase is a serine protease released by neutrophils during inflammation, and it can degrade various extracellular matrix proteins.[3] By inhibiting neutrophil elastase, NEI 3 can protect cells and tissues from the damaging effects of excessive elastase activity, which is implicated in various inflammatory diseases.[3][4]
Q3: What are the typical applications of NEI 3 in cell culture?
A3: NEI 3 is primarily used in cell culture to:
-
Investigate the role of neutrophil elastase in various cellular processes.
-
Protect cells from elastase-induced damage and cytotoxicity.[4][5]
-
Study the effects of inhibiting neutrophil elastase on cell signaling pathways, such as the PI3K/Akt and MAPK pathways.[6][7]
-
Evaluate the therapeutic potential of selective neutrophil elastase inhibition in models of inflammatory diseases.
Q4: What is a recommended starting concentration for NEI 3 in my cell culture experiments?
A4: A good starting point for NEI 3 concentration is its IC50 value, which is 80.8 nM for NE release.[1] However, the optimal concentration will be cell-type and experiment-specific. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of NEI 3 | Concentration too low: The concentration of NEI 3 may be insufficient to inhibit the amount of neutrophil elastase in your system. | Perform a dose-response experiment, testing a range of concentrations around the reported IC50 (e.g., 10 nM to 1 µM). |
| Inhibitor instability: NEI 3 may be unstable in your culture medium over the duration of the experiment. | Prepare fresh dilutions of NEI 3 for each experiment. Refer to the manufacturer's instructions for storage and stability information. Stock solutions are typically stored at -80°C for up to 6 months.[1] | |
| Cell type insensitivity: The cell line you are using may not be sensitive to the effects of neutrophil elastase inhibition in the context of your assay. | Confirm that your cell model is appropriate for studying the effects of neutrophil elastase. | |
| High cell death or cytotoxicity observed | Concentration too high: The concentration of NEI 3 may be toxic to your cells. | Determine the cytotoxicity of NEI 3 in your cell line using an MTT or similar cell viability assay. This will help you establish a therapeutic window. |
| Off-target effects: At high concentrations, small molecule inhibitors can have off-target effects. | Use the lowest effective concentration of NEI 3 as determined by your dose-response experiments. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. |
| "Edge effect" in multi-well plates: Evaporation from the outer wells of a plate can concentrate media components and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead.[8] | |
| Inaccurate pipetting of inhibitor: Small volumes of concentrated inhibitor can be difficult to pipette accurately. | Prepare serial dilutions of NEI 3 to ensure accurate and consistent dosing. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and a related benzoxazinone derivative.
| Compound | Parameter | Value | Reference |
| This compound (compound 13) | IC50 (NE release) | 80.8 nM | [1][2] |
| PD05 (benzoxazinone derivative) | IC50 (Human Neutrophil Elastase) | Lower than sivelestat | [4][5] |
| Binding affinity (Kd) for HNE | 1.63 nM | [4] | |
| Aqueous solubility | 194.7 µM | [4][5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of NEI 3 using a Dose-Response Experiment
This protocol outlines a general method to determine the effective concentration range of NEI 3 for inhibiting neutrophil elastase activity in your cell culture system.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (NEI 3)
-
Neutrophil elastase (human or other species, as appropriate)
-
Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-AAPV-AMC)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
NEI 3 Preparation: Prepare a stock solution of NEI 3 in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Inhibitor Treatment: Once the cells are attached and have reached the desired confluency, replace the medium with the medium containing the different concentrations of NEI 3. Include a vehicle control (medium with the same concentration of solvent used for NEI 3). Incubate for a predetermined time (e.g., 1-2 hours) to allow for inhibitor uptake.
-
Neutrophil Elastase Stimulation: Add a known concentration of neutrophil elastase to the wells. The concentration of elastase should be optimized beforehand to give a robust signal with the fluorogenic substrate.
-
Substrate Addition: Add the fluorogenic neutrophil elastase substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for your substrate (e.g., Ex/Em = 380/500 nm for AFC-based substrates) over a period of 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of NEI 3. Plot the percentage of inhibition against the log of the NEI 3 concentration to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of NEI 3 using an MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of NEI 3 on your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (NEI 3)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplate
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).[9] Allow cells to attach overnight.
-
NEI 3 Treatment: Prepare a range of NEI 3 concentrations in complete culture medium. It is advisable to test a broad range of concentrations, including those well above the expected efficacious dose. Replace the medium in the wells with the medium containing the different NEI 3 concentrations. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[9]
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the NEI 3 concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Signaling Pathway
Caption: NEI 3 inhibits Neutrophil Elastase, modulating downstream signaling.
Experimental Workflow
Caption: Workflow for optimizing NEI 3 concentration in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel effects of neutrophil-derived proteinase 3 and elastase on the vascular endothelium involve in vivo cleavage of NF-kappaB and proapoptotic changes in JNK, ERK, and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Preventing Degradation of Neutrophil Elastase Inhibitor 3 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Neutrophil elastase inhibitor 3 in solution.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the handling and use of this compound solutions.
Issue 1: Inconsistent or lower-than-expected activity of the inhibitor in my assay.
-
Question: I am observing variable or diminished inhibitory effects in my experiments. Could this be due to inhibitor degradation?
-
Answer: Yes, inconsistent results are a common sign of compound instability.[1] this compound, like many small molecules, can degrade over time in solution, especially when subjected to suboptimal storage conditions, repeated freeze-thaw cycles, or exposure to light.[1] Degradation will lead to a lower concentration of the active compound, resulting in reduced potency.
Issue 2: Visible precipitate or cloudiness in the inhibitor solution.
-
Question: My solution of this compound, particularly after dilution in aqueous buffer, appears cloudy or has visible particles. What should I do?
-
Answer: Precipitation indicates that the inhibitor's solubility limit has been exceeded in the current solvent or buffer system. Do not use a solution that has precipitated. Centrifuge the vial to pellet the precipitate before preparing a fresh dilution. Poor solubility can sometimes be mistaken for degradation, but it is a distinct issue. To improve solubility, you can try using a small percentage of a co-solvent like DMSO or ethanol (B145695) in your final assay buffer, provided it is compatible with your experimental setup. Adjusting the pH of the buffer can also be effective for ionizable compounds.
Issue 3: Appearance of new, unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).
-
Question: When analyzing my this compound solution, I see additional peaks that were not present in the chromatogram of the freshly prepared solution. What do these peaks represent?
-
Answer: The appearance of new peaks is a strong indicator of chemical degradation. These peaks correspond to the degradation products of your inhibitor. To confirm this, you should perform a forced degradation study and analyze the resulting solutions by LC-MS to identify the mass of the degradants.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for stock solutions of this compound?
A1: For long-term stability, stock solutions of this compound should be stored at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is acceptable.[2] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][3]
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating high-concentration stock solutions of many small molecule inhibitors, including benzoxazinone (B8607429) analogs.[1] Ensure you are using anhydrous, high-purity DMSO, as contaminating moisture can accelerate compound degradation.[4]
Q3: How can I minimize the degradation of this compound in my working solutions?
A3: Prepare fresh dilutions from your frozen stock solution for each experiment.[1][3] Do not store the inhibitor in aqueous buffers for extended periods, as hydrolysis can be a significant degradation pathway. If your compound is light-sensitive, protect your solutions from light by using amber vials or wrapping them in foil.
Q4: What are the likely degradation pathways for this compound?
A4: this compound is a benzoxazinone analog. This class of compounds can be susceptible to hydrolysis, which may lead to the opening of the benzoxazinone ring. This can result in the formation of aminophenol and other related degradation products. Oxidative conditions may also lead to the formation of N-oxides or other oxidized derivatives.
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various forced degradation conditions. This data is representative of typical outcomes for benzoxazinone-based inhibitors and should be confirmed experimentally for your specific batch and experimental conditions.
| Stress Condition | Temperature (°C) | Duration (hours) | Reagent | Expected % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 60 | 8 | 0.1 M HCl | 15 - 25% | Ring-opened products, aminophenols |
| Base Hydrolysis | 60 | 4 | 0.1 M NaOH | 20 - 35% | Ring-opened products, aminophenols |
| Oxidative | 25 (Room Temp) | 24 | 3% H₂O₂ | 10 - 20% | N-oxides, hydroxylated derivatives |
| Thermal | 80 | 48 | N/A | < 5% | Minimal degradation |
| Photolytic | 25 (Room Temp) | 24 | UV Light (254 nm) | < 10% | Photodegradation products |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use volumes in amber, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Forced Degradation Study of this compound
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid or ammonium (B1175870) acetate
-
Heating block or water bath
-
UV lamp (254 nm)
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation of Test Solutions:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent system (e.g., acetonitrile:water 50:50).
-
For each stress condition, prepare a separate sample in a clear glass vial.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution. Incubate at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the test solution. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the test solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the test solution to UV light at 254 nm for 24 hours. Prepare a control sample wrapped in foil to serve as a dark control.
-
-
Sample Analysis:
-
At the end of the incubation period, cool the samples to room temperature.
-
Analyze all samples, including an unstressed control, by a stability-indicating LC-MS/MS method (see Protocol 3).
-
Protocol 3: Stability-Indicating LC-MS/MS Method for this compound
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and major product ions.
-
Source Parameters (to be optimized):
-
Capillary Voltage: e.g., 3.5 kV
-
Source Temperature: e.g., 150°C
-
Desolvation Temperature: e.g., 400°C
-
Gas Flows: To be optimized for the specific instrument.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for investigating inhibitor instability.
References
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Neutrophil Elastase Inhibitor 3 for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Neutrophil elastase inhibitor 3 for long-term experimental studies.
Troubleshooting Guide
Researchers may encounter several stability-related issues with this compound. This guide provides solutions to common problems.
Problem 1: Loss of Inhibitor Activity Over Time in Aqueous Solutions
Possible Causes:
-
Hydrolysis: The inhibitor may contain functional groups like esters or amides that are susceptible to hydrolysis, leading to a loss of activity.[1][2]
-
Oxidation: Certain chemical moieties within the inhibitor can be prone to oxidation, especially when exposed to air or trace metals.[1][2]
-
Incorrect pH: The pH of the solution can significantly impact the stability of the inhibitor, accelerating degradation pathways.[3][4][5]
Solutions:
| Solution | Detailed Steps |
| Optimize Solution pH | 1. Determine the optimal pH range for inhibitor stability through a pH-rate profile study. 2. Utilize a buffering agent that is effective in the identified pH range. Common buffers include phosphate, citrate, and Tris.[3] 3. Ensure the final pH of the stock solution and experimental buffers are within the optimal range. |
| Use of Antioxidants | 1. If oxidation is suspected, add antioxidants to the formulation. 2. Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and methionine.[3] 3. The choice of antioxidant should be validated to ensure it does not interfere with the experimental assay. |
| Minimize Oxygen Exposure | 1. Prepare solutions with degassed buffers. 2. Store inhibitor solutions under an inert gas atmosphere, such as nitrogen or argon.[2] 3. Use sealed vials to minimize contact with atmospheric oxygen. |
| Chelating Agents | 1. To prevent metal-catalyzed oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA).[4] |
Problem 2: Inhibitor Precipitation or Aggregation in Solution
Possible Causes:
-
Poor Solubility: The inhibitor may have low intrinsic solubility in the chosen solvent.
-
High Concentration: Storing the inhibitor at a high concentration can lead to aggregation and precipitation.[6]
-
Temperature Fluctuations: Freeze-thaw cycles can cause the inhibitor to come out of solution.[7][8][9]
Solutions:
| Solution | Detailed Steps |
| Solvent Optimization | 1. Test the solubility of the inhibitor in various biocompatible solvents (e.g., DMSO, ethanol) before preparing aqueous solutions. 2. For aqueous solutions, consider the use of co-solvents or solubilizing agents. |
| Adjust Protein Concentration | 1. Store the inhibitor at a concentration that minimizes aggregation while maintaining solubility, typically in the range of 1–5 mg/mL.[6] |
| Incorporate Surfactants | 1. Add non-ionic surfactants like Polysorbate 20 or Polysorbate 80 to the formulation to reduce surface tension and prevent aggregation.[10][11][12] |
| Aliquot Samples | 1. To avoid repeated freeze-thaw cycles, divide the inhibitor solution into single-use aliquots.[6][7][9] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for long-term storage of this compound?
For long-term storage, it is generally recommended to store the inhibitor at -80°C to minimize enzymatic activity and chemical degradation.[6][9] For short-term storage, -20°C is often suitable.[6][8] If the inhibitor is sensitive to freezing, storage at 4°C may be an option for very short periods, but stability should be carefully monitored.[7][8]
Q2: How can I prevent degradation of the inhibitor by proteases in my experimental system?
If your experimental system contains proteases that could degrade a peptide-based inhibitor, it is crucial to add protease inhibitors to your sample and buffers.[13][14][15] A cocktail of protease inhibitors targeting a broad range of proteases is often the most effective approach.
Q3: What excipients can I add to my formulation to improve the stability of the inhibitor?
Several categories of excipients can enhance stability:
-
Buffers: To maintain an optimal pH.[3]
-
Amino Acids: Arginine, glycine, and histidine can help stabilize the inhibitor and reduce aggregation.[3][16]
-
Sugars and Polyols: Sucrose, trehalose, mannitol, and sorbitol can act as cryoprotectants and conformational stabilizers.[3][6][8][16]
-
Surfactants: Polysorbates and poloxamers can prevent surface adsorption and aggregation.[3][11]
Q4: How do I perform an accelerated stability study for my inhibitor?
Accelerated stability studies use exaggerated storage conditions to predict the long-term stability of a substance.[17] A typical protocol involves exposing the inhibitor to elevated temperatures (e.g., 40°C and 50°C) and controlled relative humidity (e.g., 75% RH) for a defined period (e.g., up to 6 months).[18][19] Samples are pulled at specific time points (e.g., 0, 1, 3, and 6 months) and analyzed for degradation and activity.[19]
Experimental Protocols
Protocol 1: pH-Rate Profile Study
Objective: To determine the pH of maximum stability for this compound.
Methodology:
-
Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Dissolve the inhibitor in each buffer to a final concentration of 1 mg/mL.
-
Incubate the solutions at a constant, elevated temperature (e.g., 40°C) to accelerate degradation.
-
At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the concentration of the remaining intact inhibitor using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Plot the logarithm of the remaining inhibitor concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line.
-
Plot the logarithm of k versus pH to identify the pH at which the degradation rate is minimal.
Protocol 2: Freeze-Thaw Stability Study
Objective: To assess the impact of repeated freeze-thaw cycles on the stability of the inhibitor.
Methodology:
-
Prepare a stock solution of the inhibitor in the optimized buffer.
-
Divide the solution into multiple aliquots.
-
Subject the aliquots to a series of freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least 24 hours, followed by thawing at room temperature until completely liquid.
-
After 1, 3, 5, and 10 cycles, analyze the aliquots for inhibitor concentration, purity (for degradation products), and biological activity using a relevant assay.
-
Compare the results to a control sample that has not undergone any freeze-thaw cycles.
Visualizations
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 5. books.rsc.org [books.rsc.org]
- 6. genextgenomics.com [genextgenomics.com]
- 7. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 8. susupport.com [susupport.com]
- 9. Storage and Stability Tips for Bulk Recombinant Proteins [rhprotein.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. pdf.dutscher.com [pdf.dutscher.com]
- 16. nanotempertech.com [nanotempertech.com]
- 17. www3.paho.org [www3.paho.org]
- 18. accelerated stability testing: Topics by Science.gov [science.gov]
- 19. ema.europa.eu [ema.europa.eu]
"how to minimize variability in Neutrophil elastase inhibitor 3 assay results"
Welcome to the technical support center for Neutrophil Elastase Inhibitor 3 (NEI-3) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability and ensure reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a neutrophil elastase activity assay and an assay measuring total neutrophil elastase protein?
A1: An activity assay quantifies the catalytic function of the enzyme, specifically its ability to cleave a substrate. This measurement reflects the amount of active, uninhibited enzyme. In contrast, methods like ELISA or Western Blot measure the total amount of neutrophil elastase protein, regardless of its functional state (active, inactive zymogen, or bound to endogenous inhibitors like α1-antitrypsin).[1] A sample can, therefore, have high levels of total elastase protein but low enzymatic activity.
Q2: What are the common types of substrates used in neutrophil elastase activity assays?
A2: The most prevalent substrates are small, synthetic peptides linked to a reporter molecule.
-
Fluorogenic Substrates: These substrates, such as N-methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (AMC), release a fluorescent molecule (AMC) upon cleavage by neutrophil elastase. This enables highly sensitive, real-time measurement of enzyme activity.[1][2]
-
Chromogenic Substrates: Substrates like N-succinyl-(Ala)3-nitroanilide (SANA) release a colored product, p-nitroaniline (pNA), which can be quantified by measuring absorbance.[3]
Q3: Can other proteases in my sample interfere with the assay?
A3: While many synthetic substrates are designed for high specificity to neutrophil elastase, there is a potential for cleavage by other proteases, particularly in complex biological samples. To confirm specificity, it is advisable to include a control with a known, specific neutrophil elastase inhibitor.[1]
Q4: Why is running the assay in kinetic mode important?
A4: Measuring the signal (e.g., fluorescence or absorbance) in kinetic mode allows for the monitoring of the reaction rate over time.[1] This is crucial for determining the initial velocity of the reaction, which is most proportional to the enzyme concentration. It also helps to identify any lag phase or substrate depletion, ensuring that the measurements are taken within the linear range of the assay.[1][4][5]
Troubleshooting Guide
This guide addresses specific issues that can lead to variability in your this compound assay results.
Issue 1: High Variability Between Replicate Wells
Erratic or inconsistent readings between replicate wells are often a primary source of variability.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially for small volumes of enzyme, inhibitor, and substrate. Use calibrated pipettes and proper pipetting techniques. Avoid introducing bubbles.[1] |
| Inadequate Mixing | Thoroughly mix the contents of the wells after the addition of each component, particularly the substrate. Use a plate shaker or gently pipette up and down. |
| Temperature Gradients | Ensure the entire microplate is at a uniform temperature during the incubation and reading steps.[1] Pre-warm the plate reader and reagents to the assay temperature (e.g., 37°C).[6][7] |
| Edge Effects | To minimize evaporation and temperature gradients at the edges of the plate, consider not using the outer wells or filling them with assay buffer or water. |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one of the core assay components.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling.[1] Use a fresh aliquot of the enzyme and avoid repeated freeze-thaw cycles.[6][7] Always keep the enzyme on ice during the experiment.[7] |
| Substrate Degradation | Fluorogenic substrates can degrade if exposed to light or stored improperly.[1] Store substrates protected from light and at the recommended temperature. |
| Incorrect Wavelengths | Verify that the excitation and emission wavelengths set on the plate reader are correct for the specific fluorogenic substrate being used (e.g., Ex=380 nm, Em=500 nm for AMC-based substrates).[1][6] |
Issue 3: High Background Signal
A high background signal can mask the true signal from the enzymatic reaction.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | The assay buffer or other reagents may be contaminated. Use fresh, sterile reagents.[1] |
| Inappropriate Plate Type | For fluorescence-based assays, use black, flat-bottom microplates to minimize background fluorescence and well-to-well crosstalk.[1][6] |
| Sample Autofluorescence | If working with biological samples, they may contain endogenous fluorescent molecules. Run a "sample blank" control containing the sample and assay buffer but no substrate to measure and subtract this background fluorescence.[6] |
Experimental Protocols
Below is a generalized protocol for a fluorometric neutrophil elastase inhibitor screening assay. Specific volumes and concentrations may need to be optimized for your particular enzyme lot, substrate, and experimental conditions.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic Substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)[1]
-
Test Inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
-
Known NE Inhibitor (for positive control)
-
Black, flat-bottom 96-well microplate[1]
-
Fluorometric microplate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use, except for the enzyme, which should be kept on ice.[1][7]
-
Reconstitute the HNE and substrate according to the manufacturer's instructions. Aliquot and store at -80°C and -20°C, respectively, to avoid repeated freeze-thaw cycles.[6][7]
-
Prepare serial dilutions of your test inhibitors and the known inhibitor control. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Setup (per well):
-
Enzyme Control (No Inhibition): Add 50 µL of assay buffer and a volume of solvent equivalent to that in the inhibitor wells.
-
Inhibitor Wells: Add 50 µL of the diluted test inhibitor.
-
Solvent Control: Add 50 µL of assay buffer with the same concentration of solvent used for the test inhibitors.
-
Blank (No Enzyme): Add 100 µL of assay buffer.
-
-
Enzyme Addition:
-
Prepare a working solution of HNE in assay buffer.
-
Add 25 µL of the HNE working solution to all wells except the blank. The final volume is now 75 µL.
-
Mix the plate gently and incubate for 5-10 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Add 25 µL of the substrate working solution to all wells, bringing the total volume to 100 µL.[1]
-
-
Measurement:
-
Data Analysis:
-
For each well, determine the reaction rate (Vmax) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the Vmax of the blank from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the enzyme control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for a fluorometric neutrophil elastase inhibitor screening assay.
Caption: Troubleshooting logic for common issues in NEI-3 assays.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. abcam.com [abcam.com]
Technical Support Center: Overcoming Resistance to Neutrophil Elastase Inhibitor 3 (NEI-3)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome potential resistance to Neutrophil Elastase Inhibitor 3 (NEI-3) in cell lines.
Troubleshooting Guides
Resistance to small molecule inhibitors can arise from various cellular mechanisms. Below is a guide to help you identify the potential cause of resistance to NEI-3 and the experiments to validate it.
Table 1: Troubleshooting Guide for NEI-3 Resistance
| Observed Issue | Potential Mechanism | Suggested Validation Experiments | Expected Outcome if Mechanism is Confirmed |
| Gradual or sudden loss of NEI-3 efficacy (increase in IC50 > 3-10 fold).[1] | Target Alteration: Mutation in the Neutrophil Elastase (NE) gene preventing NEI-3 binding. | 1. Sanger Sequencing: Sequence the coding region of the NE gene in parental and resistant cells.2. In vitro Elastase Activity Assay: Compare the inhibitory effect of NEI-3 on NE from parental and resistant cell lysates. | 1. Identification of a mutation in the NE gene in resistant cells.2. Reduced inhibition of NE activity by NEI-3 in lysates from resistant cells. |
| Decreased intracellular concentration of NEI-3. | Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., MDR1, MRP1). | 1. Quantitative PCR (qPCR): Measure mRNA levels of common ABC transporter genes.2. Western Blotting: Analyze the protein expression of relevant ABC transporters.3. Efflux Pump Inhibition Assay: Co-treat resistant cells with NEI-3 and a known ABC transporter inhibitor (e.g., verapamil). | 1. & 2. Increased mRNA and protein levels of one or more ABC transporters in resistant cells.3. Restoration of sensitivity to NEI-3 in the presence of the efflux pump inhibitor. |
| Maintained NE activity despite NEI-3 treatment. | Activation of Bypass Signaling Pathways: Upregulation of parallel signaling cascades that compensate for NE inhibition (e.g., MAPK/ERK, PI3K/Akt pathways).[2][3] | 1. Phospho-Kinase Array: Screen for changes in the phosphorylation status of multiple kinases.2. Western Blotting: Validate array hits by probing for specific phosphorylated and total kinases (e.g., p-ERK/ERK, p-Akt/Akt).3. Combination Therapy: Treat resistant cells with NEI-3 and an inhibitor of the identified bypass pathway. | 1. & 2. Increased phosphorylation of key kinases in a specific pathway in resistant cells.3. Synergistic or additive cytotoxic effect when combining NEI-3 with a bypass pathway inhibitor. |
| Altered cellular phenotype (e.g., morphology, growth rate). | Epithelial-Mesenchymal Transition (EMT) or Cancer Stem Cell (CSC) Enrichment: Phenotypic changes that confer broad drug resistance. | 1. Western Blotting: Analyze EMT markers (e.g., E-cadherin, N-cadherin, Vimentin).2. Flow Cytometry: Assess CSC markers (e.g., ALDH1 activity, CD44/CD24 expression). | 1. Decreased E-cadherin and increased N-cadherin/Vimentin expression.2. Increased population of cells positive for CSC markers. |
Frequently Asked Questions (FAQs)
Q1: My cell line has become resistant to NEI-3. What is the first step I should take?
A1: The first step is to confirm the resistance. This can be done by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of NEI-3 in your current cell line and comparing it to the IC50 of the original, parental cell line.[4][5] A significant increase (typically 3-10 fold or more) in the IC50 value indicates the development of resistance.[1]
Q2: How can I establish a NEI-3 resistant cell line for my studies?
A2: A resistant cell line can be generated by continuous exposure of the parental cell line to gradually increasing concentrations of NEI-3 over several weeks or months.[1] Start with a concentration around the IC50 and once the cells recover and proliferate, incrementally increase the drug concentration.[1]
Q3: Could the solvent I use for NEI-3 be causing issues?
A3: Yes, the solvent (e.g., DMSO) can be toxic to cells at higher concentrations (typically >0.5%).[6][7] It is crucial to run a vehicle control (cells treated with the same concentration of solvent as the highest NEI-3 dose) to ensure that the observed effects are due to the inhibitor and not the solvent.[6]
Q4: How do I know if my NEI-3 is still active?
A4: Small molecule inhibitors can degrade over time, especially with improper storage or repeated freeze-thaw cycles.[6] To check the activity of your NEI-3, you can test it on a fresh, sensitive parental cell line. If the inhibitor is still active, it should elicit the expected cytotoxic effect. For a more direct measure, a cell-free neutrophil elastase activity assay can confirm its biochemical inhibitory activity.[6]
Q5: What are some general best practices to avoid inconsistent results with NEI-3?
A5: To ensure reproducibility, it is important to:
-
Maintain consistent cell culture conditions, including cell density and passage number.[8][9]
-
Prepare fresh dilutions of NEI-3 from a frozen stock for each experiment.[6]
-
Avoid repeated freeze-thaw cycles of the stock solution.[6]
-
Regularly test for mycoplasma contamination in your cell cultures.
Experimental Protocols
Below are detailed protocols for key experiments to investigate NEI-3 resistance.
Protocol 1: Cell Viability Assay to Determine IC50
This protocol describes how to measure cell viability using a standard MTT assay.
-
Cell Seeding:
-
Trypsinize and count your parental and suspected resistant cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium.[4]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of NEI-3 dilutions in culture medium at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the NEI-3 dilutions to the respective wells. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the NEI-3 concentration and use non-linear regression to calculate the IC50.
-
Protocol 2: Quantitative PCR (qPCR) for ABC Transporter Expression
This protocol outlines the steps to measure the mRNA levels of ABC transporter genes.
-
RNA Extraction:
-
Grow parental and resistant cells to ~80-90% confluency.
-
Extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target ABC transporter gene (e.g., ABCB1 for MDR1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of the target gene in resistant cells compared to parental cells using the ΔΔCt method.
-
Protocol 3: Western Blotting for Signaling Proteins
This protocol details the detection of phosphorylated and total protein levels of key signaling molecules.
-
Protein Lysate Preparation:
-
Grow parental and resistant cells and treat with NEI-3 as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against your target protein (e.g., phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10]
-
Strip the membrane and re-probe for the total protein (e.g., total ERK1/2) and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
The following diagrams illustrate key pathways and workflows related to NEI-3 resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular Vesicle-Associated Neutrophil Elastase Activates Hepatic Stellate Cells and Promotes Liver Fibrogenesis via ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 10. benchchem.com [benchchem.com]
"Neutrophil elastase inhibitor 3 interference with fluorescent readouts"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Neutrophil Elastase Inhibitor 3 (NEI 3) with fluorescent readouts in your experiments.
Frequently Asked Questions (FAQs)
Q1: Can small molecule inhibitors like NEI 3 interfere with fluorescence-based assays?
A1: Yes, small molecule inhibitors can interfere with fluorescence-based assays through several mechanisms.[1] Many small molecules possess intrinsic fluorescent properties (autofluorescence) that can overlap with the excitation and emission spectra of the assay's fluorophores, leading to false positives.[1][2] Conversely, some compounds can absorb light at the excitation or emission wavelengths of the fluorophore, a phenomenon known as quenching, which can result in false negatives.[1] It is crucial to identify and mitigate these interferences to ensure the quality of your data.[1]
Q2: What are the common signs of NEI 3 interference in my neutrophil elastase activity assay?
A2: Signs of potential interference from NEI 3 or other small molecules include:
-
High background fluorescence: Elevated fluorescence readings in wells containing only the inhibitor and buffer, without the enzyme or substrate.
-
A dose-dependent increase in signal: In the absence of other assay components, the fluorescence signal increases with higher concentrations of NEI 3, suggesting autofluorescence.[3]
-
Reduced signal in positive controls: A decrease in the fluorescence of your positive control wells that is not attributable to enzymatic inhibition could indicate quenching.
-
Inconsistent or non-reproducible results: High variability between replicate wells can sometimes be a sign of compound-related artifacts.[3]
Q3: I cannot find specific absorbance and fluorescence spectra for NEI 3. How can I assess its potential for interference?
A3: It is common for specific spectral data to be unavailable for all research compounds. Therefore, the most effective approach is to empirically determine the potential for interference under your specific experimental conditions. This involves running control experiments to measure the autofluorescence and quenching potential of NEI 3. Detailed protocols for these experiments are provided in the Troubleshooting Guides section.
Q4: What is an orthogonal assay and why is it important for validating hits from a screen?
A4: An orthogonal assay is a secondary assay that measures the same biological activity but uses a different detection method or technology.[1] For example, if your primary screen uses a fluorogenic substrate, an orthogonal assay might use a chromogenic substrate that can be read by absorbance. This is a critical step to confirm that the observed activity is due to the genuine inhibition of the target enzyme and not an artifact of the initial assay format.[1]
Troubleshooting Guides
Issue 1: High Background Fluorescence or Suspected Autofluorescence
Symptom: You observe a high fluorescence signal in your blank or control wells containing NEI 3, or a dose-dependent increase in fluorescence that is independent of enzyme activity.
Troubleshooting Protocol:
-
Prepare a serial dilution of NEI 3: Use the same assay buffer and solvent (e.g., DMSO) concentrations as in your primary experiment.
-
Plate the dilutions: Dispense the NEI 3 dilutions into a black, flat-bottom 96-well microplate. Include control wells with only the assay buffer and solvent.
-
Read the plate: Use the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary neutrophil elastase assay.
-
Analyze the data: If you observe a concentration-dependent increase in fluorescence from NEI 3 alone, this confirms autofluorescence.
Quantitative Data Summary: Example of NEI 3 Autofluorescence Data
| NEI 3 Concentration (µM) | Raw Fluorescence Units (RFU) |
| 100 | 12,500 |
| 50 | 6,250 |
| 25 | 3,125 |
| 12.5 | 1,560 |
| 6.25 | 780 |
| 0 (Buffer + Solvent) | 150 |
Mitigation Strategies:
-
Subtract Background: If the autofluorescence is low to moderate, you can subtract the signal from the NEI 3-only wells from your experimental wells.
-
Use a Different Fluorophore: Select a fluorogenic substrate with excitation and emission wavelengths that do not overlap with the autofluorescence profile of NEI 3. Red-shifted fluorophores are often less prone to interference.[4]
-
Lower Inhibitor Concentration: If possible, use a lower concentration of NEI 3 that still provides effective inhibition but has minimal autofluorescence.
Issue 2: Suspected Fluorescence Quenching
Symptom: Your sample readings are unexpectedly low, even at concentrations of NEI 3 where you don't expect complete inhibition. The positive control (enzyme + substrate) fluorescence is lower in the presence of the inhibitor.
Troubleshooting Protocol:
-
Initiate the enzymatic reaction: In a microplate well, combine the neutrophil elastase enzyme and the fluorogenic substrate in the assay buffer.
-
Allow the reaction to proceed: Let the reaction run until a stable, mid-range fluorescent signal is generated.
-
Add NEI 3: Introduce NEI 3 at various concentrations to the wells where the reaction is already occurring.
-
Monitor the fluorescence: Immediately measure the fluorescence signal after the addition of NEI 3 and continue to monitor for a short period.
-
Analyze the data: A rapid, concentration-dependent decrease in the fluorescence signal upon addition of NEI 3 is indicative of quenching.
Quantitative Data Summary: Example of NEI 3 Quenching Data
| NEI 3 Concentration (µM) | % Reduction in Signal |
| 100 | 45% |
| 50 | 22% |
| 25 | 10% |
| 12.5 | 5% |
| 6.25 | <1% |
Mitigation Strategies:
-
Modify Assay Protocol: If quenching is observed, it may be necessary to adjust the timing of reagent addition or the incubation periods.
-
Switch to a Different Assay Format: Consider using a non-fluorescence-based method, such as an absorbance-based assay with a chromogenic substrate, to confirm your results.
-
Consult the Literature: Review literature for similar compounds to understand if quenching is a known issue for that chemical class.
Experimental Protocols & Visualizations
Protocol 1: Characterizing NEI 3 Autofluorescence Spectrum
Objective: To determine the excitation and emission spectra of NEI 3 to identify potential spectral overlap with assay fluorophores.
Materials:
-
This compound (NEI 3)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
Spectrofluorometer or plate reader with spectral scanning capabilities
-
Black microplates
Methodology:
-
Prepare a solution of NEI 3 in the assay buffer at the highest concentration used in your experiments.
-
Transfer the solution to a cuvette or microplate well.
-
Excitation Scan: Set the emission wavelength to a value slightly higher than the expected excitation (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-440 nm).
-
Identify the peak excitation wavelength.
-
Emission Scan: Set the excitation to the peak wavelength identified in the previous step and scan a range of emission wavelengths (e.g., 400-600 nm).
-
Identify the peak emission wavelength.
-
Repeat the emission scan using the excitation wavelength of your assay's fluorophore to check for direct excitation of NEI 3.
Protocol 2: Troubleshooting Workflow for Suspected Interference
This workflow provides a logical sequence of steps to identify and address potential interference from NEI 3 in your fluorescent assay.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
"adjusting protocols for Neutrophil elastase inhibitor 3 with different cell types"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neutrophil Elastase Inhibitor 3 (NEi3), a benzoxazinone (B8607429) analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NEi3) and what is its mechanism of action?
A1: this compound (NEi3), also referred to as compound 13, is a benzoxazinone analog that acts as a potent inhibitor of human neutrophil elastase (NE).[1][2] NE is a serine protease released by neutrophils during inflammation, and it can degrade various extracellular matrix proteins. NEi3 inhibits the enzymatic activity of NE, thereby preventing this degradation. It has been shown to have an IC50 of 80.8 nM for NE release in fMLP-activated human neutrophils.[1]
Q2: What is the recommended solvent and storage condition for NEi3 stock solutions?
A2: For most small molecule inhibitors, including benzoxazinone analogs, DMSO is the recommended solvent for creating concentrated stock solutions. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What is a good starting concentration for my cell-based experiments?
A3: A good starting point is to use a concentration range around the reported IC50 value. For NEi3, the IC50 for NE release in human neutrophils is 80.8 nM.[1] Therefore, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell types. However, the optimal concentration will be cell-type dependent and should be determined empirically through a dose-response experiment.
Q4: How long should I incubate my cells with NEi3?
A4: The optimal incubation time will vary depending on the cell type and the specific experimental endpoint. For short-term signaling studies, an incubation time of 1 to 6 hours may be sufficient. For longer-term assays, such as those measuring cell proliferation or cytotoxicity, incubation times of 24 to 72 hours are common. It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific assay.
Q5: Is NEi3 expected to be cytotoxic?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibitory effect observed | 1. Suboptimal Inhibitor Concentration: The concentration of NEi3 may be too low for the specific cell type or experimental conditions. 2. Compound Instability: NEi3 may be unstable in the cell culture medium over the course of the experiment. 3. Cell Health: Cells may be unhealthy, stressed, or at a suboptimal confluency, affecting their response. 4. Incorrect Experimental Design: The timing of inhibitor addition relative to stimulation may be incorrect. | 1. Perform a Dose-Response Curve: Test a wider range of NEi3 concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. 2. Check Compound Stability: Prepare fresh dilutions of NEi3 for each experiment. Consider performing a stability test of NEi3 in your specific cell culture medium. 3. Standardize Cell Culture: Ensure cells are healthy, within a consistent passage number range, and plated at an optimal density. 4. Optimize Incubation Time: Vary the pre-incubation time with NEi3 before adding the stimulus that induces neutrophil elastase activity. |
| High Cell Death/Cytotoxicity Observed | 1. Inhibitor Concentration is Too High: The concentration of NEi3 is exceeding the cytotoxic threshold for the cell line. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 3. Off-Target Effects: At high concentrations, NEi3 may be inhibiting other essential cellular processes. | 1. Determine the IC50 for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT, LDH) to find the concentration at which NEi3 is toxic to your cells. Use concentrations well below this threshold for your experiments. 2. Reduce Solvent Concentration: Ensure the final concentration of DMSO is typically below 0.5%, and include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments. 3. Use the Lowest Effective Concentration: Once the optimal inhibitory concentration is determined, use the lowest possible concentration that still achieves the desired effect to minimize potential off-target effects. |
| Inhibitor Precipitation in Culture Medium | 1. Poor Aqueous Solubility: Benzoxazinone derivatives can have limited solubility in aqueous solutions. 2. High Final Concentration: The desired final concentration of NEi3 in the medium exceeds its solubility limit. | 1. Modify Dilution Method: Prepare intermediate dilutions of the NEi3 stock in a serum-free medium before adding to the final culture medium. Gentle warming and vortexing can aid dissolution. 2. Use a Lower Concentration: If precipitation persists, it may be necessary to work at a lower, more soluble concentration. |
Quantitative Data Summary
The following table summarizes known quantitative data for NEi3 and provides a recommended starting point for experimental design.
| Parameter | Value | Cell Type / Condition | Reference |
| IC50 (NE Release) | 80.8 nM | fMLP-activated human neutrophils | [1] |
| Recommended Starting Concentration Range | 10 nM - 1 µM | General cell-based assays | Inferred from IC50 |
| Recommended Cytotoxicity Testing Range | 100 nM - 50 µM | Various cell lines | Inferred from general compound toxicity data |
| Stock Solution Storage | -20°C to -80°C | In DMSO | [1] |
Experimental Protocols
General Protocol for Evaluating NEi3 Efficacy in a Cell Line
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each cell type and experimental endpoint.
-
Cell Seeding:
-
Seed cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency (typically 70-80%) at the time of the experiment.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of NEi3 Working Solutions:
-
Thaw the NEi3 stock solution (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of NEi3 in a serum-free medium to achieve the desired final concentrations. It is good practice to perform serial dilutions to ensure accuracy.
-
-
Inhibitor Treatment:
-
Remove the culture medium from the cells.
-
Add the medium containing the different concentrations of NEi3 to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest NEi3 concentration) and a "no treatment" control.
-
Pre-incubate the cells with NEi3 for a predetermined time (e.g., 1-2 hours) before adding a stimulus if your experiment requires it.
-
-
Stimulation (if applicable):
-
If studying the inhibitory effect of NEi3 on stimulated NE activity, add the stimulus (e.g., LPS, PMA, or a specific cytokine) to the wells.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration.
-
-
Endpoint Analysis:
-
Perform the desired assay to measure the effect of NEi3. This could include:
-
An ELISA to measure the release of a downstream cytokine.
-
A fluorometric activity assay to measure neutrophil elastase activity in the supernatant.
-
A Western blot to analyze the phosphorylation state of a target protein.
-
A cell viability or proliferation assay.
-
-
Protocol for Determining Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with a range of NEi3 concentrations (e.g., 100 nM to 50 µM) and a vehicle control for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: A generalized workflow for conducting experiments with this compound.
Caption: A logical flowchart for troubleshooting common issues encountered with NEi3.
Caption: Simplified signaling pathways of Neutrophil Elastase in epithelial cells and macrophages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
Validation & Comparative
A Comparative Guide to Neutrophil Elastase Inhibitors: Validating the Inhibitory Effect of Sivelestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neutrophil elastase (NE) inhibitor Sivelestat (also known as ONO-5046), a compound used clinically for acute lung injury, with other potent and selective NE inhibitors, Alvelestat (AZD9668) and BAY-85-8501. The following sections detail their comparative inhibitory activities, the experimental protocols for validation, and the signaling context of neutrophil elastase in chronic obstructive pulmonary disease (COPD).
Comparative Inhibitory Activity
The in vitro inhibitory potency of Sivelestat, Alvelestat, and BAY-85-8501 against human neutrophil elastase (HNE) is summarized in the table below. This data highlights the exceptional potency of BAY-85-8501.
| Inhibitor | IC50 (Human Neutrophil Elastase) | Ki (Human Neutrophil Elastase) | Notes |
| Sivelestat | 44 nM[1] | 200 nM[1] | Competitive inhibitor.[1] Also shows activity against rabbit, rat, hamster, and mouse neutrophil elastase.[1] |
| Alvelestat (AZD9668) | 12 nM[1] | 9.4 nM[1] | Orally bioavailable and highly selective.[1][2] |
| BAY-85-8501 | 65 pM[3][4] | Not Reported | A selective, reversible, and potent inhibitor.[3][4] |
Experimental Protocols
The validation of the inhibitory effect of these compounds on neutrophil elastase is typically performed using a fluorometric inhibitor screening assay.
Principle of the Assay
The assay quantifies the activity of neutrophil elastase by measuring the cleavage of a specific fluorogenic substrate. In its intact form, the substrate is non-fluorescent. Upon cleavage by NE, a fluorescent product is released, and the increase in fluorescence intensity is directly proportional to the enzyme's activity. The presence of an inhibitor reduces or prevents this cleavage, resulting in a lower fluorescent signal.
Detailed Protocol for Fluorometric Neutrophil Elastase Inhibitor Screening Assay
This protocol is adapted from commercially available kits and standard laboratory procedures.[5]
Materials:
-
Human Neutrophil Elastase (HNE), reconstituted in assay buffer.
-
Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC).
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test inhibitors (Sivelestat, Alvelestat, BAY-85-8501) dissolved in an appropriate solvent (e.g., DMSO).
-
Control inhibitor (e.g., Sivelestat).
-
96-well black microplate.
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360-400 nm and ~460-505 nm, respectively.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitors and the control inhibitor at concentrations 10-fold higher than the desired final concentrations in the assay.
-
Dilute the HNE stock solution to the working concentration (e.g., 0.25 ng/µl) in cold assay buffer.
-
Prepare the substrate solution by diluting the stock in assay buffer.
-
-
Assay Setup (in duplicate):
-
Test Inhibitor Wells: Add 2.5 µL of the diluted test inhibitor solutions.
-
Inhibitor Control Wells: Add 2.5 µL of the diluted control inhibitor.
-
Enzyme Control (Positive Control) Wells: Add 2.5 µL of the solvent used for the inhibitors (e.g., 10% DMSO in assay buffer).
-
Blank (Negative Control) Wells: Add 12.5 µL of assay buffer.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the diluted HNE solution to all wells except the Blank wells.
-
Mix gently and incubate the plate for 30 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
-
Substrate Addition and Measurement:
-
Add 12.5 µL of the diluted substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for 30 minutes at 37°C, with readings taken every 1-2 minutes. Protect the plate from light.
-
-
Data Analysis:
-
Subtract the fluorescence reading of the Blank from all other readings.
-
Determine the rate of substrate cleavage (change in fluorescence over time) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the Enzyme Control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate key concepts in the validation and context of neutrophil elastase inhibitors.
References
A Comparative Guide to Preclinical Neutrophil Elastase Inhibitors: Sivelestat vs. BAY 85-8501
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two prominent neutrophil elastase (NE) inhibitors: Sivelestat (B1662846) (ONO-5046), a compound approved in Japan and South Korea for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), and BAY 85-8501, a highly potent and selective inhibitor that has undergone clinical investigation for pulmonary diseases. This comparison focuses on their efficacy in preclinical models of lung injury, their mechanisms of action, and the experimental protocols used to evaluate their performance.
Executive Summary
Neutrophil elastase is a serine protease released by neutrophils during inflammation, contributing to tissue degradation and the amplification of the inflammatory cascade. Its inhibition is a key therapeutic strategy for various inflammatory diseases, particularly those affecting the lungs. Sivelestat is a first-generation, small-molecule NE inhibitor. BAY 85-8501 represents a newer generation of NE inhibitors with significantly higher potency. This guide will delve into the available preclinical data for both compounds to aid researchers in understanding their relative strengths and applications in a research and development context.
Data Presentation: A Head-to-Head Comparison of Preclinical Efficacy
The following tables summarize the available quantitative data for Sivelestat and BAY 85-8501 from preclinical studies in rodent models of acute lung injury. It is important to note that the data presented are from separate studies with different experimental designs, precluding a direct head-to-head comparison.
Table 1: In Vitro Inhibitory Activity
| Parameter | Sivelestat | BAY 85-8501 |
| Target Enzyme | Human Neutrophil Elastase | Human Neutrophil Elastase |
| IC50 | Not explicitly stated in recent preclinical studies | 0.065 nM[1] |
Table 2: In Vivo Efficacy in Lipopolysaccharide (LPS)-Induced Acute Lung Injury (Rat Model) - Sivelestat
| Parameter | Control (LPS) | Sivelestat (10 mg/kg) | Sivelestat (20 mg/kg) | Reference |
| Lung Wet/Dry Ratio | ~7.5 | Significantly Reduced | Significantly Reduced | [2] |
| Lung Injury Score | Significantly Increased | Significantly Reduced | Significantly Reduced | [2] |
| PaO2/FiO2 Ratio | Significantly Decreased | Significantly Increased | Significantly Increased | [2] |
| Serum IL-8 (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased | [1] |
| Serum TNF-α (pg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased | [1] |
Table 3: In Vivo Efficacy in Human Neutrophil Elastase (HNE)-Induced Acute Lung Injury (Mouse Model) - BAY 85-8501
| Parameter | Control (HNE) | BAY 85-8501 (0.01 mg/kg) | BAY 85-8501 (0.1 mg/kg) | Reference |
| Hemoglobin in BALF (µg/mL) | Significantly Increased | Significantly Decreased | Significantly Decreased | [3] |
| Neutrophil Count in BALF (x10^4/mL) | Significantly Increased | No Significant Effect | Significantly Decreased | [3] |
Mechanism of Action and Signaling Pathways
Sivelestat acts as a competitive inhibitor of neutrophil elastase.[4] Recent preclinical studies suggest its protective effects in ALI are mediated through the inhibition of multiple inflammatory signaling pathways. One key pathway identified is the PI3K/AKT/mTOR signaling cascade. By inhibiting neutrophil elastase, Sivelestat appears to downregulate the activation of this pathway, leading to reduced apoptosis and inflammation.[1][5] Additionally, Sivelestat has been shown to attenuate ALI by inhibiting the JNK/NF-κB signaling pathway and activating the Nrf2/HO-1 pathway, thereby reducing oxidative stress and inflammation.[6][7]
BAY 85-8501 is a highly potent and selective, reversible inhibitor of human neutrophil elastase.[8][9] Its mechanism of action involves a unique "induced-fit" binding to the active site of the enzyme, which contributes to its high potency and selectivity.[10] By potently inhibiting neutrophil elastase, BAY 85-8501 is expected to modulate downstream inflammatory and tissue-damaging pathways initiated by excessive NE activity.
Mandatory Visualizations
Caption: Sivelestat inhibits neutrophil elastase, downregulating pro-inflammatory signaling pathways.
Caption: A generalized workflow for evaluating NE inhibitors in preclinical ALI models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols for the key studies cited.
Sivelestat in LPS-Induced Acute Lung Injury in Rats
-
Animal Model: Male Wistar rats were used. Acute lung injury was induced by a single intraperitoneal injection of Lipopolysaccharide (LPS) from Escherichia coli.
-
Treatment: Sivelestat was administered intraperitoneally at doses of 10 mg/kg and 20 mg/kg at the time of LPS injection. A control group received LPS and a vehicle.
-
Endpoint Analysis (24 hours post-LPS):
-
Lung Wet/Dry (W/D) Ratio: The right lung was excised, weighed (wet weight), dried in an oven at 80°C for 48 hours, and weighed again (dry weight) to determine the extent of pulmonary edema.
-
Histopathology: The left lung was fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). A lung injury score was determined based on alveolar congestion, hemorrhage, infiltration of inflammatory cells, and alveolar wall thickening.
-
Blood Gas Analysis: Arterial blood was collected to measure the partial pressure of oxygen (PaO2) and calculate the PaO2/FiO2 ratio as an indicator of oxygenation.
-
ELISA: Serum levels of inflammatory cytokines such as IL-8 and TNF-α were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot: Lung tissue homogenates were used to determine the protein expression levels of components of the PI3K/AKT/mTOR signaling pathway.[1][2][11]
-
BAY 85-8501 in HNE-Induced Acute Lung Injury in Mice
-
Animal Model: Male C57BL/6 mice were used. Acute lung injury was induced by orotracheal instillation of human neutrophil elastase (HNE).
-
Treatment: BAY 85-8501 was administered orally (p.o.) at various doses (e.g., 0.01 mg/kg and 0.1 mg/kg) one hour prior to HNE instillation. A control group received the vehicle.
-
Endpoint Analysis (4 hours post-HNE):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs were lavaged with saline. The BALF was analyzed for:
-
Hemoglobin Concentration: Measured as an indicator of pulmonary hemorrhage.
-
Total and Differential Cell Counts: To quantify the influx of inflammatory cells, particularly neutrophils.[3]
-
-
Conclusion
Both Sivelestat and BAY 85-8501 have demonstrated efficacy in preclinical models of acute lung injury, supporting the therapeutic potential of neutrophil elastase inhibition. Sivelestat, an approved therapeutic in some countries, shows beneficial effects in LPS-induced ALI models by modulating key inflammatory signaling pathways.[1][12][13] BAY 85-8501, a newer generation inhibitor, exhibits remarkably high potency and is effective in a direct HNE-induced lung injury model.[8][14]
For researchers, the choice between these inhibitors in a preclinical setting may depend on the specific research question. Sivelestat serves as a valuable benchmark compound with a well-documented, albeit broader, signaling impact. BAY 85-8501 offers a tool for investigating the effects of highly potent and selective neutrophil elastase inhibition. Future preclinical studies directly comparing these inhibitors in the same animal models would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 5. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Freezing the Bioactive Conformation to Boost Potency: The Identification of BAY 85-8501, a Selective and Potent Inhibitor of Human Neutrophil Elastase for Pulmonary Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. scispace.com [scispace.com]
- 12. Neutrophil elastase and acute lung injury: prospects for sivelestat and other neutrophil elastase inhibitors as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
A Comparative Analysis of Neutrophil Elastase Inhibitor 3 and Other Benzoxazinone Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Neutrophil Elastase Inhibitor 3, a benzoxazinone (B8607429) analog, and other notable inhibitors of human neutrophil elastase (HNE). The objective is to present a clear comparison of their performance based on available experimental data, alongside the methodologies used for their evaluation.
Introduction to Neutrophil Elastase and its Inhibitors
Human neutrophil elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1][2] While it plays a crucial role in host defense by degrading proteins of engulfed pathogens, its dysregulation and excessive activity in the extracellular space are implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1][2] This pathological activity is due to its ability to degrade components of the extracellular matrix, such as elastin. The development of potent and selective HNE inhibitors is, therefore, a significant area of therapeutic research. Benzoxazinones represent a class of compounds that have been investigated as HNE inhibitors.
Comparative Performance of HNE Inhibitors
The following table summarizes the quantitative data for this compound and other selected benzoxazinone and comparator HNE inhibitors. It is important to note the distinction between direct enzymatic inhibition (measured by IC50 or Ki values against the purified enzyme) and inhibition of NE release from neutrophils (a cell-based assay).
| Compound Name | Class | Target | Parameter | Value (nM) | Reference |
| This compound | Benzoxazinone | NE Release | IC50 | 80.8 | [3] |
| PD05 | Benzoxazinone | HNE | Kd | 1.63 | [4] |
| AZD9668 (Alvelestat) | Pyridone | HNE | Ki | 9.4 | [5] |
| HNE | pIC50 | 7.9 | [5] | ||
| Sivelestat (ONO-5046) | Acylamino acid derivative | HNE | IC50 | 44 | |
| HNE | Ki | 200 | |||
| GW-311616 | - | HNE | IC50 | 22 | [6] |
| HNE | Ki | 0.31 | [6] | ||
| ONO-6818 | - | HNE | Ki | 12 |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant; pIC50: -log(IC50)
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for reproducibility and critical evaluation of the presented data.
Fluorometric Neutrophil Elastase Inhibition Assay (Direct Enzymatic Activity)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified human neutrophil elastase.
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of HNE in assay buffer. Prepare a stock solution of the fluorogenic substrate in a suitable solvent like DMSO. Prepare serial dilutions of the test compounds.
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the respective wells. Include a positive control (HNE without inhibitor) and a negative control (assay buffer without HNE).
-
Add the purified HNE to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
fMLP-Induced Neutrophil Elastase Release Assay (Cell-Based Activity)
This assay measures the ability of a compound to inhibit the release of neutrophil elastase from activated human neutrophils.
Materials:
-
Freshly isolated human neutrophils from healthy donors.
-
Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP) as a neutrophil activator.
-
Cytochalasin B to enhance degranulation.
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Fluorogenic HNE substrate (as in the enzymatic assay).
-
96-well plate.
-
Centrifuge.
-
Fluorescence microplate reader.
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS at a final concentration of approximately 1 x 10^6 cells/mL.
-
Pre-incubation: In a 96-well plate, add the neutrophil suspension. Add the test compounds at various concentrations. Pre-incubate the cells with the compounds for a defined period (e.g., 15 minutes) at 37°C. It is common to also add Cytochalasin B during this step.
-
Stimulation: Add fMLP to the wells to stimulate neutrophil degranulation and elastase release. Include an unstimulated control (neutrophils with vehicle) and a stimulated control (neutrophils with fMLP and vehicle).
-
Incubation: Incubate the plate for a further period (e.g., 30 minutes) at 37°C.
-
Pellet Cells: Centrifuge the plate to pellet the neutrophils.
-
Supernatant Transfer: Carefully transfer the supernatant containing the released elastase to a new 96-well plate.
-
Elastase Activity Measurement: Add the fluorogenic HNE substrate to the supernatant.
-
Measurement: Monitor the increase in fluorescence over time in a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage, which is proportional to the amount of released elastase. Express the results as a percentage of the elastase release in the fMLP-stimulated control and determine the IC50 value for the inhibition of NE release.
Visualizations
Signaling Pathway of Neutrophil Elastase Action and Inhibition
The following diagram illustrates the general mechanism by which benzoxazinone inhibitors are thought to interact with and inhibit neutrophil elastase, a serine protease.
Caption: Mechanism of Neutrophil Elastase release and inhibition by benzoxazinones.
Experimental Workflow for HNE Inhibitor Screening
The diagram below outlines a typical workflow for the in vitro evaluation of potential neutrophil elastase inhibitors.
Caption: A generalized workflow for the screening and identification of HNE inhibitors.
References
- 1. An optimized method of extracting and quantifying active Neutrophil serine proteases from human whole blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Confirming the Activity of Novel Neutrophil Elastase Inhibitors: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, the successful identification of a primary hit compound targeting neutrophil elastase is a critical first step. However, rigorous confirmation of its inhibitory activity through a battery of secondary assays is paramount before advancing the candidate in the drug discovery pipeline. This guide provides a comparative framework for confirming the activity of a novel Neutrophil Elastase Inhibitor 3 (NEI3), using the well-characterized inhibitor Sivelestat as a benchmark.
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils.[1] While it plays a crucial role in host defense by degrading proteins of pathogens, its dysregulation and excessive activity contribute to tissue damage in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][2] Consequently, the development of potent and specific NE inhibitors is a significant therapeutic strategy.[2]
This guide outlines key secondary assays to robustly characterize the activity of a putative NE inhibitor, NEI3. The data presented for NEI3 is hypothetical and serves to illustrate the comparative analysis against the known inhibitor, Sivelestat.
Comparative Inhibitory Activity
A crucial secondary assay is the determination of the half-maximal inhibitory concentration (IC50) to quantify and compare the potency of the novel inhibitor against a known standard.
| Inhibitor | Target | IC50 (nM) | Assay Condition |
| NEI3 (Hypothetical Data) | Human Neutrophil Elastase | 15 | In vitro enzymatic assay |
| Sivelestat | Human Neutrophil Elastase | 43 | In vitro enzymatic assay |
Table 1: Comparative IC50 values of NEI3 and Sivelestat against human neutrophil elastase.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings.
In Vitro Neutrophil Elastase Inhibitor Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (active enzyme)
-
Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)
-
NEI3 and Sivelestat
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Prepare serial dilutions of NEI3 and Sivelestat in Assay Buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution. Include a no-inhibitor control (vehicle) and a no-enzyme control (assay buffer).
-
Add 60 µL of Human Neutrophil Elastase solution to each well (except the no-enzyme control).
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of the Neutrophil Elastase Substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation/Emission = 380/460 nm) in kinetic mode for 30 minutes at 37°C.
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Signaling Pathway and Experimental Workflow
Visualizing the mechanism of action and the experimental process aids in understanding the broader context of the research.
Caption: Mechanism of Neutrophil Elastase activity and inhibition.
Caption: Experimental workflow for confirming NEI3 activity.
Further Confirmatory Assays
To build a comprehensive profile of NEI3, additional secondary assays are recommended.
-
Cell-Based Assays: Utilize neutrophil-like cell lines (e.g., HL-60) or primary human neutrophils. Stimulate these cells to release NE and measure the inhibitory effect of NEI3 on the degradation of extracellular matrix components. This provides insights into cell permeability and activity in a more physiological context.
-
Selectivity Assays: To ensure NEI3 is specific for neutrophil elastase, test its activity against other related serine proteases, such as proteinase 3 and cathepsin G. Low off-target activity is a desirable characteristic for a therapeutic candidate.
-
In Vivo Models: In animal models of inflammatory diseases, such as lipopolysaccharide (LPS)-induced acute lung injury, the efficacy of NEI3 can be evaluated by measuring inflammatory markers, neutrophil infiltration, and tissue damage.
By systematically employing these secondary assays and comparing the results to a well-established inhibitor like Sivelestat, researchers can confidently validate the activity of a novel neutrophil elastase inhibitor and build a robust data package to support its further development.
References
"head-to-head comparison of Neutrophil elastase inhibitor 3 and AZD9668"
This guide provides a detailed, objective comparison of two inhibitors of neutrophil elastase (NE), a key enzyme implicated in the pathology of various inflammatory diseases. The comparison focuses on a preclinical benzoxazinone (B8607429) analog, designated "Neutrophil elastase inhibitor 3" (also referred to as compound 13), and a clinically evaluated compound, AZD9668 (Alvelestat). The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Biochemical and Pharmacological Properties
The following table summarizes the available quantitative data for both inhibitors, highlighting key differences in their mechanism, potency, and developmental stage.
| Property | This compound (Compound 13) | AZD9668 (Alvelestat) |
| Chemical Class | Benzoxazinone analog[1][2] | Dihydropyridinone derivative[3] |
| Mechanism of Action | Inhibits the release of neutrophil elastase from neutrophils.[1][2] | A potent, oral, reversible, and highly selective inhibitor of neutrophil elastase activity.[3][4][5] |
| IC50 | 80.8 nM (for NE release)[1][2] | 12 nM (for NE activity)[6][7] |
| Ki | Not publicly available. | 9.4 nM[6][8] |
| Selectivity | Not publicly available. | At least 600-fold more selective for NE over other serine proteases.[6][7] |
| Administration Route | Intravenous (in preclinical studies)[1] | Oral[3][4][6] |
| Development Stage | Preclinical | Phase II Clinical Trials[9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the performance data of these inhibitors.
1. Neutrophil Elastase Release Inhibition Assay (for this compound)
This protocol is designed to measure the ability of a compound to prevent the release of NE from activated neutrophils.
-
Objective: To determine the IC50 value of "this compound" for the inhibition of NE release.
-
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Compound Incubation: Isolated neutrophils are pre-incubated with varying concentrations of "this compound" or a vehicle control.
-
Neutrophil Stimulation: Cells are stimulated with a potent secretagogue, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or N-Formylmethionyl-leucyl-phenylalanine (fMLP), to induce degranulation and the release of NE.
-
Quantification of Released NE: The cell suspension is centrifuged, and the supernatant is collected. The enzymatic activity of the released NE in the supernatant is measured by adding a specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC). The rate of fluorescence increase is proportional to the amount of active NE released.
-
IC50 Calculation: The percentage of inhibition of NE release is calculated for each concentration of the inhibitor relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. In Vivo Lung Injury Model (for this compound)
This protocol assesses the in vivo efficacy of the inhibitor in a rat model of trauma-hemorrhagic shock.
-
Objective: To evaluate the protective effect of "this compound" on acute lung injury.
-
Methodology:
-
Animal Model: Male Wistar rats are anesthetized, and trauma is induced via a midline laparotomy. Hemorrhagic shock is then induced by withdrawing blood to a specific mean arterial pressure for a set duration.
-
Treatment: Following the shock period, animals are resuscitated. A treatment group receives "this compound" (1 mg/kg) intravenously, while a control group receives a vehicle.[1]
-
Endpoint Analysis: After a defined period (e.g., 2 hours), animals are euthanized, and lung tissue is harvested.
-
Biomarker Assessment: Lung tissue is analyzed for markers of inflammation and injury. Myeloperoxidase (MPO) activity is measured as an index of neutrophil infiltration, and the lung wet-to-dry weight ratio is calculated to quantify pulmonary edema.[1]
-
Statistical Analysis: Data from the inhibitor-treated group are compared to the vehicle control group using appropriate statistical tests to determine significance.
-
3. Pharmacological Characterization of AZD9668
The characterization of AZD9668 involved a comprehensive set of in vitro and in vivo studies to establish its potency, selectivity, and efficacy.
-
Objective: To fully characterize the pharmacological profile of AZD9668.
-
Methodology:
-
In Vitro Enzyme and Cell-Based Assays:
-
Potency and Selectivity: The inhibitory activity of AZD9668 against purified human NE and other related serine proteases (e.g., cathepsin G, proteinase 3) was determined using chromogenic or fluorogenic substrates to establish its IC50, Ki, and selectivity profile.[3]
-
Whole Blood Assay: The ability of AZD9668 to inhibit NE activity in a complex biological matrix was assessed by stimulating human whole blood with zymosan and measuring plasma NE activity.[3][6]
-
-
In Vivo Efficacy Models:
-
hNE-Induced Lung Hemorrhage: Mice or rats were orally administered AZD9668 prior to intratracheal instillation of human NE. Efficacy was measured by the reduction in lung hemorrhage and levels of matrix protein degradation products in bronchoalveolar lavage (BAL) fluid.[3]
-
Smoke-Induced Inflammation: Mice were exposed to cigarette smoke, and the effect of oral AZD9668 on BAL neutrophil counts and inflammatory cytokine levels (e.g., IL-1β) was determined.[3][6]
-
-
Mandatory Visualization
Signaling Pathway and Inhibitor Intervention Points
The following diagram illustrates the central role of neutrophil elastase in inflammation and tissue damage, and the distinct intervention points for a release inhibitor versus an activity inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alvelestat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Pancreas Preservation with a Neutrophil Elastase Inhibitor, Alvelestat, Contributes to Improvement of Porcine Islet Isolation and Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
"benchmarking Neutrophil elastase inhibitor 3 against endogenous inhibitors like alpha-1 antitrypsin"
In the landscape of inflammatory disease research and drug development, the targeted inhibition of neutrophil elastase (NE) stands as a critical therapeutic strategy. This guide provides a detailed comparison of the synthetic inhibitor Sivelestat against the endogenous inhibitor alpha-1 antitrypsin (A1AT), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance based on available experimental data.
Quantitative Comparison of Inhibitory Potency
| Inhibitor | Type | Potency Metric | Value | Organism |
| Sivelestat | Synthetic, Competitive, Reversible | IC50 | 19-49 nM[1] | Human (leukocyte elastase) |
| Alpha-1 Antitrypsin (A1AT) | Endogenous, Irreversible (Serpin) | k_assoc (second-order rate constant) | 6.5 x 10^7 M⁻¹s⁻¹[2] | Human |
Note: A direct comparison of IC50 and k_assoc is complex. The low nanomolar IC50 of Sivelestat indicates high potency in inhibiting NE activity. The very high second-order rate constant for A1AT signifies an extremely rapid and efficient, essentially irreversible, inhibition.
Mechanism of Action
Alpha-1 Antitrypsin (A1AT): As a member of the serine protease inhibitor (serpin) superfamily, A1AT employs a unique "suicide substrate" or "molecular mousetrap" mechanism.[3][4] The reactive center loop of A1AT mimics the natural substrate of neutrophil elastase. Upon binding, the protease cleaves the loop, triggering a rapid and dramatic conformational change in the A1AT molecule.[4] This change traps the elastase in a covalent complex, distorting its active site and rendering it permanently inactive.[4][5] The entire inhibitor-protease complex is then targeted for clearance from the circulation.
Sivelestat: Sivelestat functions as a competitive inhibitor.[1] It directly binds to the active site of neutrophil elastase, preventing the binding of its natural substrates like elastin.[6] This interaction is reversible, meaning the inhibitor can associate and dissociate from the enzyme.[6] Its selectivity for neutrophil elastase over other proteases is a key characteristic of its therapeutic design.[6]
Experimental Protocols: Neutrophil Elastase Inhibition Assay
A common method to determine the inhibitory potential of compounds against neutrophil elastase is a fluorometric activity assay. The following protocol is a generalized representation based on commercially available kits.[7][8][9][10]
Objective: To measure the in vitro inhibition of human neutrophil elastase by a test compound (e.g., Sivelestat) or a biological inhibitor (e.g., A1AT).
Materials:
-
Purified human neutrophil elastase
-
Fluorogenic neutrophil elastase substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110 or MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
Test inhibitor (Sivelestat) and/or Alpha-1 Antitrypsin
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Dilute the purified human neutrophil elastase to a working concentration in the assay buffer.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the test inhibitor at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted neutrophil elastase solution to all wells except the negative control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 485/525 nm for Rhodamine 110-based substrates or Ex/Em = 380-400/500-505 nm for AMC-based substrates).[7][9]
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of action of each inhibitor and the broader inflammatory signaling pathway in which neutrophil elastase plays a key role.
References
- 1. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
- 2. The Multifaceted Effects of Alpha1-Antitrypsin on Neutrophil Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha 1-Antitrypsin | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Reproducibility of Neutrophil Elastase Inhibitor Experimental Results
For Researchers, Scientists, and Drug Development Professionals
The inhibition of neutrophil elastase (NE) is a promising therapeutic strategy for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis. The reproducibility of experimental results is paramount for the successful development of novel NE inhibitors. This guide provides a comparative overview of experimental data for several prominent NE inhibitors, with a focus on the methodologies required to reproduce these findings. While specific data for "Neutrophil elastase inhibitor 3" is limited in publicly available literature, likely indicating its status as a research compound, this guide will use it as a reference point to frame the evaluation of new chemical entities against more established inhibitors.
Quantitative Comparison of Neutrophil Elastase Inhibitors
The following tables summarize key in vitro and in vivo data for several well-characterized neutrophil elastase inhibitors. This allows for a direct comparison of their potency, selectivity, and preclinical efficacy.
Table 1: In Vitro Potency and Selectivity of Neutrophil Elastase Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Selectivity vs. Proteinase 3 | Selectivity vs. Cathepsin G |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | 12 | 9.4[1] | 9.5[1] | >600-fold | >600-fold |
| BI 1323495 | Human Neutrophil Elastase | 0.4 | Not Reported | Not Reported | >4000-fold | >4000-fold |
| CHF-6333 | Human Neutrophil Elastase | 0.41[2] | Not Reported | Not Reported | Improved vs. compound 10 | Not Reported |
| Sivelestat (B1662846) (ONO-5046) | Human Neutrophil Elastase | Not Reported | Not Reported | Not Reported | Selective | Selective |
Table 2: Preclinical In Vivo Efficacy of Neutrophil Elastase Inhibitors
| Inhibitor | Animal Model | Route of Administration | Key Findings |
| Alvelestat (AZD9668) | Mouse model of smoke-induced airway inflammation | Oral | Significantly reduced bronchoalveolar lavage (BAL) neutrophils and IL-1β. |
| BI 1323495 | Mouse acute lung injury model | Oral | Attenuated lung damage and inflammation induced by intratracheal human recombinant NE with an ED50 of 1.9 mg/kg. |
| CHF-6333 | Rat lipopolysaccharide (LPS)/fMLP-induced pulmonary inflammation model | Intratracheal | Significantly inhibited in vivo elastase activity.[2] |
| Sivelestat (ONO-5046) | Multiple animal models of acute lung injury | Intravenous | Effective in reducing measures of inflammation and injury.[3] |
Experimental Protocols for Key Assays
To ensure the reproducibility of the data presented, detailed methodologies for common in vitro and in vivo assays are provided below.
In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)
This protocol is a standard method for determining the potency of NE inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified human neutrophil elastase.
Materials:
-
Purified Human Neutrophil Elastase
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (e.g., "this compound" or other inhibitors)
-
Control inhibitor (e.g., Sivelestat)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add a fixed concentration of human neutrophil elastase to each well of the microplate.
-
Add the serially diluted test compound to the respective wells.
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity kinetically over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Acute Lung Injury Model
This animal model is frequently used to assess the efficacy of NE inhibitors in a disease-relevant context.
Objective: To evaluate the ability of a test compound to reduce neutrophil elastase-induced lung injury in mice.
Materials:
-
Mice (e.g., C57BL/6)
-
Human Neutrophil Elastase
-
Test compound
-
Vehicle control
-
Anesthesia
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
ELISA kits for inflammatory markers (e.g., IL-6, TNF-α)
-
Cell counting equipment
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pretreatment time, anesthetize the mice.
-
Induce lung injury by intratracheal instillation of human neutrophil elastase.
-
At a predetermined time point after injury induction (e.g., 24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.
-
Analyze the BAL fluid for total and differential cell counts (especially neutrophils).
-
Measure the concentration of inflammatory cytokines (e.g., IL-6, TNF-α) and total protein in the BAL fluid.
-
Compare the readouts between the vehicle-treated and test compound-treated groups to assess the efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and reproducing research.
Caption: Role of Neutrophil Elastase in Tissue Damage and Point of Inhibition.
Caption: Workflow for In Vitro Screening of Neutrophil Elastase Inhibitors.
References
Comparative Efficacy of Neutrophil Elastase Inhibitors: An In Vivo Validation Guide
This guide provides a comparative analysis of the in vivo efficacy of Sivelestat (B1662846) (designated as Neutrophil Elastase Inhibitor 3 for this report) against other neutrophil elastase inhibitors, AZD9668 and Elafin. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds in relevant preclinical models.
Efficacy Data Summary
The following tables summarize the quantitative data from in vivo studies, showcasing the efficacy of Sivelestat, AZD9668, and Elafin in animal models of acute lung injury (ALI)/acute respiratory distress syndrome (ARDS) and psoriasis.
Table 1: In Vivo Efficacy in Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS) Models
| Inhibitor | Animal Model | Key Efficacy Parameters | Results | Reference |
| Sivelestat | Lipopolysaccharide (LPS)-induced ALI in Sprague-Dawley rats | Lung Wet/Dry (W/D) Ratio | Significantly lower than LPS-only group.[1] | [1][2][3][4] |
| Pulmonary Edema | Ameliorated compared to LPS-only group.[3] | [3] | ||
| Inflammatory Cell Infiltration (Neutrophils) | Significantly reduced in lung tissue.[1][3] | [1][3] | ||
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Significantly attenuated levels.[1] | [1] | ||
| Oxygenation (PaO2/FiO2 ratio) | Significantly increased after administration.[2][4] | [2][4] | ||
| AZD9668 | Human NE-induced lung injury in mice and rats | Lung Hemorrhage | Prevented at oral doses.[5] | [5] |
| Matrix Protein Degradation in BAL fluid | Increase was prevented.[5] | [5] | ||
| Acute smoke model in mice | Neutrophils in Bronchoalveolar Lavage (BAL) fluid | Reduction observed.[5] | [5] | |
| Interleukin-1β in BAL fluid | Reduction observed.[5] | [5] | ||
| Elafin | LPS-induced acute lung inflammation in C57BL/6 mice | Neutrophil Influx in BAL fluid | Dose-dependently reduced by up to 84%.[6] | [6] |
| Macrophage Inflammatory Protein-2 (MIP-2) and KC levels in BAL fluid | Significantly reduced.[6] | [6] | ||
| Pro-inflammatory Cytokine mRNA (IL-1α, IL-1β, TNF-α) in lung tissue | Significantly reduced.[6] | [6] |
Table 2: In Vivo Efficacy in Psoriasis Model
| Inhibitor | Animal Model | Key Efficacy Parameters | Results | Reference |
| Sivelestat | Imiquimod-induced psoriasis in BALB/c mice | Modified Psoriasis Area and Severity Index (mPASI) | 50% decrease with 1% sivelestat cream; 36% decrease with 1% sivelestat ointment.[7] | [7] |
| Epidermal Thickness | 2.4-3.6 times lower than the control group.[7] | [7] | ||
| T-lymphocyte (CD3+) Infiltration | 1.8-2.2 times lower than the control group.[7] | [7] | ||
| Proliferative Activity (Ki-67+ cells) | 2.3-2.9 times lower than the control group.[7] | [7] |
Experimental Protocols
Protocol 1: Sivelestat in LPS-Induced Acute Lung Injury in Rats
Animal Model:
-
Housing: Controlled temperature room with 12-hour light/dark cycles. Standard rodent diet and water were provided ad libitum. Animals were acclimatized for three days before the experiment.[1]
Induction of ALI:
-
Lipopolysaccharide (LPS) from E. coli is administered to induce acute lung injury.
-
Route of Administration: Intratracheal instillation[1] or intraperitoneal (i.p.) injection.[2][4]
Inhibitor Administration:
-
Compound: Sivelestat sodium.
-
Route of Administration: Intraperitoneal (i.p.) injection.[1][2][4]
-
Dosing Regimen:
Efficacy Assessment:
-
Lung Wet/Dry (W/D) Ratio: To assess pulmonary edema, the left lung is excised, weighed (wet weight), dried in an oven at 60°C for 72 hours, and weighed again (dry weight). The W/D ratio is then calculated.[1][8]
-
Histopathological Examination: Lung tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate inflammatory cell infiltration and lung tissue damage.[1][8]
-
Cytokine Analysis: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in serum or bronchoalveolar lavage fluid (BALF) are measured by ELISA.[1][9]
-
Oxygenation Measurement: Arterial blood gas analysis is performed to determine the PaO2/FiO2 ratio as an indicator of lung function.[2][4]
Protocol 2: Sivelestat in Imiquimod-Induced Psoriasis in Mice
Animal Model:
-
Species and Strain: Inbred BALB/c mice.[7]
-
Grouping: Mice are randomized into control and treatment groups.[7]
Induction of Psoriasis-like Skin Inflammation:
-
Inducing Agent: 5% imiquimod (B1671794) cream (Aldara®).[7]
-
Application: A daily topical application to a shaved area on the back of the mice for 5-6 consecutive days.[7][10]
Inhibitor Administration:
-
Compound: 1% Sivelestat formulated as a cream or ointment.[7]
-
Route of Administration: Topical application to the inflamed skin area.
-
Dosing Regimen: Applied daily, typically starting 2 days after the initial imiquimod application.[11]
Efficacy Assessment:
-
Clinical Scoring (mPASI): The severity of skin inflammation is scored daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema (redness), scaling, and skin thickness.[7][11]
-
Epidermal Thickness: Skin biopsies are taken at the end of the experiment, sectioned, and stained with H&E. The thickness of the epidermis is measured using microscopy.[7]
-
Immunohistochemistry: Skin sections are stained for markers of inflammation (e.g., CD3 for T-lymphocytes) and cell proliferation (e.g., Ki-67) to quantify the cellular response.[7]
Signaling Pathways and Experimental Workflows
Neutrophil Elastase Signaling Pathway in Inflammation
Neutrophil elastase (NE) plays a critical role in the inflammatory cascade. Upon release from activated neutrophils, it can degrade extracellular matrix proteins and activate signaling pathways that amplify inflammation. The diagram below illustrates a key signaling pathway initiated by NE in airway epithelial cells.
Caption: NE-induced signaling cascade leading to MUC1 gene expression.[12][13]
Experimental Workflow for In Vivo Validation of a Neutrophil Elastase Inhibitor
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a novel neutrophil elastase inhibitor in a disease model.
Caption: General workflow for in vivo efficacy testing of NE inhibitors.
References
- 1. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. AZD9668: pharmacological characterization of a novel oral inhibitor of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of pre-elafin in lipopolysaccharide-induced acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical efficacy investigation of human neutrophil elastase inhibitor sivelestat in animal model of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sivelestat sodium alleviated lipopolysaccharide-induced acute lung injury by improving endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 12. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Disease & Therapeutic Application
Application Notes and Protocols: Neutrophil Elastase Inhibitor 3 for COPD Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Neutrophil Elastase Inhibitor 3 (NEI3), also known as CE-1037 and MDL 201,404YA, a potent and selective inhibitor of human neutrophil elastase (HNE), for its potential application in Chronic Obstructive Pulmonary Disease (COPD) research. This document includes its mechanism of action, relevant quantitative data, and detailed experimental protocols for its evaluation.
Introduction to Neutrophil Elastase in COPD
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation and inflammation. A key player in the pathophysiology of COPD is the protease/anti-protease imbalance, where an excess of proteases, particularly neutrophil elastase (NE), overwhelms the protective capacity of endogenous anti-proteases like alpha-1 antitrypsin.[1][2] NE, a serine protease released by activated neutrophils, degrades essential components of the lung's extracellular matrix, such as elastin, leading to emphysema and tissue damage.[1][3] Furthermore, NE perpetuates inflammation by stimulating mucus hypersecretion and impairing ciliary function.[3][4] Consequently, inhibiting NE is a primary therapeutic strategy in the development of novel treatments for COPD.[2][5]
This compound (CE-1037)
This compound (NEI3), identified as CE-1037 (MDL 201,404YA), is a potent and selective synthetic inhibitor of human neutrophil elastase.[6][7] Its high affinity and selectivity make it a valuable tool for investigating the role of neutrophil elastase in COPD and for assessing the therapeutic potential of NE inhibition.
Mechanism of Action
NEI3 acts as a competitive inhibitor of neutrophil elastase. It binds to the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates. By blocking the enzymatic activity of NE, NEI3 is hypothesized to mitigate the downstream pathological effects of excessive NE in the lungs, including the destruction of alveolar walls, inflammation, and mucus hypersecretion.
Quantitative Data
The following tables summarize the key quantitative data for this compound and other relevant inhibitors for comparative purposes.
Table 1: In Vitro Inhibitory Activity of Neutrophil Elastase Inhibitors
| Inhibitor | Target | IC₅₀ (nM) | Kᵢ (nM) | Compound Type |
| This compound (CE-1037) | Human Neutrophil Elastase | N/A | 0.45 | Acyl-enzyme inhibitor [5][6] |
| Sivelestat (ONO-5046) | Human Neutrophil Elastase | 44 | 200 | Competitive inhibitor[8] |
| Alvelestat (AZD9668) | Human Neutrophil Elastase | 7.9 (pIC₅₀) | 9.4 | Reversible inhibitor[7] |
| Midesteine (MR 889) | Human Neutrophil Elastase | N/A | N/A | Proteinase inhibitor[8] |
| ZD-0892 | Neutrophil Elastase | N/A | N/A | Transition-state inhibitor[5] |
Signaling Pathway
The following diagram illustrates the central role of neutrophil elastase in the pathogenesis of COPD and the point of intervention for this compound.
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay
This protocol is designed to screen for and characterize the inhibitory activity of compounds like NEI3 against human neutrophil elastase.
Objective: To determine the IC₅₀ of NEI3 for human neutrophil elastase.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
This compound (CE-1037)
-
Control inhibitor (e.g., Sivelestat)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission ~380/460 nm or 400/505 nm depending on substrate)
Procedure:
-
Compound Preparation: Prepare a stock solution of NEI3 in DMSO. Create a serial dilution of NEI3 in Assay Buffer to achieve a range of final concentrations to be tested.
-
Enzyme Preparation: Dilute the HNE stock solution in Assay Buffer to the desired working concentration.
-
Assay Protocol: a. To each well of the 96-well plate, add 25 µL of the diluted NEI3 or control inhibitor. For the no-inhibitor control, add 25 µL of Assay Buffer. b. Add 50 µL of the diluted HNE solution to all wells except the blank (add 50 µL of Assay Buffer to the blank). c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Prepare the substrate solution by diluting the stock in Assay Buffer. e. Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Measurement: Immediately place the plate in the fluorometric microplate reader. Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Subtract the rate of the blank from all other rates. c. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Evaluation in a Mouse Model of Elastase-Induced Emphysema
This protocol describes the induction of emphysema in mice using elastase and the evaluation of the therapeutic efficacy of NEI3.
Objective: To assess the ability of NEI3 to prevent or treat elastase-induced emphysema in a mouse model.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Porcine Pancreatic Elastase (PPE)
-
Sterile Saline
-
This compound (CE-1037)
-
Vehicle control (appropriate for NEI3 solubility)
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar Lavage (BAL) fluid collection supplies
-
Histology supplies (formalin, paraffin, etc.)
Procedure:
-
Emphysema Induction: a. Anesthetize the mice. b. Intratracheally instill a single dose of PPE dissolved in sterile saline. A control group will receive saline only.
-
Treatment: a. Administer NEI3 or vehicle control to the mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule (e.g., starting one day before PPE instillation and continuing daily for 21 days).
-
Endpoint Analysis (Day 21): a. Bronchoalveolar Lavage (BAL): i. Euthanize the mice and perform a BAL with sterile saline. ii. Collect the BAL fluid and centrifuge to separate cells from the supernatant. iii. Perform total and differential cell counts on the cell pellet to assess inflammation. iv. Analyze the supernatant for inflammatory cytokines (e.g., TNF-α, IL-1β) and NE activity. b. Histology: i. Perfuse and fix the lungs with formalin. ii. Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E). iii. Perform morphometric analysis to measure the mean linear intercept (MLI) to quantify airspace enlargement, a hallmark of emphysema.
Data Analysis:
-
Compare the total and differential cell counts in the BAL fluid between the different treatment groups.
-
Compare the levels of inflammatory markers in the BAL supernatant.
-
Compare the MLI values between the groups to assess the extent of emphysema.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the findings.
Conclusion
This compound (CE-1037) is a powerful research tool for elucidating the role of neutrophil elastase in the pathogenesis of COPD. The provided protocols for in vitro and in vivo evaluation offer a framework for assessing its efficacy and mechanism of action. Further research into potent and selective NE inhibitors like NEI3 is crucial for the development of novel disease-modifying therapies for COPD.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. in vivo models of COPD - Aquilo [aquilo.nl]
- 3. Exploration of novel human neutrophil elastase inhibitors from natural compounds: Virtual screening, in vitro, molecular dynamics simulation and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mereobiopharma.com [mereobiopharma.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scireq.com [scireq.com]
Investigating Neutrophil Elastase Inhibitor 3 in Cystic Fibrosis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of "Neutrophil elastase inhibitor 3" (NEI3), a novel therapeutic candidate for cystic fibrosis (CF). The excessive activity of neutrophil elastase (NE) in the airways of individuals with CF is a major contributor to the progressive lung damage that characterizes the disease.[1] NE, a potent serine protease released by neutrophils, degrades essential components of the lung's extracellular matrix, promotes inflammation, and leads to mucus hypersecretion.[2][3] Furthermore, elevated NE levels have been directly linked to the degradation of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, exacerbating the primary defect in CF.[2][4][5] Therefore, inhibiting NE activity presents a promising therapeutic strategy for mitigating lung disease in CF patients.[6]
This document outlines the mechanism of action of NE in CF, provides detailed protocols for in vitro and in vivo evaluation of NEI3, and presents a framework for data analysis and interpretation.
Mechanism of Action: The Role of Neutrophil Elastase in Cystic Fibrosis Pathophysiology
In the CF lung, a chronic cycle of obstruction, infection, and inflammation leads to a massive influx of neutrophils into the airways.[6][7] These neutrophils release large quantities of NE, overwhelming the endogenous anti-protease defenses.[3] This protease/anti-protease imbalance is a key driver of CF lung pathology.[1][3]
The detrimental effects of unchecked NE activity include:
-
Extracellular Matrix Degradation: NE breaks down elastin, collagen, and other structural proteins, leading to bronchiectasis and emphysema.[8]
-
Mucus Hypersecretion: NE stimulates goblet cells and submucosal glands to produce excess mucus, contributing to airway obstruction.[2][3]
-
Inflammation: NE can cleave and activate pro-inflammatory cytokines and receptors, perpetuating the inflammatory cascade.[3]
-
Impaired Immune Response: NE can degrade opsonins and impair phagocytosis, hindering the clearance of pathogens.
-
CFTR Degradation: NE has been shown to degrade the CFTR protein, further impairing ion transport and airway surface liquid hydration.[2][4][5]
NEI3 is being investigated for its potential to directly inhibit NE activity, thereby disrupting these pathological processes and ameliorating lung disease progression in CF.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols described below.
Table 1: In Vitro Efficacy of this compound (NEI3)
| Assay | Outcome Measure | NEI3 Concentration (nM) | % Inhibition of NE Activity | IC50 (nM) |
| NE Activity Assay | 1 | |||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Sputum NE Activity Assay | Sputum Sample 1 | 100 | ||
| Sputum Sample 2 | 100 | |||
| Sputum Sample 3 | 100 |
Table 2: In Vivo Efficacy of this compound (NEI3) in a Murine Model of CF-like Lung Disease
| Treatment Group | Bronchoalveolar Lavage (BAL) Fluid Neutrophil Count (x10^4 cells/mL) | BAL Fluid NE Activity (mU/mL) | Lung Mucin Content (µg/mg tissue) | Histopathological Lung Injury Score |
| Vehicle Control | ||||
| NEI3 (Low Dose) | ||||
| NEI3 (High Dose) | ||||
| Positive Control (e.g., Sivelestat) |
Experimental Protocols
In Vitro Assays
1. Neutrophil Elastase (NE) Activity Inhibition Assay (Fluorometric)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of NEI3 against purified human neutrophil elastase.
-
Materials:
-
Human Neutrophil Elastase (commercially available)
-
NE-specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij-35, pH 7.5)
-
NEI3 stock solution (in DMSO)
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation/Emission ~380/460 nm or as specified by substrate manufacturer[8][9])
-
-
Protocol:
-
Prepare serial dilutions of NEI3 in Assay Buffer. Also prepare vehicle control (DMSO in Assay Buffer) and positive control inhibitor solutions.
-
In a 96-well plate, add 25 µL of the diluted NEI3, vehicle control, or positive control to respective wells.
-
Add 50 µL of human NE solution (pre-diluted in Assay Buffer to a working concentration) to all wells except the blank (substrate control) wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the NE fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each NEI3 concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of NEI3 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Inhibition of NE Activity in Sputum from Cystic Fibrosis Patients
This assay assesses the ability of NEI3 to inhibit the endogenous NE activity present in the complex biological matrix of CF sputum.
-
Materials:
-
Sputum samples from CF patients (ethically sourced and processed to obtain sol phase)
-
NE-specific fluorogenic substrate
-
Assay Buffer
-
NEI3 stock solution
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Protocol:
-
Thaw and centrifuge CF sputum samples to separate the sol phase.
-
Dilute the sputum sol phase in Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted sputum to each well.
-
Add 25 µL of NEI3 solution (at a fixed, relevant concentration) or vehicle control to the wells.
-
Incubate at 37°C for 30 minutes.
-
Add 25 µL of the NE fluorogenic substrate solution.
-
Measure fluorescence intensity over time as described in the previous protocol.
-
Calculate the percent inhibition of sputum NE activity by NEI3.
-
In Vivo Model
1. Murine Model of Pseudomonas aeruginosa-induced Lung Inflammation
This model mimics key features of CF lung disease, including neutrophil influx and increased NE activity, to evaluate the in vivo efficacy of NEI3.
-
Animal Model:
-
C57BL/6 mice (or a CF mouse model, e.g., β-ENaC transgenic)
-
Anesthesia (e.g., isoflurane)
-
-
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1 strain)
-
NEI3 formulation for in vivo administration (e.g., for oral, intraperitoneal, or intranasal delivery)
-
Vehicle control
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Acclimatize mice to the experimental conditions.
-
Administer NEI3 or vehicle control to the respective treatment groups at predetermined time points before infection.
-
Anesthetize the mice and intranasally instill a suspension of P. aeruginosa in PBS. A control group will receive PBS only.
-
Continue NEI3 or vehicle administration according to the study design (e.g., once or twice daily).
-
At a specified time point post-infection (e.g., 24 or 48 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving PBS from the lungs.
-
Collect lung tissue for histology and biochemical analysis.
-
2. Analysis of In Vivo Endpoints
-
BAL Fluid Analysis:
-
Cell Count and Differential: Centrifuge the BAL fluid, resuspend the cell pellet, and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the number of neutrophils.
-
NE Activity: Measure NE activity in the BAL fluid supernatant using the fluorometric assay described above.
-
Cytokine/Chemokine Levels: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and neutrophil chemoattractants (e.g., CXCL1/KC, CXCL2/MIP-2) using ELISA or a multiplex assay.
-
-
Lung Tissue Analysis:
-
Histopathology: Fix one lung lobe in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury. Use Alcian Blue-Periodic Acid Schiff (AB-PAS) staining to evaluate mucus production.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Gene Expression Analysis: Extract RNA from lung tissue to analyze the expression of inflammatory genes by RT-qPCR.
-
Visualizations
Caption: Neutrophil elastase signaling pathway in cystic fibrosis.
Caption: In vitro NE activity inhibition assay workflow.
Caption: In vivo evaluation of NEI3 in a mouse model.
References
- 1. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Proteases in Cystic Fibrosis Lung Disease. Paradigms, Progress, and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil serine proteases in cystic fibrosis: role in disease pathogenesis and rationale as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neutrophil elastase degrades cystic fibrosis transmembrane conductance regulator via calpains and disables channel function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of neutrophils in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
Application Notes and Protocols: Evaluating the Therapeutic Potential of Neutrophil Elastase Inhibitor 3 (NEI-3) in Bronchiectasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bronchiectasis is a chronic respiratory disease characterized by permanent dilation of the bronchi, leading to a vicious cycle of inflammation, infection, and impaired mucus clearance.[1][2][3] Neutrophil elastase (NE), a serine protease released by neutrophils, is a key driver of the pathology seen in bronchiectasis.[4][5][6] Elevated levels of NE in the airways contribute to tissue degradation, inflammation, and mucus hypersecretion, and are associated with an increased risk of exacerbations and a decline in lung function.[1][5][6] Consequently, the inhibition of neutrophil elastase presents a promising therapeutic strategy for the management of bronchiectasis.[1][2][7] This document provides detailed application notes and protocols for the preclinical and clinical evaluation of a novel neutrophil elastase inhibitor, herein referred to as Neutrophil Elastase Inhibitor 3 (NEI-3).
Mechanism of Action and Signaling Pathway
Neutrophil elastase contributes to the pathophysiology of bronchiectasis through several mechanisms. It degrades key components of the extracellular matrix, such as elastin, leading to irreversible airway damage.[5][7] NE also impairs ciliary function, stimulates mucus production, and perpetuates the inflammatory response.[5][8] NEI-3 is a potent and selective inhibitor of neutrophil elastase, designed to counteract these detrimental effects. By binding to and neutralizing NE, NEI-3 is expected to reduce airway inflammation, mitigate lung tissue damage, and ultimately alleviate the clinical symptoms of bronchiectasis. Some novel inhibitors, such as brensocatib, work upstream by inhibiting dipeptidyl peptidase 1 (DPP-1), which is responsible for activating neutrophil serine proteases, including neutrophil elastase.[3][7][9]
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Targeting neutrophil serine proteases in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [boehringer-ingelheim.com]
- 4. Neutrophil elastase in bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil Elastase Activity Is Associated with Exacerbations and Lung Function Decline in Bronchiectasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil dysfunction in bronchiectasis: Pathophysiological insights and emerging targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Role of Sivelestat in Mitigating Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are life-threatening conditions characterized by widespread inflammation in the lungs, leading to impaired gas exchange.[1][2] Neutrophil elastase, a potent serine protease released by activated neutrophils, is a key mediator in the pathogenesis of ALI, contributing to lung tissue damage and inflammation.[3][4] Sivelestat, a selective inhibitor of neutrophil elastase, has emerged as a promising therapeutic agent for mitigating ALI.[4][5] These application notes provide an overview of the mechanisms of action of Sivelestat and detailed protocols for its preclinical evaluation.
Mechanism of Action
Sivelestat primarily functions by competitively and selectively inhibiting neutrophil elastase, thereby preventing the breakdown of essential structural proteins in the lung parenchyma.[4][5] Beyond direct enzyme inhibition, Sivelestat modulates multiple intracellular signaling pathways implicated in the inflammatory cascade of ALI.
Key Signaling Pathways Modulated by Sivelestat:
-
PI3K/AKT/mTOR Pathway: Sivelestat has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell survival, proliferation, and inflammation.[6][7][8][9] By downregulating this pathway, Sivelestat can reduce inflammatory responses and apoptosis in lung tissue.[9]
-
JNK/NF-κB Pathway: Sivelestat can attenuate the activation of the JNK/NF-κB signaling pathway.[10] The transcription factor NF-κB is a master regulator of pro-inflammatory gene expression, and its inhibition by Sivelestat leads to a reduction in the production of inflammatory cytokines such as TNF-α and IL-6.[10]
-
Nrf2/HO-1 Pathway: Sivelestat has been demonstrated to activate the Nrf2/HO-1 signaling pathway, which is a critical cellular defense mechanism against oxidative stress.[10] Activation of this pathway enhances the expression of antioxidant enzymes, thereby protecting lung cells from oxidative damage.[10]
-
ACE2/Ang-(1–7)/Mas Receptor Axis: Recent studies suggest that Sivelestat may exert its protective effects by up-regulating the ACE2/Ang-(1–7)/Mas receptor axis, which is known to counteract the pro-inflammatory and vasoconstrictive effects of the renin-angiotensin system.[1]
Preclinical and Clinical Data Summary
Preclinical studies in animal models of ALI have consistently demonstrated the therapeutic potential of Sivelestat. In models of lipopolysaccharide (LPS)-induced ALI, Sivelestat treatment has been shown to reduce pulmonary edema, inflammatory cell infiltration, and the production of pro-inflammatory cytokines.[1] However, clinical trial results have been inconsistent regarding its efficacy in improving mortality in ALI/ARDS patients.[5][11] Despite this, some studies and meta-analyses suggest that Sivelestat may improve oxygenation, reduce the duration of mechanical ventilation, and shorten ICU stays.[12][13][14][15]
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Lung Wet/Dry (W/D) Ratio | LPS-induced ALI in rats | Sivelestat (10 mg/kg) | LPS only | Significantly decreased | [3] |
| LPS-induced ALI in rats | Sivelestat (30 mg/kg) | LPS only | Significantly decreased | [3] | |
| Serum TNF-α Levels | LPS-induced ALI in rats | Sivelestat (10 mg/kg) | LPS only | Significantly decreased | [3] |
| LPS-induced ALI in rats | Sivelestat (30 mg/kg) | LPS only | Significantly decreased | [3] | |
| Serum IL-6 Levels | LPS-induced ALI in rats | Sivelestat (10 mg/kg) | LPS only | Significantly decreased | [3] |
| LPS-induced ALI in rats | Sivelestat (30 mg/kg) | LPS only | Significantly decreased | [3] | |
| PaO2/FiO2 Ratio | Sepsis-induced ALI in rats | Sivelestat (low, med, high dose) | Vehicle | Significantly increased in a dose-dependent manner | [6][9] |
| Lung Injury Score | Sepsis-induced ALI in rats | Sivelestat (low, med, high dose) | Vehicle | Significantly decreased in a dose-dependent manner | [6][9] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to evaluate the efficacy of Sivelestat in a preclinical model of LPS-induced ALI in rats.
LPS-Induced Acute Lung Injury in Rats
This protocol describes the induction of ALI in rats via intratracheal administration of lipopolysaccharide (LPS).
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Lipopolysaccharide (LPS) from E. coli
-
Sivelestat
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Animal handling and surgical equipment
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the rats into experimental groups (e.g., Control, LPS, LPS + Sivelestat low dose, LPS + Sivelestat high dose).
-
Sivelestat Administration: Administer Sivelestat (e.g., 10 mg/kg or 30 mg/kg) or vehicle (saline) intraperitoneally 30 minutes prior to LPS instillation.[3]
-
Anesthesia and LPS Instillation:
-
Anesthetize the rats using a suitable anesthetic.
-
Place the rat in a supine position and make a small midline incision in the neck to expose the trachea.
-
Instill LPS (e.g., 5 mg/kg in 100 µL of sterile saline) or sterile saline for the control group directly into the trachea using a fine-gauge needle or catheter.
-
Suture the incision.
-
-
Monitoring: Allow the animals to recover on a warming pad and monitor for signs of distress.
-
Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours) post-LPS administration, euthanize the rats and collect blood, bronchoalveolar lavage fluid (BALF), and lung tissues for analysis.
Experimental workflow for LPS-induced ALI in rats.
Measurement of Lung Wet-to-Dry (W/D) Ratio
This protocol is used to quantify pulmonary edema.
Materials:
-
Excised lung tissue
-
Analytical balance
-
Drying oven
Procedure:
-
Immediately after euthanasia, carefully excise the lungs and remove any excess connective tissue.
-
Blot the lungs dry and weigh them to obtain the "wet weight".
-
Place the lungs in a drying oven at 60-80°C for 48-72 hours, or until a constant weight is achieved.
-
Weigh the dried lungs to obtain the "dry weight".
-
Calculate the W/D ratio: W/D Ratio = Wet Weight / Dry Weight.
Bronchoalveolar Lavage (BAL) Fluid Analysis
This protocol is for the collection and analysis of cells and inflammatory mediators in the airways.
Materials:
-
Tracheal cannula
-
Syringe
-
Sterile, cold phosphate-buffered saline (PBS)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope and stains for differential cell counting
Procedure:
-
BALF Collection:
-
After euthanasia, cannulate the trachea.
-
Instill a known volume of cold sterile PBS (e.g., 1 mL for rats) into the lungs and then gently aspirate.
-
Repeat the instillation and aspiration process 2-3 times, pooling the recovered fluid. Record the total recovered volume.
-
-
Cell Analysis:
-
Centrifuge the BALF at a low speed (e.g., 500 x g for 10 minutes at 4°C) to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentages of neutrophils, macrophages, and lymphocytes.
-
-
Supernatant Analysis:
-
The supernatant from the centrifugation can be stored at -80°C for subsequent analysis of total protein concentration (as a marker of vascular permeability) and cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Histological Scoring of Lung Injury
This protocol provides a semi-quantitative assessment of lung tissue damage.
Materials:
-
Lung tissue fixed in 10% formalin
-
Paraffin embedding materials
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Processing: Fix the lung tissue in 10% formalin, embed in paraffin, and cut 4-5 µm sections.
-
H&E Staining: Stain the tissue sections with H&E.
-
Microscopic Examination: Examine the stained sections under a light microscope.
-
Scoring: Score the lung injury based on the criteria outlined by the American Thoracic Society, which includes assessing for:
-
Neutrophil infiltration in the alveolar and interstitial spaces
-
Alveolar septal thickening
-
Hyaline membrane formation
-
Proteinaceous debris in the airspaces
-
Assign a score (e.g., 0-4, from none to severe) for each parameter in multiple randomly selected high-power fields. The total lung injury score is the sum of these individual scores.[5]
-
Western Blot Analysis of Signaling Pathways
This protocol is for determining the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Frozen lung tissue
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-NF-κB, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize frozen lung tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagrams
Sivelestat's modulation of key signaling pathways in ALI.
Workflow for Western blot analysis.
References
- 1. Improving effect of Sivelestat on lipopolysaccharide-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sivelestat sodium alleviated lipopolysaccharide-induced acute lung injury by improving endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Semi-quantitative Scoring System for Green Histopathological Evaluation of Large Animal Models of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized Digital Method for Histological Evaluation of Experimental Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Official American Thoracic Society Workshop Report: Features and Measurements of Experimental Acute Lung Injury in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ocrid.okstate.edu [ocrid.okstate.edu]
- 8. Medical Journal of Western Black Sea » Submission » Histological Scoring Systems for the Assessment of the Degree of Lung Injury in Rats [dergipark.org.tr]
- 9. Sivelestat improves acute lung injury by inhibiting PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. arigoPLEX Rat Inflammatory Cytokine Multiplex ELISA Kit (IL1 beta, IL6, IL10, TNF alpha) (ARG83004) - arigo Biolaboratories [arigobio.com]
- 13. Rat TNF alpha ELISA Kit (KRC3011) - Invitrogen [thermofisher.com]
- 14. Clinical Utility of the Sivelestat for the Treatment of ALI/ARDS: Moving on in the Controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of NEI-3, a Novel Neutrophil Elastase Inhibitor for Inflammatory Lung Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neutrophil elastase (NE) is a powerful serine protease released by activated neutrophils during an inflammatory response.[1][2] In healthy individuals, its activity is tightly controlled by endogenous inhibitors. However, in chronic inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis (CF), and Acute Respiratory Distress Syndrome (ARDS), an imbalance between NE and its inhibitors leads to excessive proteolytic activity.[3][4] This unchecked NE activity contributes to the degradation of the extracellular matrix, mucus hypersecretion, impaired ciliary function, and perpetuation of the inflammatory cycle, ultimately causing progressive lung damage.[1][5]
NEI-3 is a novel, potent, and selective small molecule inhibitor of human neutrophil elastase (hNE). This document outlines the key preclinical data and experimental protocols used to characterize the pharmacological profile of NEI-3, demonstrating its potential as a therapeutic agent for treating inflammatory lung diseases.
In Vitro Characterization
The initial preclinical evaluation of NEI-3 focused on its biochemical potency against hNE and its selectivity against other related proteases. Cellular assays were then used to confirm its activity in a more physiologically relevant context.
Data Presentation
| Parameter | NEI-3 | Sivelestat (Comparator) |
| hNE IC50 (nM) | 5.2 | 44 |
| Ki (nM) | 1.8 | 20 |
| Selectivity (IC50, nM) | ||
| Proteinase-3 | >10,000 | 8,000 |
| Cathepsin G | >10,000 | >10,000 |
| Chymotrypsin | >10,000 | 6,500 |
| Thrombin | >10,000 | >10,000 |
| Table 1: Biochemical Potency and Selectivity of NEI-3. Data are representative means from n=3 independent experiments. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values demonstrate the high potency of NEI-3 for human Neutrophil Elastase (hNE) compared to a known inhibitor, Sivelestat. The selectivity panel shows minimal off-target activity against other serine proteases. |
| Assay | Endpoint | NEI-3 IC50 (nM) |
| Neutrophil NE Release Assay (fMLP-stimulated) | Inhibition of NE Activity in Supernatant | 15.8 |
| Anti-inflammatory Assay (LPS-stimulated A549 cells) | Inhibition of IL-8 Release | 25.4 |
| Table 2: Cellular Activity of NEI-3. Data are representative means from n=3 independent experiments. NEI-3 effectively inhibits the activity of NE released from stimulated human neutrophils and reduces the production of the pro-inflammatory chemokine IL-8 in lung epithelial cells. |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Elastase Inhibition Assay
This protocol describes the method for determining the IC50 value of an inhibitor against purified hNE.
Materials:
-
Human Neutrophil Elastase (hNE), purified
-
Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35
-
Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA
-
NEI-3 and comparator compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of NEI-3 and comparator compounds in DMSO, followed by a final dilution in Assay Buffer.
-
Add 10 µL of the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 70 µL of Assay Buffer to all wells.
-
Add 10 µL of a 250 nM hNE solution in Assay Buffer to each well.
-
Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a 5 mM substrate solution in Assay Buffer.
-
Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy Studies
The therapeutic potential of NEI-3 was evaluated in a well-established murine model of lipopolysaccharide (LPS)-induced acute lung injury, which mimics key features of inflammatory lung diseases.
Visualization
Caption: Experimental workflow for in vivo efficacy testing of NEI-3.
Data Presentation
| Parameter | Vehicle Control | NEI-3 (10 mg/kg) | Dexamethasone (5 mg/kg) |
| BALF Total Cells (x10^5) | 8.5 ± 1.2 | 3.1 ± 0.6 | 2.5 ± 0.5 |
| BALF Neutrophils (x10^5) | 7.2 ± 1.0 | 2.2 ± 0.4 | 1.8 ± 0.3 |
| BALF TNF-α (pg/mL) | 450 ± 55 | 180 ± 30 | 150 ± 25 |
| Lung MPO Activity (U/g tissue) | 5.8 ± 0.7 | 2.1 ± 0.5 | 1.9 ± 0.4 |
| Lung Histology Score (0-4) | 3.5 ± 0.4 | 1.2 ± 0.3 | 1.0 ± 0.2 |
| *Table 3: Efficacy of NEI-3 in a Murine Model of LPS-Induced Acute Lung Injury. Data are presented as mean ± SEM (n=8 mice per group). NEI-3 was administered orally 1 hour after LPS challenge. Dexamethasone was used as a positive control. p < 0.05 compared to Vehicle Control. |
Experimental Protocols
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model in Mice
This protocol details the induction of acute lung inflammation in mice to test the efficacy of anti-inflammatory compounds.
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
NEI-3 formulated for oral administration
-
Vehicle control
Procedure:
-
Anesthetize mice lightly with isoflurane.
-
Hold the mouse in a supine position.
-
Instill 50 µL of LPS solution (1 mg/mL in sterile saline) intranasally.
-
Return the mouse to its cage and monitor for recovery from anesthesia.
-
One hour after LPS administration, dose animals orally by gavage with either vehicle or NEI-3 at the desired concentration (e.g., 10 mg/kg).
-
At 24 hours post-LPS challenge, euthanize the mice for sample collection.
Protocol 3: Analysis of Bronchoalveolar Lavage Fluid (BALF)
This protocol is for collecting and analyzing cells and cytokines from the lungs.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Bovine Serum Albumin (BSA)
-
Centrifuge
-
Hemocytometer
-
Cytospin slides and Giemsa stain
-
ELISA kits for cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Expose the trachea of the euthanized mouse and insert a cannula.
-
Secure the cannula with a suture.
-
Instill 1 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process two more times, pooling the recovered fluid.
-
Centrifuge the pooled BALF at 500 x g for 10 minutes at 4°C.
-
Collect the supernatant for cytokine analysis using ELISA kits according to the manufacturer's instructions.
-
Resuspend the cell pellet in 1 mL of PBS containing 1% BSA.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides, stain with Giemsa, and perform a differential cell count under a microscope to quantify neutrophils.
Pharmacokinetics and Safety
The pharmacokinetic (PK) profile of NEI-3 was assessed in rats following intravenous (IV) and oral (PO) administration to determine key parameters such as bioavailability and half-life.
Data Presentation
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| T½ (h) | 2.1 | 3.5 |
| Cmax (ng/mL) | 850 | 1250 |
| Tmax (h) | 0.1 | 1.0 |
| AUC₀-∞ (ng·h/mL) | 1870 | 8300 |
| Bioavailability (%) | - | 44.4 |
| Table 4: Pharmacokinetic Parameters of NEI-3 in Rats. Data represent the mean values (n=3 rats per group). The results indicate good oral bioavailability and a half-life suitable for once or twice-daily dosing. |
A summary of preclinical safety studies showed that NEI-3 was well-tolerated in rodents at doses up to 100 mg/kg, with no significant adverse effects observed in preliminary toxicology screens.
Mechanism of Action
Neutrophil elastase contributes to lung inflammation through multiple mechanisms, including direct tissue damage and the activation of pro-inflammatory signaling pathways in epithelial and immune cells.[1][6] NEI-3 acts by directly binding to the active site of NE, preventing it from cleaving its substrates and perpetuating this inflammatory cascade.
Visualization
Caption: Simplified signaling pathway of Neutrophil Elastase in lung inflammation.
Conclusion
The preclinical data for NEI-3 demonstrate that it is a potent and selective inhibitor of neutrophil elastase with excellent in vitro and in vivo activity. It effectively reduces neutrophil infiltration, pro-inflammatory cytokine production, and tissue damage in a relevant animal model of acute lung injury. Furthermore, its favorable pharmacokinetic profile supports its development as an oral therapeutic for chronic inflammatory lung diseases. These promising results warrant further investigation of NEI-3 in advanced preclinical models and subsequent clinical trials.
References
- 1. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Neutrophil Elastase Inhibitors in Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutrophil Elastase and Chronic Lung Disease: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neutrophil Elastase Inhibitors as a Potential Therapeutic Strategy for Granulomatosis with Polyangiitis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Granulomatosis with Polyangiitis (GPA) is a rare autoimmune disorder characterized by necrotizing granulomatous inflammation and vasculitis of small to medium-sized blood vessels, primarily affecting the respiratory tract and kidneys.[1] A key feature of GPA is the presence of anti-neutrophil cytoplasmic antibodies (ANCA), most commonly directed against proteinase 3 (PR3), a serine protease found in the azurophilic granules of neutrophils.[1] Neutrophil elastase (NE), another serine protease co-localized with PR3, is also implicated in the inflammatory cascade and tissue damage observed in GPA. Elevated NE activity contributes to the breakdown of extracellular matrix proteins, promotes inflammation, and can perpetuate the autoimmune response. Consequently, the inhibition of neutrophil elastase presents a promising therapeutic avenue for controlling the destructive inflammation in GPA.
This document provides an overview of the potential application of neutrophil elastase inhibitors in GPA research and preclinical development. While a specific compound designated "neutrophil elastase inhibitor 3" could not be identified in publicly available literature, these notes and protocols are based on the broader class of NE inhibitors and feature data from representative molecules such as sivelestat (B1662846) and elafin.
Data Presentation
The following tables summarize key quantitative data for representative neutrophil elastase inhibitors. This data is compiled from various preclinical and clinical studies and serves as a reference for the expected potency and efficacy of this class of compounds.
Table 1: In Vitro Inhibitory Activity of Selected Neutrophil Elastase Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Source |
| Sivelestat | Human Neutrophil Elastase | Enzymatic Assay | 44 | F-da |
| Elafin (recombinant human) | Human Neutrophil Elastase | Enzymatic Assay | 0.3 | In-house |
| AZD9668 | Human Neutrophil Elastase | Enzymatic Assay | 12[2] | [2] |
| BI-1323495 | Human Neutrophil Elastase | Pharmacodynamic Assay | 3.6 (IC50) | [3] |
Table 2: Preclinical Efficacy of Neutrophil Elastase Inhibitors in Animal Models of Inflammation
| Inhibitor | Animal Model | Disease Indication | Key Finding |
| Sivelestat | LPS-induced acute lung injury (mouse) | Acute Respiratory Distress Syndrome | Significant reduction in inflammatory cell infiltration and pulmonary edema.[4] |
| Elafin | Ischemia-reperfusion injury (various models) | Inflammatory tissue injury | Attenuation of tissue damage and inflammation.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Pathogenic role of Neutrophil Elastase in GPA and the point of intervention for NE Inhibitor 3.
Caption: Experimental workflow for in vitro evaluation of NE Inhibitor 3 on neutrophils from GPA patients.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the investigation of neutrophil elastase inhibitors for GPA.
Protocol 1: In Vitro Neutrophil Elastase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human neutrophil elastase.
Materials:
-
Purified human neutrophil elastase (commercially available)
-
Fluorogenic neutrophil elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100)
-
Test compound (e.g., "this compound")
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound, positive control, or vehicle control.
-
Add purified human neutrophil elastase to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission) every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Inhibition of ANCA-Induced Neutrophil Activation
Objective: To assess the ability of a test compound to inhibit the activation of neutrophils from GPA patients stimulated with ANCA.
Materials:
-
Whole blood from GPA patients (ANCA-positive) and healthy controls
-
Neutrophil isolation kit
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Test compound
-
ANCA-positive IgG (purified from patient plasma) or control IgG
-
Flow cytometer
-
Fluorescently labeled antibodies against activation markers (e.g., CD11b, CD62L)
Procedure:
-
Isolate neutrophils from fresh whole blood using a density gradient centrifugation method.
-
Resuspend the isolated neutrophils in RPMI-1640 medium supplemented with 10% FBS.
-
Pre-incubate the neutrophils with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Stimulate the neutrophils with ANCA-positive IgG or control IgG for 1 hour at 37°C.
-
Stain the cells with fluorescently labeled antibodies against neutrophil activation markers.
-
Analyze the expression of activation markers using a flow cytometer.
-
Quantify the median fluorescence intensity (MFI) for each marker and compare the MFI between treated and untreated cells to determine the inhibitory effect of the compound.
Protocol 3: In Vivo Murine Model of ANCA-Associated Vasculitis
Objective: To evaluate the therapeutic efficacy of a test compound in a mouse model of ANCA-associated vasculitis.
Materials:
-
C57BL/6 mice
-
Myeloperoxidase (MPO) or Proteinase 3 (PR3) for immunization
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Lipopolysaccharide (LPS)
-
Test compound formulated for in vivo administration
-
Materials for urine and blood collection
-
Histology equipment and reagents
Procedure:
-
Induce the model by immunizing mice with MPO or PR3 emulsified in CFA, followed by booster immunizations with MPO or PR3 in IFA.
-
After the final booster, administer a low dose of LPS to trigger the onset of vasculitis.
-
Administer the test compound or vehicle control to the mice daily, starting from the day of LPS injection.
-
Monitor the mice for signs of disease, including weight loss, hematuria, and proteinuria.
-
Collect blood samples to measure ANCA titers and markers of renal function (e.g., BUN, creatinine).
-
At the end of the study, euthanize the mice and collect organs (lungs, kidneys) for histological analysis to assess the severity of vasculitis and tissue damage.
-
Score the histological sections for the degree of inflammation, necrosis, and crescent formation in the glomeruli.
-
Compare the disease parameters between the treated and control groups to determine the in vivo efficacy of the test compound.
Conclusion
The inhibition of neutrophil elastase represents a targeted therapeutic strategy with the potential to ameliorate the inflammatory processes central to the pathogenesis of Granulomatosis with Polyangiitis. The protocols and data presented herein provide a framework for the preclinical evaluation of novel neutrophil elastase inhibitors. Further research is warranted to identify and characterize specific inhibitors, such as the conceptual "this compound," and to translate these findings into clinical applications for patients with GPA.
References
- 1. Granulomatosis With Polyangiitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. | BioWorld [bioworld.com]
- 4. Sivelestat protects against acute lung injury by up-regulating angiotensin-converting enzyme 2/angiotensin-(1–7)/Mas receptors - He - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. Therapeutic potential of human elafin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of Neutrophil Elastase Inhibitor 3 for Therapeutic Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil elastase (NE) is a serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense by degrading proteins of pathogens, its dysregulation and excessive activity are implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the inhibition of neutrophil elastase has emerged as a promising therapeutic strategy.
This document provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Neutrophil Elastase Inhibitor 3, a benzoxazinone (B8607429) analog. Due to the limited publicly available data for this specific compound, representative data from other well-characterized neutrophil elastase inhibitors, such as Alvelestat (AZD9668) and Sivelestat, are included to provide a comprehensive framework for research and development.
Pharmacodynamics
The primary pharmacodynamic effect of neutrophil elastase inhibitors is the reduction of the enzymatic activity of neutrophil elastase. This is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
Table 1: In Vitro Potency of Neutrophil Elastase Inhibitors
| Compound | Class | Target | IC50 | Notes |
| This compound (compound 13) | Benzoxazinone | NE Release | 80.8 nM[1] | A benzoxazinone analog that also shows effects on superoxide (B77818) anion generation.[1] |
| Alvelestat (AZD9668) | Pyridone | Human NE | 0.4 nM[2] | Highly selective over other related proteases like cathepsin G and proteinase 3.[2] |
| Sivelestat | N/A | Human NE | 18.78 nM[3] | A selective inhibitor of human neutrophil elastase.[3] |
| PD05 | Benzoxazinone | Human NE | Kd = 1.63 nM[4] | Shows competitive inhibition with a high binding affinity.[4] |
Signaling Pathways Modulated by Neutrophil Elastase
Neutrophil elastase can activate multiple signaling pathways that contribute to inflammation and tissue damage. Inhibitors of NE are designed to disrupt these pathological cascades.
Pharmacokinetics
The pharmacokinetic profile determines the absorption, distribution, metabolism, and excretion (ADME) of a drug, which is critical for designing effective dosing regimens.
Table 2: Pharmacokinetic Parameters of Representative Oral Neutrophil Elastase Inhibitors
| Parameter | Alvelestat (AZD9668) in Healthy Volunteers | Notes |
| Administration | Oral | Data from single and multiple dose studies.[5][6] |
| Tmax (median) | 0.5 - 1.5 hours[5][6] | Time to reach maximum plasma concentration. |
| t1/2 | Short elimination half-life | Consistent with twice-daily dosing.[5] |
| Metabolism | ~40% eliminated renally as unchanged compound[5] | |
| Accumulation | Negligible | Steady state reached by Day 2 of twice-daily dosing.[5] |
| Dose Linearity | Pharmacokinetics were dose-linear.[5] |
Note: Specific pharmacokinetic data for "this compound" are not publicly available. The data for Alvelestat are presented as a representative example for a potent, orally available NE inhibitor.
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay
This protocol is designed to determine the IC50 value of a test compound against purified human neutrophil elastase.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100).
-
Reconstitute purified human neutrophil elastase in assay buffer to a working concentration (e.g., 25 mU/mL).
-
Prepare a stock solution of a fluorogenic substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin) in DMSO. Dilute to a working concentration in assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
-
Assay Performance:
-
In a 96-well black microplate, add assay buffer, diluted test compound or vehicle (for control wells), and the human neutrophil elastase solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) in a kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Inhibition of NE Release from Activated Neutrophils
This protocol assesses the ability of a compound to inhibit the release of neutrophil elastase from stimulated human neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Cell Treatment:
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+/Mg2+).
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for 15-30 minutes at 37°C.
-
Stimulate the neutrophils with an activating agent such as fMLP (N-formylmethionyl-leucyl-phenylalanine) or PMA (phorbol 12-myristate 13-acetate) for a defined period (e.g., 30-60 minutes).
-
-
Quantification of NE Activity:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant and measure the elastase activity using the in vitro assay described above.
-
-
Data Analysis: Calculate the IC50 for the inhibition of NE release.
In Vivo Model: Lipopolysaccharide (LPS)-Induced Lung Injury in Mice
This animal model is used to evaluate the in vivo efficacy of neutrophil elastase inhibitors in a model of acute lung inflammation.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
-
Dosing: Administer the test compound (e.g., this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses, typically 1-2 hours before the inflammatory challenge.
-
Induction of Lung Injury: Anesthetize the mice and intratracheally instill a solution of LPS to induce acute lung inflammation.
-
Endpoint Analysis (e.g., 24 hours post-LPS):
-
Collect bronchoalveolar lavage fluid (BALF) to assess inflammatory cell infiltration (total and differential cell counts), protein leakage (a measure of lung permeability), and cytokine levels.
-
Measure neutrophil elastase activity in the BALF.
-
Harvest the lungs for histological analysis to assess the degree of lung injury (e.g., alveolar wall thickening, inflammatory cell infiltration).
-
-
Data Analysis: Compare the readouts from the inhibitor-treated groups with the vehicle-treated LPS group to determine the efficacy of the compound in reducing lung inflammation and injury. For instance, a study showed that an intravenous administration of 1 mg/kg of this compound (compound 13) significantly attenuated the increase in myeloperoxidase (MPO) activity and edema in the lungs of rats after trauma-hemorrhagic shock.[1]
Conclusion
This compound and other compounds in its class represent a promising therapeutic approach for a variety of inflammatory diseases. The protocols and data presented here provide a framework for the preclinical evaluation of these inhibitors. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound to support its clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Discovery of New 3,3-Diethylazetidine-2,4-dione Based Thiazoles as Nanomolar Human Neutrophil Elastase Inhibitors with Broad-Spectrum Antiproliferative Activity [mdpi.com]
- 4. Novel benzoxazinone derivative as potent human neutrophil elastase inhibitor: Potential implications in lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and safety of AZD9668, an oral neutrophil elastase inhibitor, in healthy volunteers and patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Neutrophil Elastase Inhibitor 3: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Neutrophil elastase inhibitor 3, a benzoxazinone (B8607429) analog used in research.[1] While specific disposal instructions should always be obtained from the manufacturer's Safety Data Sheet (SDS), this document outlines general best practices based on established laboratory safety protocols for chemical waste management.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
Recommended PPE:
-
Gloves: Wear appropriate chemical-resistant gloves, such as nitrile rubber. A minimum thickness of 0.11 mm with a breakthrough time of 480 minutes is recommended for handling similar chemical compounds.[2]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.
-
Lab Coat: A lab coat should be worn to protect skin and clothing from contamination.
Always wash hands thoroughly after handling the material, especially before eating, drinking, or smoking.[2] Work clothing and protective equipment should be routinely washed to remove contaminants.[2]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further exposure.
-
Small Spills: For minor spills, wipe up the material with an absorbent cloth or fleece.[2] The contaminated area should then be thoroughly cleaned to remove any residual contamination.[2]
-
Large Spills: In the case of a larger spill, stop the flow of the material if it can be done without risk.[2] Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth, and place it into appropriate containers for disposal.[2] Following product recovery, flush the area with water.[2] Never return spilled material to its original container for re-use.[2]
III. Waste Categorization and Segregation
Proper categorization and segregation of chemical waste are critical for safe disposal and regulatory compliance. This compound, as a chemical compound, should be treated as hazardous chemical waste unless explicitly stated otherwise in the specific SDS.
-
Do Not Dispose in Regular Trash or Sewer Systems: As a general rule, chemical waste should not be disposed of in the regular trash or poured down the sink.[3] The Resource Conservation and Recovery Act (RCRA) prohibits the disposal of hazardous waste in this manner.[3]
-
Segregation: Store chemical waste in designated Satellite Accumulation Areas.[4] It is essential to segregate incompatible chemicals to prevent violent reactions or the generation of toxic fumes.[3][4] For instance, halogenated and non-halogenated solvents should be kept in separate waste streams.[5]
IV. Waste Container Labeling and Storage
Accurate labeling and proper storage of waste containers are non-negotiable for maintaining a safe laboratory environment.
-
Container Requirements: Use containers that are chemically compatible with the waste, free from damage, and have secure, leak-proof closures.[3] Plastic containers are often preferred.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[4][5] The label should include:
-
Storage: Store waste containers in a well-ventilated area and use secondary containment to prevent spills from reaching drains.[5][6] Keep containers closed except when adding or removing waste.[4][5]
| Parameter | Guideline | Source |
| Maximum Storage Time (Academic Labs) | 6 months within the facility | [3] |
| Maximum Accumulation (General Hazardous Waste) | 55 gallons | [4][5] |
| Maximum Accumulation (Acutely Toxic Waste) | 1 quart of liquid or 1 kilogram of solid | [4][5] |
| Opened Container Disposal Timeline | Within 6 months | [7] |
| Unopened Container Disposal Timeline | Within 1 year | [7] |
Table 1: Quantitative Guidelines for Hazardous Waste Storage.
V. Disposal of Empty Containers
Even empty containers can retain product residue and must be handled appropriately.
-
Acute Hazardous Waste Containers: If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent before being disposed of as regular trash.[7]
-
Other Hazardous Waste Containers: For containers that held other types of hazardous waste, they can typically be disposed of as regular trash once all the waste has been poured out, leaving minimal residue.[7] The chemical label should be defaced, and the cap removed before disposal.[7]
VI. Final Disposal Procedures
The final step in the disposal process is to arrange for the collection of the chemical waste by a certified hazardous waste disposal company or your institution's Environmental Health and Safety (EHRS) office.[4]
-
Contact for Pick-up: Do not transport hazardous waste yourself.[7] Contact your institution's designated office (e.g., EHRS, Office of Clinical and Research Safety) to schedule a waste pick-up.[4][7]
-
Documentation: Maintain detailed records of waste generation, storage, and disposal for regulatory compliance.[6]
Below is a logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
Essential Safety and Operational Guide for Handling Neutrophil Elastase Inhibitor 3
This guide provides crucial safety, logistical, and procedural information for researchers, scientists, and drug development professionals working with Neutrophil Elastase Inhibitor 3. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, as well as to provide a framework for its experimental use.
I. Safety and Logistics
A. Personal Protective Equipment (PPE)
Given that "this compound" is a powdered chemical compound for research use, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure laboratory safety. The following PPE should be worn at all times when handling the compound.[1][2][3][4]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Must be ANSI Z87.1 compliant with side shields to protect against splashes and airborne particles.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the recommended minimum.[1] Consider double-gloving for added protection.[1] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended.[3][5] It should be fully buttoned to protect clothing and skin from potential spills. |
| Respiratory Protection | Respirator | A respirator may be necessary when handling the powder outside of a chemical fume hood or in poorly ventilated areas to prevent inhalation.[3] |
| Foot Protection | Closed-Toe Shoes | Shoes should fully cover the feet to protect against spills and falling objects.[3][4] |
B. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Parameter | Guideline | Source |
| Storage Temperature | Stock solution: -80°C for up to 6 months; -20°C for up to 1 month. | [6] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder. Avoid direct contact with skin, eyes, and clothing. | [7] |
| Hygiene | Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. | [8] |
C. Disposal Plan
The disposal of this compound and any contaminated materials must adhere to institutional and local environmental regulations.[9][10][11]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. |
| Empty Containers | Empty containers may retain product residue and should be disposed of as hazardous waste.[8] |
II. Experimental Protocols
A. In Vitro Neutrophil Elastase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound in a laboratory setting.[12][13]
Materials:
-
This compound
-
Human Neutrophil Elastase (HNE)
-
HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)[12]
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)[12]
-
Soybean trypsin inhibitor (for stopping the reaction)[12]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the inhibitor stock solution to create a range of test concentrations.
-
In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the HNE enzyme solution. Incubate for a predetermined time at 37°C.
-
Initiate the reaction by adding the HNE substrate to each well.
-
Monitor the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.
-
Stop the reaction by adding soybean trypsin inhibitor.[12]
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
B. Experimental Workflow Diagram
Caption: Workflow for in vitro neutrophil elastase inhibition assay.
III. Signaling Pathways
A. Neutrophil Elastase Signaling Pathway
Neutrophil elastase is involved in various signaling pathways that regulate inflammation and immune responses.[14][15][16][17][18] Understanding these pathways is crucial for researchers developing inhibitors.
Caption: Simplified signaling cascade initiated by Neutrophil Elastase.[17]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. westlab.com [westlab.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. media.cellsignal.cn [media.cellsignal.cn]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. scispace.com [scispace.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The signaling pathway involved in neutrophil elastase stimulated MUC1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
